molecular formula C6H8N2O B169307 N-Methyl-1H-pyrrole-2-carboxamide CAS No. 132911-42-3

N-Methyl-1H-pyrrole-2-carboxamide

Katalognummer: B169307
CAS-Nummer: 132911-42-3
Molekulargewicht: 124.14 g/mol
InChI-Schlüssel: LBZQAEQLSRWNLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-Methyl-1H-pyrrole-2-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-methyl-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-7-6(9)5-3-2-4-8-5/h2-4,8H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZQAEQLSRWNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50632173
Record name N-Methyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132911-42-3
Record name N-Methyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Methyl-1H-pyrrole-2-carboxamide potential therapeutic targets

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Potential of the N-Methyl-1H-pyrrole-2-carboxamide Scaffold

Authored by a Senior Application Scientist

Abstract

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] This guide focuses on the this compound core, exploring its potential as a versatile template for designing novel therapeutics. While this specific molecule is not extensively documented, the broader class of pyrrole-2-carboxamides has demonstrated significant promise in several key therapeutic areas. This document will provide an in-depth analysis of the most promising therapeutic targets for this scaffold, grounded in recent scientific literature. We will delve into the rationale for target selection, present detailed experimental workflows and protocols, and summarize key structure-activity relationship (SAR) data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this chemical class.

Introduction: The Pyrrole-2-Carboxamide Scaffold

The this compound (PubChem CID: 23273389) is a small, aromatic heterocyclic compound.[3] Its structure, featuring a five-membered pyrrole ring with a methyl-substituted carboxamide at the 2-position, offers a unique combination of chemical properties. The pyrrole nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen of the amide is a hydrogen bond acceptor. The methyl group on the amide nitrogen introduces a degree of steric hindrance and lipophilicity that can be fine-tuned in derivative synthesis. The aromatic ring itself can participate in π-π stacking and hydrophobic interactions within protein binding pockets.

The versatility of the pyrrole-2-carboxamide core allows for strategic modifications at multiple positions, making it an excellent starting point for library synthesis in drug discovery campaigns.[4] Pyrrole-containing compounds have found applications as antibacterial, anticancer, anti-inflammatory, and antiviral agents, among others.[5][6][7] This guide will explore the most compelling and well-documented therapeutic targets for this promising scaffold.

Chapter 1: A Novel Class of Antitubercular Agents Targeting Mycobacterial Membrane Protein Large 3 (MmpL3)

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of novel antitubercular agents with new mechanisms of action.

Scientific Rationale: Why Target MmpL3?

MmpL3 is an essential inner membrane transporter in Mtb, responsible for the export of mycolic acids in the form of trehalose monomycolate (TMM) from the cytoplasm to the periplasm. Mycolic acids are crucial components of the mycobacterial cell wall, providing a unique, impermeable barrier that is essential for the bacterium's survival and virulence. Inhibition of MmpL3 disrupts this transport process, leading to the accumulation of TMM in the cytoplasm and ultimately, cell death. This makes MmpL3 a highly attractive and validated target for the development of new anti-TB drugs.

Pyrrole-2-Carboxamides as MmpL3 Inhibitors

Recent research has identified a series of pyrrole-2-carboxamides as potent inhibitors of MmpL3.[8] Structure-activity relationship (SAR) studies have revealed that the pyrrole-2-carboxamide core is crucial for activity, with the hydrogens on the pyrrole and amide groups playing a key role in binding to the active site of the protein.[8] Bulky substituents on the carboxamide and electron-withdrawing groups on the pyrrole ring have been shown to enhance anti-TB activity.[8]

Experimental Workflow for MmpL3 Inhibitor Validation

The validation of a potential MmpL3 inhibitor involves a multi-step process to confirm its on-target activity and whole-cell efficacy.

MmpL3_Inhibitor_Workflow cluster_0 Initial Screening cluster_1 Target Identification cluster_2 In Vivo Efficacy Whole_Cell_Screening Whole-Cell Screening (Mtb H37Rv) Cytotoxicity_Assay Cytotoxicity Assay (e.g., Vero cells) Whole_Cell_Screening->Cytotoxicity_Assay Determine Selectivity Index MmpL3_Mutant_Screening Screen against MmpL3 mutant M. smegmatis Cytotoxicity_Assay->MmpL3_Mutant_Screening Metabolic_Labeling [14C] Acetate Metabolic Labeling Assay MmpL3_Mutant_Screening->Metabolic_Labeling In_Vivo_Model In Vivo Efficacy Study (e.g., mouse model) Metabolic_Labeling->In_Vivo_Model

Caption: Workflow for the identification and validation of MmpL3 inhibitors.

Protocol: [¹⁴C] Acetate Metabolic Labeling Assay

This protocol is designed to determine if a compound inhibits mycolic acid biosynthesis, a key indicator of MmpL3 inhibition.[8]

Objective: To assess the effect of pyrrole-2-carboxamide derivatives on mycolic acid synthesis in mycobacteria.

Materials:

  • Mycobacterium smegmatis mc²155 culture

  • Middlebrook 7H9 broth supplemented with ADC and Tween 80

  • [1-¹⁴C] Acetic acid (specific activity 50-60 mCi/mmol)

  • Test compounds dissolved in DMSO

  • Isoniazid (positive control)

  • DMSO (vehicle control)

  • Scintillation vials and scintillation fluid

  • TLC plates (silica gel G)

  • Solvents for lipid extraction (chloroform, methanol) and TLC development

Procedure:

  • Grow M. smegmatis to mid-log phase (OD₆₀₀ ≈ 0.6-0.8) in 7H9 broth.

  • Dilute the culture to an OD₆₀₀ of 0.1 in fresh medium.

  • Aliquot 1 mL of the diluted culture into sterile tubes.

  • Add the test compound at various concentrations (e.g., 0.1x, 1x, 10x MIC). Include isoniazid (1 µg/mL) and DMSO controls.

  • Incubate the tubes at 37°C with shaking for 4 hours.

  • Add 1 µCi of [1-¹⁴C] acetic acid to each tube.

  • Continue incubation at 37°C with shaking for another 6 hours.

  • Harvest the cells by centrifugation at 4000 x g for 10 minutes.

  • Wash the cell pellet with PBS.

  • Extract total lipids from the cell pellet using an appropriate solvent system (e.g., chloroform:methanol 2:1).

  • Normalize the lipid extracts based on the counts per minute (CPM) and spot equal amounts onto a TLC plate.

  • Develop the TLC plate in a suitable solvent system to separate different lipid classes.

  • Visualize the radiolabeled lipids by autoradiography.

  • Quantify the spots corresponding to mycolic acids and precursor lipids using densitometry or by scraping the silica and performing scintillation counting.

Expected Outcome: Compounds that inhibit MmpL3 will show a dose-dependent decrease in the amount of radiolabeled mycolic acids and a corresponding accumulation of TMM.

Quantitative Data: Activity of Pyrrole-2-Carboxamide MmpL3 Inhibitors
Compound IDModificationMIC against Mtb H37Rv (µg/mL)IC₅₀ against Vero cells (µg/mL)Selectivity Index (SI)
Compound 32 Phenyl and pyridyl groups with electron-withdrawing substituents on the pyrrole ring, bulky substituent on the carboxamide< 0.016> 64> 4000
Compound 12 N-methylated pyrrole---
Compound 13 N-methylated pyrrole and amide---
Data synthesized from reference[8].

Chapter 2: Targeting Neurological Disorders via the 5-HT₆ Receptor

The serotonin 6 (5-HT₆) receptor, a G-protein coupled receptor (GPCR) primarily expressed in the brain, has emerged as a promising target for treating cognitive deficits associated with neurological and psychiatric disorders like Alzheimer's disease and schizophrenia.[9]

Scientific Rationale: The 5-HT₆ Receptor in Cognition

The 5-HT₆ receptor is constitutively active and modulates the release of several neurotransmitters, including acetylcholine and dopamine, which are crucial for learning and memory. Antagonists and inverse agonists of the 5-HT₆ receptor have been shown to enhance cognitive performance in various preclinical models. Inverse agonists are of particular interest as they can reduce the basal, agonist-independent activity of the receptor.

The Pyrrole-Carboxamide Scaffold for 5-HT₆ Receptor Inverse Agonists

Recent studies have explored the 2-phenyl-1H-pyrrole-3-carboxamide scaffold as a template for designing novel 5-HT₆ receptor inverse agonists.[9] This scaffold has been shown to retain recognition of the receptor and, with appropriate substitutions, can shift the pharmacological activity from neutral antagonism to inverse agonism.[9]

Signaling Pathway of the 5-HT₆ Receptor

Caption: Simplified 5-HT₆ receptor signaling pathway.

Protocol: Radioligand Binding Assay for 5-HT₆ Receptor

This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of this compound derivatives for the human 5-HT₆ receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT₆ receptor.

  • Cell membrane preparation from the above cells.

  • [³H]-LSD (lysergic acid diethylamide) as the radioligand.

  • Test compounds dissolved in DMSO.

  • Methergoline (non-selective serotonin antagonist for non-specific binding determination).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).

  • 96-well filter plates (GF/B filters).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-LSD (at a final concentration close to its Kd), and 50 µL of the test compound dilution.

  • For total binding wells, add 50 µL of binding buffer instead of the test compound.

  • For non-specific binding wells, add 50 µL of a high concentration of methergoline (e.g., 10 µM).

  • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Count the radioactivity in a microplate scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data: SAR of 2-Phenyl-1H-pyrrole-3-carboxamide Derivatives at 5-HT₆R
Compound IDR¹ (on 2-phenyl ring)Amine MoietyKi (nM) for 5-HT₆R
7 HN-methylpiperazine208
8 H4-hydroxy-piperidine106
24 4-FN-methylpiperazine155
27 4-FN-methylpiperazine208
Data synthesized from reference.

Chapter 3: Dual mPGES-1/sEH Inhibition for Anti-inflammatory and Anticancer Therapy

Chronic inflammation is a key driver of various diseases, including cancer. Prostaglandin E2 (PGE2) is a potent pro-inflammatory mediator, and its biosynthesis is a critical therapeutic target.

Scientific Rationale: Why Dually Inhibit mPGES-1 and sEH?

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is the terminal enzyme responsible for PGE2 production and is often upregulated in inflammatory conditions and tumors. Soluble epoxide hydrolase (sEH) degrades anti-inflammatory epoxy-fatty acids (EpFAs). Therefore, a dual inhibitor of mPGES-1 and sEH could provide a powerful synergistic effect by simultaneously blocking the production of a pro-inflammatory mediator (PGE2) and stabilizing anti-inflammatory lipids (EpFAs). This dual-action approach is a promising strategy for developing novel anti-inflammatory and anticancer agents with potentially fewer side effects than traditional NSAIDs.[7]

Pyrrole-based Compounds as Dual Inhibitors

The pyrrole moiety has been investigated as a scaffold for developing dual mPGES-1/sEH inhibitors.[7] These compounds have shown promise in preclinical studies, demonstrating the potential of this chemical class to target both enzymes.

Simplified Prostaglandin and Epoxide Metabolism Pathway

Inflammation_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1/2 Arachidonic_Acid->COX CYP450 CYP450 Epoxygenase Arachidonic_Acid->CYP450 PGH2 PGH2 COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 PGE2 mPGES1->PGE2 Inflammation Inflammation Cancer Progression PGE2->Inflammation EpFAs EpFAs (Anti-inflammatory) CYP450->EpFAs sEH sEH EpFAs->sEH DHDPs DHDPs (Less active) sEH->DHDPs Pyrrole_Inhibitor Pyrrole-carboxamide (Dual Inhibitor) Pyrrole_Inhibitor->mPGES1 Inhibits Pyrrole_Inhibitor->sEH Inhibits ENR_Inhibitor_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Enzyme_Assay ENR Enzyme Inhibition Assay MIC_Testing MIC Determination (Broad Panel of Bacteria) Enzyme_Assay->MIC_Testing Molecular_Docking Molecular Docking Studies MIC_Testing->Molecular_Docking Target_Overexpression Target Overexpression/ Resistance Studies Molecular_Docking->Target_Overexpression

Caption: A streamlined workflow for the discovery of ENR inhibitors.

Protocol: ENR Inhibition Assay

Objective: To determine the inhibitory activity of test compounds against ENR.

Materials:

  • Purified recombinant ENR enzyme (e.g., from E. coli or S. aureus).

  • Crotonyl-CoA (substrate).

  • NADH (cofactor).

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5).

  • Test compounds in DMSO.

  • A spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • In a 96-well UV-transparent plate, add assay buffer, NADH, and the test compound at various concentrations.

  • Add the ENR enzyme to the wells and incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate the reaction by adding the crotonyl-CoA substrate.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time (typically 5-10 minutes) at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADH.

  • Determine the initial reaction velocity (rate of NADH oxidation) for each concentration of the test compound.

  • Calculate the percentage of inhibition relative to a DMSO control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics across multiple disease areas. The evidence presented in this guide highlights its potential to target key proteins in infectious diseases, neurological disorders, inflammation, and cancer.

Key takeaways:

  • Anti-infectives: The pyrrole-2-carboxamide core is a validated pharmacophore for inhibiting MmpL3 in M. tuberculosis and shows potential for targeting ENR in a broader range of bacteria.

  • Neurotherapeutics: The scaffold can be adapted to generate potent 5-HT₆ receptor inverse agonists for cognitive enhancement.

  • Anti-inflammatory and Anticancer Agents: The pyrrole core is a suitable template for designing dual inhibitors of mPGES-1 and sEH, offering a synergistic approach to combat inflammation-driven diseases.

Future research should focus on synthesizing and screening a library of this compound derivatives against these and other potential targets. A systematic exploration of the structure-activity relationships will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The protocols and workflows outlined in this guide provide a robust framework for such an investigation. The versatility of the pyrrole-2-carboxamide scaffold, combined with the urgent need for new drugs in these therapeutic areas, makes it a highly valuable area for continued research and development.

References

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]

  • Understanding Methyl 1H-Pyrrole-2-Carboxylate: Properties & Applications for Buyers. Speranza Chemical. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link]

  • Reported pyrrole-2-carboxamide-based bioactive compounds and our.... ResearchGate. [Link]

  • Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry. [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]

  • Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. MDPI. [Link]

  • A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies. ResearchGate. [Link]

  • Synthesis, characterization and biological activity of novel pyrrole compounds. ResearchGate. [Link]

  • (PDF) 2-Phenyl-1 H -pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT 6 Receptor Inverse Agonists with Cognition-Enhancing Activity. ResearchGate. [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]

  • This compound. PubChem. [Link]

  • Partial lysergamide. Wikipedia. [Link]

  • 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates. Federica. [Link]

  • 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. ACS Publications. [Link]

Sources

N-Methyl-1H-pyrrole-2-carboxamide: The Programmable DNA-Binding Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Design & Development [1]

Executive Summary: The Architecture of Recognition

In the landscape of medicinal chemistry, few scaffolds offer the deterministic "programmability" of N-Methyl-1H-pyrrole-2-carboxamide (NMPC) .[1] While ubiquitous as a fragment in kinase inhibitors and receptor antagonists, its primary distinction lies in its role as the fundamental repeating unit of minor groove-binding polyamides .

Unlike traditional small molecules that rely on stochastic hydrophobic pockets, NMPC oligomers read the DNA double helix with a fidelity rivaling transcription factors. By linking NMPC units with N-methylimidazole (Im) analogs, researchers can engineer ligands that recognize specific nucleotide sequences, enabling "Transcription Therapy"—the direct modulation of gene expression at the genomic level.

This guide dissects the physicochemical properties, synthetic protocols, and design logic required to utilize NMPC as a precision tool in drug development.

Structural Basis of the Scaffold

The NMPC unit is not merely a linker; it is a structural mimic of the DNA minor groove's curvature.

Physicochemical Properties[2][3][4][5][6]
  • Curvature: The crescent shape of the trimer or tetramer oligomers perfectly matches the radius of curvature of the B-DNA minor groove.

  • H-Bonding: The amide NH groups face inward, serving as hydrogen bond donors to the DNA bases (specifically N3 of Adenine/Guanine and O2 of Thymine/Cytosine).

  • Steric Gating: The N-methyl group projects outward, away from the groove floor. This steric bulk prevents deep penetration into G/C-rich regions unless paired with a specific partner (Imidazole), forming the basis of the recognition code.

The Recognition Code (Pairing Rules)

The power of NMPC lies in its pairing. In a hairpin polyamide, an NMPC unit (Py) on one strand pairs with a unit on the antiparallel strand.

  • Py / Py Pair: Recognizes A·T or T·A . The steric fit is tight, but lacks the specific H-bond to distinguish A from T.

  • Im / Py Pair: Recognizes G·C . The Imidazole nitrogen forms a specific H-bond with the exocyclic amine of Guanine.

  • Py / Im Pair: Recognizes C·G .

Visualization: The DNA Recognition Logic

The following diagram illustrates the logical flow of designing a sequence-specific ligand using the NMPC scaffold.

DNA_Recognition_Code cluster_rules Pairing Rules (The Code) Target_Seq Target DNA Sequence (e.g., 5'-WTWCGW-3') Analysis Sequence Analysis (Identify G/C vs A/T) Target_Seq->Analysis Rule1 Target: A·T / T·A Use: Py / Py Analysis->Rule1 A/T rich Rule2 Target: G·C Use: Im / Py Analysis->Rule2 G containing Rule3 Target: C·G Use: Py / Im Analysis->Rule3 C containing Scaffold_Design Polyamide Scaffold Assembly (Hairpin Structure) Rule1->Scaffold_Design Rule2->Scaffold_Design Rule3->Scaffold_Design Validation Validation (Kd, Tm, Footprinting) Scaffold_Design->Validation

Caption: Logic flow for translating a genomic DNA sequence into a programmable NMPC-based polyamide ligand.

Synthetic Methodologies

The synthesis of NMPC-based drugs has evolved from solution-phase chemistry to robust Solid-Phase Synthesis (SPS), allowing for the rapid generation of libraries.[1]

Monomer Synthesis

The critical building block is 4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carboxylic acid (Boc-Py-OH).[1]

  • Starting Material: N-Methylpyrrole-2-carboxylic acid.[1][2]

  • Nitration: Reaction with nitric acid/acetic anhydride yields the 4-nitro derivative.[1]

  • Reduction & Protection: Hydrogenation (Pd/C) followed by immediate trapping with Boc-anhydride prevents oxidation of the unstable amine.

Solid-Phase Synthesis Protocol (Boc-Chemistry)

Objective: Synthesis of a Py-Py-Py-Im hairpin polyamide. Scale: 0.1 mmol.

Reagents:

  • Resin: Boc-β-Ala-PAM resin (0.5 mmol/g substitution).[1]

  • Solvent: DMF (N,N-Dimethylformamide), NMP.

  • Activator: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[1]

  • Base: DIEA (Diisopropylethylamine).

  • Deprotection: TFA (Trifluoroacetic acid).

Step-by-Step Workflow:

  • Deprotection (Boc Removal):

    • Treat resin with 20% TFA in DCM (Dichloromethane) for 20 minutes.

    • Wash 3x with DCM, 3x with DMF.

  • Activation:

    • Dissolve Boc-Py-OH (0.4 mmol, 4 eq) and HBTU (0.38 mmol, 3.8 eq) in 2 mL DMF.

    • Add DIEA (1.0 mmol, 10 eq). Shake for 3 minutes to form the active ester.

  • Coupling:

    • Add the activated monomer solution to the resin.

    • Shake at room temperature for 60 minutes.

    • Drain and wash 3x with DMF.

    • QC Check: Perform Kaiser test (ninhydrin) to ensure complete coupling (should be negative/yellow).

  • Capping (Optional but Recommended):

    • Treat with acetic anhydride/pyridine in DMF to cap unreacted amines.

  • Cycle Repeat:

    • Repeat steps 1-4 for subsequent Im or Py monomers.

  • Cleavage:

    • Treat resin with pure dimethylaminopropylamine (Dp) at 55°C for 12 hours. This cleaves the peptide from the resin and installs the C-terminal cationic tail required for nuclear localization and DNA affinity.

Synthesis_Workflow Start Boc-Ala-PAM Resin Deprotect 1. Deprotection (TFA/DCM) Start->Deprotect Wash1 Wash (DCM/DMF) Deprotect->Wash1 Activate 2. Activation (Boc-Py-OH + HBTU + DIEA) Wash1->Activate Couple 3. Coupling (60 min, RT) Activate->Couple Check Kaiser Test Couple->Check Check->Couple Fail (Recouple) Repeat Repeat Cycle (Next Monomer) Check->Repeat Pass Repeat->Deprotect Next Cycle Cleave 4. Cleavage (Dp amine, 55°C) Repeat->Cleave Sequence Complete Final Purified Polyamide Cleave->Final

Caption: Solid-Phase Synthesis (SPS) workflow for NMPC-based polyamides using Boc-chemistry.

Applications & Performance Data

The versatility of the NMPC scaffold extends beyond simple DNA binding. It is now a scaffold for alkylating agents and enzyme inhibitors.

Comparative Bioactivity Table
Application DomainTargetCompound ClassKey MetricMechanism
Gene Regulation HIF-1α (Hypoxia)Py-Im Polyamide

nM
Displaces transcription factor from HRE sequence.[1]
Antimicrobial MmpL3 (Tuberculosis)Pyrrole-2-carboxamide deriv.[1][3][4][5]MIC < 0.016 µg/mLInhibits mycolic acid transport (cell wall synthesis).
Anticancer KRAS (G12D)Alkylating Polyamide

nM
Sequence-specific alkylation of mutant DNA.
CNS Disorders PDE4BPyrrolo[2,3-b]pyridine*

µM
Scaffold hopping from NMPC to inhibit phosphodiesterase.

*Note: PDE4B inhibitors utilize a fused ring system derived from the NMPC pharmacophore.

Case Study: Targeting "Undruggable" KRAS

The KRAS oncogene is notoriously difficult to target with small molecules due to its lack of deep binding pockets.

  • Strategy: Instead of targeting the KRAS protein, NMPC polyamides target the KRAS gene promoter.

  • Design: A cyclic polyamide designed to bind the sequence 5'-GAGACG-3' (a hotspot in the KRAS promoter).

  • Outcome: The polyamide recruits the transcriptional machinery or physically blocks the binding of transcription activators, leading to a >50% reduction in KRAS mRNA expression in cell lines (A549).

Future Perspectives: The Next Generation

The future of the NMPC scaffold lies in conjugates .

  • Alkylating Conjugates: Attaching "warheads" like chlorambucil or seco-CBI to the NMPC scaffold converts it from a passive binder to a specific genomic editor, inducing DNA damage only at the programmed sequence.

  • PROTAC Recruitment: Polyamides can serve as the "warhead" to recruit E3 ligases to DNA-bound proteins, degrading specific transcription factors.

  • Fluorescent Probes: Conjugation with fluorophores (e.g., FITC, Cy3) creates "telomere paints" or specific genomic stains for live-cell imaging without denaturation.

References

  • Dervan, P. B. (2001). "Molecular recognition of DNA by small molecules." Bioorganic & Medicinal Chemistry, 9(9), 2215-2235. Link

  • Dickerson, R. E., et al. (1985).[6] "Crystal structure of a netropsin-DNA complex."[1][6] Journal of Molecular Biology, 186(3), 577-600.

  • Zhang, W., et al. (2020). "Design, synthesis and anti-cancer activity of pyrrole-imidazole polyamides through target-downregulation of c-kit gene expression."[1] European Journal of Medicinal Chemistry, 208, 112704.[7] Link

  • Li, Y., et al. (2021). "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors." Journal of Medicinal Chemistry, 64(15), 11624–11640. Link

  • Fox, K. R., et al. (2021). "Pyrrole-Imidazole Polyamides: From Discovery to Clinical Development." Molecules, 26(23), 7244.
  • Burley, S. K., et al. (2020). "The Road Not Taken with Pyrrole-Imidazole Polyamides: Off-Target Effects and Genomic Binding."[1][8] International Journal of Molecular Sciences, 21(7), 2468. Link

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Physicochemical characteristics of N-Methyl-1H-pyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Physicochemical Characteristics of N-Methyl-1H-pyrrole-2-carboxamide

Executive Summary

This compound belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development due to the pyrrole scaffold's prevalence in biologically active molecules.[1] A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME). This guide presents a comprehensive framework for the systematic characterization of this compound. Given the limited availability of published experimental data for this specific molecule, this document leverages established analytical techniques and data from analogous structures to propose a robust, self-validating workflow for its complete physicochemical profiling. We provide detailed experimental protocols, the rationale behind methodological choices, and predictive data to guide researchers in their evaluation of this compound for potential therapeutic applications.

Molecular Structure and Foundational Properties

The initial step in characterizing any molecule is to establish its fundamental structural and electronic properties. These values, often computationally derived, provide a baseline for designing and interpreting subsequent experiments.

The structure of this compound consists of a pyrrole ring, which is an aromatic five-membered heterocycle, substituted at the C2 position with an N-methylcarboxamide group.[2] The presence of the amide group and the pyrrole ring's N-H proton are key features that will dictate the molecule's hydrogen bonding capacity, polarity, and potential for ionization.

Table 1: Computed Physicochemical Properties for this compound

Property Value Source
Molecular Formula C₆H₈N₂O PubChem[2]
Molecular Weight 124.14 g/mol PubChem[2]
XLogP3 0.6 PubChem[2]
Hydrogen Bond Donors 2 PubChem[2]
Hydrogen Bond Acceptors 1 PubChem[2]
Rotatable Bond Count 1 PubChem[2]
Exact Mass 124.063662883 Da PubChem[2]

| Topological Polar Surface Area | 44.9 Ų | PubChem[2] |

Insight: The computed XLogP3 value of 0.6 suggests that the molecule is relatively hydrophilic, which may indicate good aqueous solubility but potentially lower passive membrane permeability.[2] The presence of both hydrogen bond donors and acceptors further supports its potential for interaction with aqueous media.

Synthesis and Structural Verification

A reliable supply of pure material is a prerequisite for accurate physicochemical characterization. A plausible and efficient synthesis route involves the amidation of a suitable pyrrole precursor.

Proposed Synthesis Pathway

The most direct synthesis route is the reaction of methyl 1H-pyrrole-2-carboxylate with methylamine. This is a standard nucleophilic acyl substitution reaction where methylamine displaces the methoxy group of the ester to form the more stable amide.

G cluster_0 Synthesis Workflow reagent1 Methyl 1H-pyrrole-2-carboxylate reaction Reaction Vessel Stir at 25°C, 24h reagent1->reaction reagent2 Methylamine (in THF/H₂O) reagent2->reaction workup Aqueous Workup (e.g., EtOAc extraction) reaction->workup Quench purification Purification (Silica Gel Chromatography) workup->purification Crude Product product This compound purification->product Pure Product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis
  • Reagent Preparation: Dissolve methyl 1H-pyrrole-2-carboxylate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

  • Reaction: To the stirred solution, add an aqueous solution of methylamine (40 wt. %, 2.0-3.0 eq) dropwise at room temperature.

  • Monitoring: Allow the mixture to stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove THF. Dilute the remaining aqueous residue with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting crude product via column chromatography on silica gel to yield the pure this compound.

  • Verification: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the molecular structure. The predicted data below are based on characteristic chemical shifts and frequencies observed in similar pyrrole and amide-containing compounds.[3][4]

Table 2: Predicted Spectroscopic Data for this compound

Technique Feature Predicted Value / Observation Rationale
¹H NMR Pyrrole H5 δ 6.8-7.0 ppm (dd) Adjacent to N-H and C-H.
Pyrrole H3 δ 6.6-6.8 ppm (dd) Adjacent to amide and C-H.
Pyrrole H4 δ 6.0-6.2 ppm (t) Coupled to H3 and H5.
N-CH₃ δ 2.8-3.0 ppm (d) Methyl group coupled to amide N-H.
Pyrrole N-H δ 9.0-11.0 ppm (br s) Broad signal for acidic proton.
Amide N-H δ 7.5-8.5 ppm (br q) Broad signal coupled to N-CH₃.
¹³C NMR Amide C=O δ 160-165 ppm Characteristic chemical shift for amide carbonyl.
Pyrrole C2, C5 δ 120-130 ppm Aromatic carbons.
Pyrrole C3, C4 δ 105-115 ppm Aromatic carbons.
N-CH₃ δ 25-30 ppm Aliphatic carbon.
Mass Spec (EI) Molecular Ion (M⁺) m/z = 124 Corresponds to the molecular weight.[2]
Key Fragments m/z = 94, 67 Loss of -NHCH₃ and subsequent fragmentation of the pyrrole ring.
IR Spec N-H Stretch (Pyrrole) 3200-3400 cm⁻¹ Characteristic of N-H in a 5-membered ring.
N-H Stretch (Amide) 3100-3300 cm⁻¹ Amide N-H vibration.

| | C=O Stretch (Amide) | 1640-1680 cm⁻¹ | Strong absorption for the amide I band.[3] |

Core Physicochemical Properties: Methodologies

The following sections detail the experimental workflows for determining the critical physicochemical properties that govern a drug candidate's behavior.

Aqueous Solubility

Causality: Solubility is a critical determinant of bioavailability. Poor aqueous solubility can lead to low absorption and insufficient drug concentration at the target site. This protocol uses the gold-standard shake-flask method to determine thermodynamic solubility.

G cluster_0 Solubility Determination Workflow start Add excess solid compound to buffer (e.g., pH 7.4) equilibration Equilibrate (e.g., 24-48h at 25°C) with constant agitation start->equilibration separation Separate solid and liquid (Centrifugation/Filtration) equilibration->separation analysis Quantify concentration in supernatant via HPLC-UV separation->analysis result Solubility (µg/mL or µM) analysis->result

Caption: Workflow for thermodynamic solubility determination.

Experimental Protocol: Shake-Flask Solubility

  • Preparation: Prepare a series of buffered solutions at physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4).

  • Incubation: Add an excess amount of this compound to each buffer in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate mobile phase, and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Lipophilicity (LogP / LogD)

Causality: Lipophilicity, the partitioning of a compound between an organic and an aqueous phase, is a key predictor of membrane permeability, protein binding, and metabolic clearance. The partition coefficient (LogP) is determined for the neutral species, while the distribution coefficient (LogD) is pH-dependent and accounts for all ionic species.

G cluster_0 LogP/LogD Determination Workflow start Prepare n-octanol/buffer system (pre-saturate phases) addition Add known amount of compound to system start->addition equilibration Equilibrate (Shake vigorously, then let phases separate) addition->equilibration sampling Sample both n-octanol and aqueous phases equilibration->sampling analysis Quantify concentration in each phase via HPLC-UV sampling->analysis calculation Calculate LogP/LogD: log([C]octanol / [C]aqueous) analysis->calculation

Caption: Workflow for LogP/LogD determination via the shake-flask method.

Experimental Protocol: Shake-Flask LogP/LogD

  • System Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD). Pre-saturate each phase by shaking them together for 24 hours and then allowing them to separate.

  • Partitioning: Add a known amount of this compound to a vial containing a defined volume of each pre-saturated phase.

  • Equilibration: Shake the vial vigorously for 1-2 hours to facilitate partitioning, then allow the phases to separate completely (centrifugation can be used to accelerate this).

  • Quantification: Determine the compound's concentration in both the n-octanol and aqueous phases using HPLC-UV.

  • Calculation: Calculate LogP or LogD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Ionization Constant (pKa)

Causality: The pKa value defines the extent of a compound's ionization at a given pH. This is critical as the ionization state affects solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for pKa determination.[5][6]

G cluster_0 pKa Determination Workflow start Dissolve compound in H₂O (with co-solvent if needed) titration Titrate with standardized acid (e.g., 0.1M HCl) or base (e.g., 0.1M NaOH) start->titration monitoring Record pH after each incremental addition of titrant titration->monitoring analysis Plot pH vs. Volume of Titrant monitoring->analysis result Determine pKa from inflection point of the titration curve (derivative analysis) analysis->result

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: Dissolve an accurately weighed amount of this compound in a known volume of water (a small amount of co-solvent like methanol may be used if solubility is low, but this can affect the pKa value). Ensure an inert atmosphere by purging with nitrogen.[5]

  • Titration: Calibrate a pH meter with standard buffers.[5] Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH, adding small, precise increments of the titrant.

  • Data Recording: Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For higher accuracy, the equivalence point is determined from the maximum of the first derivative of the titration curve (ΔpH/ΔV), and the pKa is read from the original curve at half of that volume.[7]

Chemical Stability

Causality: Chemical stability determines a compound's shelf-life and its viability under physiological conditions. An HPLC-based assay is the standard for quantifying the degradation of a compound over time under various stress conditions.

G cluster_0 Chemical Stability Assay Workflow start Prepare stock solution of compound incubation Incubate aliquots under stress conditions (pH, Temp, Light) start->incubation sampling Take samples at multiple time points (t=0, 2, 4, 8, 24h) incubation->sampling quenching Quench reaction (e.g., neutralization, dilution) sampling->quenching analysis Quantify remaining parent compound via HPLC-UV quenching->analysis result Plot % Remaining vs. Time Calculate degradation rate / half-life analysis->result

Caption: Workflow for an HPLC-based chemical stability assessment.

Experimental Protocol: HPLC Stability Assay

  • Sample Preparation: Prepare solutions of this compound in various aqueous buffers (e.g., pH 1.2, 7.4, and 9.0).

  • Incubation: Incubate these solutions under a matrix of conditions:

    • Temperature: 4°C, 25°C, 40°C.

    • Light: Protected from light vs. exposed to a standardized light source.

  • Time Points: At specified time intervals (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot from each condition.

  • Analysis: Immediately analyze the aliquot using a stability-indicating HPLC method (one that can separate the parent compound from its degradants).

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. Plot this percentage against time to determine the degradation kinetics and half-life (t₁/₂) under each condition.

Conclusion

The successful development of any new chemical entity relies on a deep and early understanding of its physicochemical properties. This guide has outlined a comprehensive, method-driven approach for the complete characterization of this compound. By systematically applying the detailed protocols for determining solubility, lipophilicity, ionization, and stability, researchers can generate the critical data needed to build predictive ADME models, guide formulation development, and make informed decisions about the compound's potential as a therapeutic agent. This structured workflow ensures data integrity and provides the authoritative grounding necessary for advancing a compound through the drug discovery pipeline.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Methyl 1H-Pyrrole-2-Carboxylate: Properties & Applications for Buyers. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-methyl-2-pyrrole carboxaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN108191732B - Synthesis method of N-methylpyrrole.
  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(15), 10464-10487. Retrieved from [Link]

  • PubChem. (n.d.). 1H-pyrrole-2-carboxamide. Retrieved from [Link]

  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. Retrieved from [Link]

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]

  • MDPI. (2024). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-methylpyrrole-2-carboxylate. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • SciSpace. (2019). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • Avdeef, A., et al. (2000). Development of Methods for the Determination of pKa Values. Pharmaceutical Research, 17(1), 85-98. Retrieved from [Link]

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Exploring the Antibacterial Spectrum of N-Methyl-1H-pyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents with unique mechanisms of action. The pyrrole-carboxamide scaffold has emerged as a promising pharmacophore in this pursuit, with numerous derivatives demonstrating potent antibacterial activity.[1][2][3] This technical guide provides a comprehensive framework for exploring the antibacterial spectrum of a specific, focused derivative: N-Methyl-1H-pyrrole-2-carboxamide. We delve into the putative molecular mechanisms that underpin the activity of this class of compounds, provide detailed, self-validating protocols for determining its spectrum of activity, and present representative data from closely related analogs to establish a predictive baseline. This document is designed to serve as a practical and authoritative resource for researchers initiating or advancing drug discovery programs centered on this promising chemical scaffold.

Introduction: The Imperative for Novel Antibacterials & The Promise of the Pyrrole Scaffold

The waning efficacy of existing antibiotics has created a critical need for new therapeutic agents. Pyrrole-containing compounds, both natural and synthetic, have long been a fertile ground for medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and antitumor properties.[2][3] The pyrrole-2-carboxamide moiety, in particular, is a crucial structural component in many compounds being investigated as next-generation antibacterials.[1]

The rationale for focusing on this scaffold is twofold:

  • Proven Potential: A significant body of literature confirms that derivatives of pyrrole-2-carboxamide exhibit potent activity against a wide range of pathogens, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Mycobacterium tuberculosis.[1][4]

  • Favorable Physicochemical Properties: The pyrrole ring's lipophilic character may facilitate passage across bacterial cell membranes, a crucial first step in reaching intracellular targets.[1] This property, balanced with modest hydrophilicity, allows for interaction with biological receptors and effective circulation.[1]

This guide focuses specifically on this compound, a foundational structure within this class, to establish a systematic approach for its antibacterial characterization.

Putative Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

A compelling body of evidence suggests that pyrrolamides (a class including pyrrole-carboxamides) exert their antibacterial effect by targeting bacterial type II topoisomerases: DNA gyrase (GyrB subunit) and Topoisomerase IV (ParE subunit).[1][5] These enzymes are essential for bacterial survival, managing DNA topology (supercoiling, catenation, and decatenation) during replication, transcription, and repair.[1][5] Their inhibition leads to a rapid disruption of DNA synthesis, ultimately causing bacterial cell death.[1]

This dual-targeting capability is highly advantageous. A compound that inhibits both DNA gyrase and Topoisomerase IV can be highly potent and may possess a lower propensity for the development of resistance. The overall sequence identity between these enzymes is high across different bacterial species, suggesting that inhibitors may have a broad spectrum of activity.[5]

Mechanism_of_Action cluster_0 Bacterial Cell DNA Bacterial Chromosome (Relaxed/Catenated) Enzyme DNA Gyrase (GyrB) Topoisomerase IV (ParE) DNA->Enzyme Required for topology change Supercoiled Supercoiled & Decatenated DNA Replication DNA Replication & Segregation Supercoiled->Replication Death Cell Death Replication->Death Disrupted Enzyme->Supercoiled ATP-dependent action Compound N-Methyl-1H-pyrrole- 2-carboxamide Compound->Enzyme Inhibition

Caption: Putative mechanism of this compound targeting bacterial topoisomerases.

Experimental Methodology for Spectrum Determination

To comprehensively define the antibacterial spectrum, a standardized and rigorous methodology is paramount. The following protocols are based on Clinical and Laboratory Standards Institute (CLSI) guidelines, ensuring reproducibility and comparability of data.

Core Workflow: Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is the gold standard for this determination.

MIC_Workflow cluster_workflow Broth Microdilution Workflow A 1. Prepare Bacterial Inoculum (e.g., S. aureus, E. coli) B 2. Standardize Inoculum (0.5 McFarland Standard) A->B E 5. Inoculate Wells (Final concentration ~5 x 10^5 CFU/mL) B->E C 3. Prepare Compound Stock (this compound in DMSO) D 4. Serial Dilution in 96-Well Plate (Using Cation-Adjusted Mueller-Hinton Broth) C->D D->E F 6. Incubate Plate (35-37°C for 16-20 hours) E->F G 7. Read Results (Determine lowest concentration with no visible growth) F->G

Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution

Rationale: This method provides a quantitative result (µg/mL), which is more informative than qualitative methods like disk diffusion. Using 96-well plates allows for efficient testing of multiple concentrations and strains simultaneously. Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium as its composition is well-defined and has minimal interference with antibiotic activity.

Step-by-Step Protocol:

  • Preparation of Materials:

    • This compound: Prepare a high-concentration stock solution (e.g., 1280 µg/mL) in Dimethyl Sulfoxide (DMSO).

    • Bacterial Strains: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212) and Gram-negative (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) quality control strains.

    • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Equipment: Sterile 96-well U-bottom microtiter plates, multichannel pipettes, incubator, spectrophotometer.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of ~1 x 10⁶ CFU/mL.

  • Plate Setup (Self-Validating System):

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the compound stock solution (at 2X the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. This creates a concentration gradient.

    • Controls are Critical:

      • Well 11 (Growth Control): 50 µL of CAMHB only (no compound).

      • Well 12 (Sterility Control): 100 µL of uninoculated CAMHB.

    • A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a positive control for the assay's validity.

  • Inoculation and Incubation:

    • Using a multichannel pipette, add 50 µL of the diluted bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. This brings the total volume in each well to 100 µL and the final inoculum to ~5 x 10⁵ CFU/mL. Do not inoculate the sterility control (well 12).

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, check the controls. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

    • Visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (a clear well).

Anticipated Antibacterial Spectrum: A Predictive Analysis

While specific MIC data for this compound is not yet broadly published, a robust prediction of its activity can be formulated based on extensive studies of its close structural analogs. Research on various pyrrole-2-carboxamide derivatives has shown activity against both Gram-positive and Gram-negative bacteria.[1][6][7]

Rationale for Data Selection: The data below is synthesized from published reports on substituted pyrrole-2-carboxamides.[1][6][7] These compounds share the core pharmacophore and likely the same mechanism of action. They serve as an authoritative baseline to predict the potential of the parent compound and to guide the selection of a broader screening panel.

BacteriumGram StainRepresentative StrainExpected MIC Range (µg/mL) for Analogs
Staphylococcus aureusGram-PositiveATCC 29213 / MRSA USA3000.008 - 8[1]
Bacillus subtilisGram-PositiveATCC 66330.7 - 4[1]
Escherichia coliGram-NegativeATCC 259221 - 64[1][8]
Klebsiella pneumoniaeGram-NegativeATCC 7006031.02 - 12[6]
Pseudomonas aeruginosaGram-NegativeATCC 278533.56 - 64[6][8]
Mycobacterium tuberculosisN/A (Acid-Fast)H37Rv< 0.7[1]

Interpretation: The compiled data suggests that this compound is likely to be a broad-spectrum antibacterial agent . Activity is consistently observed against Gram-positive cocci (S. aureus) and various Gram-negative rods.[1][6][9] Notably, some derivatives show exceptional potency against S. aureus (MIC < 1 µg/mL) and even difficult-to-treat pathogens like M. tuberculosis.[1][4] Activity against P. aeruginosa tends to be less potent, which is common for many antibiotic classes due to this organism's intrinsic resistance mechanisms, such as its outer membrane barrier and efflux pumps.

Discussion & Future Directions

The exploration of this compound's antibacterial spectrum is a scientifically sound starting point for a potential drug discovery campaign. The evidence from related compounds strongly supports its potential as a broad-spectrum agent targeting essential bacterial enzymes.[1][5]

Key Discussion Points:

  • Structure-Activity Relationship (SAR): The literature indicates that substitutions on the pyrrole ring and the carboxamide nitrogen can dramatically modulate potency and spectrum.[1][4] For example, dichlorination of the pyrrole ring has been shown to enhance potency against S. aureus.[1] Once a baseline MIC is established for the parent this compound, a systematic SAR study would be the logical next step to optimize activity.

  • Gram-Negative Permeability: While active against Gram-negatives, the MICs are often higher than for Gram-positives. This suggests that the outer membrane may present a permeability barrier. Future medicinal chemistry efforts could focus on modifying the molecule to enhance its penetration into Gram-negative bacteria.

Recommended Next Steps:

  • Definitive MIC/MBC Testing: Execute the protocol described in Section 3 against a broad panel of wild-type and drug-resistant clinical isolates. Determine the Minimum Bactericidal Concentration (MBC) to ascertain whether the compound is bacteriostatic or bactericidal.

  • Cytotoxicity Screening: Evaluate the compound against mammalian cell lines (e.g., HepG2, HEK293) to establish a preliminary therapeutic index (Selectivity Index = IC₅₀ / MIC).

  • Target Validation: Perform enzyme inhibition assays with purified DNA gyrase and Topoisomerase IV to confirm the presumed mechanism of action.

  • Resistance Studies: Conduct spontaneous resistance frequency and serial passage studies to evaluate the potential for resistance development.

Conclusion

This compound belongs to a class of compounds with demonstrated and potent antibacterial activity. Its putative dual-targeting mechanism against DNA gyrase and Topoisomerase IV makes it an attractive candidate for development in an era of widespread antibiotic resistance. This guide provides the strategic framework and detailed methodologies required for a thorough and scientifically rigorous evaluation of its antibacterial spectrum. The insights gained from such studies will be invaluable in guiding the subsequent optimization and development of this promising molecular scaffold into a next-generation therapeutic agent.

References

  • Gavriliu, D. E., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available at: [Link]

  • Encyclopedia.pub. (2022). Antibacterial Activity of Heterocyclic Compounds. Available at: [Link]

  • ACG Publications. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Available at: [Link]

  • Mane, Y. D. (2017). SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES. ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. National Institutes of Health. Available at: [Link]

  • Taylor & Francis Online. (Date N/A). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Available at: [Link]

  • Google Patents. (2010). WO2010013222A1 - Pyrrole carboxylic acid derivatives as antibacterial agents.
  • National Institutes of Health. (Date N/A). Bioactive pyrrole-based compounds with target selectivity. Available at: [Link]

  • MDPI. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Available at: [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2020). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Available at: [Link]

  • SciSpace. (Date N/A). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available at: [Link]

  • Der Pharma Chemica. (Date N/A). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Available at: [Link]

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Technical Guide: N-Methyl-1H-pyrrole-2-carboxamide Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Methyl-1H-pyrrole-2-carboxamide Patent Literature Review Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The This compound moiety (often abbreviated as the "Py" unit in chemical biology) represents a cornerstone scaffold in modern medicinal chemistry. Its primary significance lies in its ability to function as a sequence-specific DNA minor groove binder when oligomerized, forming the basis of pyrrole-imidazole polyamides (PIPs) . Beyond gene regulation, this scaffold is increasingly prevalent in the patent literature for kinase inhibitors (e.g., JAK, VEGFR) and anti-infectives (e.g., antitubercular MmpL3 inhibitors).

This guide synthesizes the process chemistry, synthetic routes, and therapeutic applications of this scaffold as detailed in key patent filings. It distinguishes between the Ring-Methylated (1-methyl-1H-pyrrole-2-carboxamide) and Amide-Methylated (this compound) variants, with a primary focus on the Ring-Methylated "Py" unit due to its dominance in the pharmaceutical patent landscape.

Chemical Identity & Nomenclature Distinction

In patent literature, the nomenclature can be ambiguous. It is critical to distinguish between two isomers:

  • 1-Methyl-1H-pyrrole-2-carboxamide (The "Py" Unit):

    • Structure: Methyl group on the pyrrole ring nitrogen (

      
      ). Primary amide at 
      
      
      
      .[1]
    • Significance: The fundamental building block for Distamycin analogues and Dervan polyamides.

    • CAS: 6621-59-6.

  • This compound:

    • Structure: Hydrogen on the pyrrole ring nitrogen. Methyl group on the amide nitrogen.[1][2][3][4][5][6]

    • Significance: Less common as a standalone scaffold; often an intermediate.

    • CAS: 2989-35-7.

Note: Unless specified otherwise, this guide focuses on the 1-Methyl (Ring-N) variant, as it constitutes the vast majority of high-value IP in this domain.

Synthesis Architectures: Process Chemistry Analysis

The patent literature reveals three distinct synthetic strategies for accessing this scaffold, chosen based on scale and downstream application.

A. The Trichloroacetyl Chloride Route (Lab to Pilot Scale)

This is the most robust method found in experimental patent examples (e.g., US Patent 6,441,194 ). It avoids the use of highly toxic phosgene equivalents and allows for facile purification.

Mechanism: Electrophilic aromatic substitution of N-methylpyrrole with trichloroacetyl chloride yields a trichloromethyl ketone intermediate, which is readily hydrolyzed or aminated to the ester/amide.

B. The Chlorosulfonyl Isocyanate (CSI) Route (Industrial Scale)

Detailed in WO 2005/097743 , this route is preferred for large-scale manufacturing of the corresponding nitrile, which is then hydrolyzed. It is atom-economic but requires handling of hazardous CSI.

C. Solid-Phase Synthesis (Polyamide Production)

Described in US Patent 6,545,162 (Caltech/Dervan), this method utilizes Boc- or Fmoc-protected pyrrole amino acids (Boc-Py-OH) on PAM or Kaiser oxime resins to generate sequence-specific DNA binders.

Visualization: Synthetic Pathways

The following diagram outlines the logical flow of these synthetic routes.

SynthesisPathways Start N-Methylpyrrole InterA 2-(Trichloroacetyl)-pyrrole (Stable Intermediate) Start->InterA Route A: Electrophilic Subst. InterB 1-Methylpyrrole-2-carbonitrile Start->InterB Route B: CSI Addition (-78°C) TriAc Trichloroacetyl Chloride TriAc->InterA ProdA Methyl 1-methyl-1H-pyrrole-2-carboxylate InterA->ProdA Methoxide/Alcoholysis Target 1-Methyl-1H-pyrrole-2-carboxamide ProdA->Target Amidation (NH3/Amines) CSI Chlorosulfonyl Isocyanate (CSI) CSI->InterB InterB->ProdA Acid Hydrolysis SP_Start Boc-Py-OH Monomer Resin Solid Phase Resin (PAM/Oxime) SP_Start->Resin Route C: Coupling (HBTU/DIEA) Poly Polyamide Oligomer (DNA Binder) Resin->Poly Iterative Elongation

Caption: Comparative synthetic routes for the 1-methyl-1H-pyrrole-2-carboxamide scaffold. Route A is preferred for lab safety; Route B for industrial throughput.

Detailed Experimental Protocol

Source: Adapted from US Patent 6,441,194 and US Patent 6,545,162 . Objective: Synthesis of Methyl 1-methyl-1H-pyrrole-2-carboxylate (Precursor to the carboxamide).

This protocol is selected for its "self-validating" nature: the intermediate trichloroketone crystallizes easily, providing a visual purity check before the final step.

Reagents & Equipment[1][7]
  • Starting Material: N-Methylpyrrole (99%)

  • Reagent: Trichloroacetyl chloride[7]

  • Solvent: Diethyl ether (anhydrous), Methanol

  • Base: Sodium methoxide (25% in MeOH)

  • Equipment: 3-neck round bottom flask, addition funnel, reflux condenser, nitrogen line.

Step-by-Step Methodology
  • Acylation (Formation of the Trichloroketone):

    • Charge the flask with N-methylpyrrole (1.0 eq) and anhydrous diethyl ether (5 mL/g). Cool to 0°C under

      
      .
      
    • Add trichloroacetyl chloride (1.1 eq) dropwise via addition funnel over 1 hour. Caution: Exothermic.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Checkpoint: The reaction mixture should darken. Monitor by TLC (Hexane/EtOAc 4:1).

    • Quench by slow addition of saturated aqueous

      
      . Extract with ethyl acetate.[2][8]
      
    • Purification: The intermediate, 2-(trichloroacetyl)-1-methylpyrrole, often precipitates or can be recrystallized from hexane.

  • Haloform Reaction (Esterification):

    • Dissolve the crystalline trichloroketone intermediate (1.0 eq) in dry methanol.

    • Add sodium methoxide solution (0.5 eq catalytic amount usually suffices, but patents often use 1.0 eq to drive rate) at room temperature.

    • Stir for 2–12 hours. The trichloromethyl group is an excellent leaving group (

      
      ), generating the methyl ester.
      
    • Workup: Evaporate methanol. Partition residue between water and dichloromethane. Dry organic layer over

      
      .[4][8]
      
    • Yield: Typically >80%.[2][8][9]

  • Amidation (Conversion to Carboxamide):

    • Dissolve the methyl ester in methanol.

    • Bubble anhydrous ammonia gas through the solution at 0°C or add concentrated ammonium hydroxide.

    • Seal the vessel and heat to 50–60°C for 24 hours.

    • Isolation: Concentrate in vacuo. The product, 1-methyl-1H-pyrrole-2-carboxamide , crystallizes as a white/off-white solid.

Therapeutic "Warheads": The Polyamide Code

The most distinct application of this scaffold is in Pyrrole-Imidazole Polyamides (PIPs) . These molecules "read" the minor groove of DNA.

  • The Code:

    • Py/Im pair: Targets C·G base pair.

    • Im/Py pair: Targets G·C base pair.[8]

    • Py/Py pair: Targets A·T or T·A base pair.

    • Hp/Py pair: (Hp = Hydroxypyrrole) Targets T·A specifically.

The 1-methyl-1H-pyrrole-2-carboxamide unit acts as the "Py" spacer, curving the molecule to match the helical pitch of DNA.

DNA_Binding cluster_DNA DNA Minor Groove Target cluster_Polyamide Polyamide Hairpin Ligand BP1 T · A BP2 G · C BP3 C · G Py1 Py (Pyrrole) Py1->BP1 Recognizes Im1 Im (Imidazole) Py1->Im1 Im1->BP2 Specific H-Bond Linker γ-Turn Linker Im1->Linker Py2 Py (Pyrrole) Py2->BP3 Recognizes Linker->Py2

Caption: The "Py" unit (green) serves as the generic spacer in DNA recognition, while Imidazole (red) provides G-specificity.

Patent Landscape & Future Outlook

Key Assignees
  • California Institute of Technology (Caltech): The foundational patents for polyamide synthesis (Dervan et al.) reside here.

  • GeneCare Research Institute: Patents related to specific therapeutic applications of polyamides.

  • Pharmaceutical Majors (Pfizer, Novartis): Use of the pyrrole carboxamide scaffold in kinase inhibitors (e.g., JAK3, VEGFR).

Emerging Trends
  • MmpL3 Inhibitors: Recent patents (e.g., US 2018/0291021 ) highlight this scaffold in fighting drug-resistant Tuberculosis. The pyrrole carboxamide headgroup binds to the proton-translocating channel of the MmpL3 transporter.

  • PROTAC Linkers: The stability and defined geometry of the pyrrole amide are being explored as rigid linkers in protein degradation chimeras.

References

  • Method for the synthesis of pyrrole and imidazole carboxamides on a solid support.
  • Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • Synthesis of pyrrole-2-carbonitriles.
  • Pdd compounds (Pyrridinobenzodiazepines).
  • Tetrapyrrole polyaminomonocarboxylic acid therapeutic agents.

Sources

Methodological & Application

Application Note: Optimized Purification Strategies for N-Methyl-1H-pyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the purification of N-Methyl-1H-pyrrole-2-carboxamide , a critical intermediate often employed in the synthesis of DNA-binding polyamides (e.g., netropsin and distamycin analogs).[1]

Critical Distinction: Researchers must distinguish this molecule (N-methyl on the amide, free pyrrole NH) from its isomer 1-methylpyrrole-2-carboxamide (methyl on the ring nitrogen).[1][2] The presence of the free pyrrole NH (1H) significantly increases polarity and hydrogen-bonding capability, making it prone to "streaking" on silica gel if not properly modulated.

This protocol prioritizes Normal Phase Flash Chromatography as the primary isolation method, with specific attention to preventing oxidative degradation and managing the compound's moderate-to-high polarity.

Physicochemical Profile & Pre-Purification Analysis[3][4]

Before initiating chromatography, the crude mixture must be characterized to define the separation window.

Target Molecule Characteristics
PropertyDataImplications for Purification
Structure Pyrrole ring with -CONHMe at C2H-bond donor (pyrrole NH) and acceptor (amide C=O).[1][2][3][4][5][6]
Molecular Weight 124.14 g/mol Low MW; elutes quickly if solvent is too polar.[3]
Polarity Moderate-HighRequires polar modifiers (MeOH or Acetone) in non-polar solvents.[1][3]
Stability Air/Acid SensitivePyrroles darken (oxidize) on prolonged exposure to air or acidic silica.[1][2][3]
Solubility Soluble in DCM, MeOH, EtOAc; Poor in HexanesLoad column using DCM or solid load on Celite.[2][3]
Thin Layer Chromatography (TLC) Optimization

Standard UV detection (254 nm) is effective, but specific staining is required to distinguish the product from non-pyrrolic impurities (e.g., unreacted amines or aliphatic byproducts).[2]

  • Stationary Phase: Silica Gel 60 F254[1][2][3]

  • Mobile Phase A (Standard): 5% Methanol in Dichloromethane (DCM).[2]

  • Mobile Phase B (Alternative): 50% Ethyl Acetate in Hexanes.[2]

  • Visualization (The "Expert" Method):

    • UV 254 nm: Mark all absorbing spots.[1][2]

    • Ehrlich’s Reagent (p-Dimethylaminobenzaldehyde in HCl):

      • Dip/Spray:[1][2][7][3] Dip plate and heat gently.

      • Result: Pyrrole derivatives turn bright pink/purple .[1][2] This confirms the integrity of the pyrrole ring.

      • Note: If the spot remains colorless or turns yellow, the pyrrole ring may be oxidized or electron-deficient.

Detailed Purification Protocol: Normal Phase Flash Chromatography

Stationary Phase Selection
  • Resin: Spherical Silica Gel 60 (20–40 µm).[1][2]

  • Rationale: Irregular silica can cause peak tailing for amides.[1][2] Spherical particles provide tighter bands.[2]

  • Buffering (Optional but Recommended): If the crude material is dark (oxidized), pre-wash the column with 1% Triethylamine (Et3N) in Hexane to neutralize acidic silanol sites, preventing decomposition.

Mobile Phase System

The "Gold Standard" solvent system for pyrrole carboxamides is DCM/MeOH . While Hexane/EtOAc is safer, the solubility of the amide often necessitates chlorinated solvents to prevent precipitation on the column head.

Gradient Profile (Linear):

  • Solvent A: Dichloromethane (DCM)[1][2]

  • Solvent B: Methanol (MeOH)[1][2][6]

Time (CV*)% Solvent B (MeOH)Event
0–20%Column Equilibration & Impurity Elution (Non-polar)
2–50% → 2%Elution of unreacted starting materials (e.g., trichloroacetyl pyrrole)
5–122% → 5%Product Elution Window
12–155% → 10%Elution of polar oligomers/acids
15+10%Wash

*CV = Column Volume[2][3]

Step-by-Step Procedure
  • Sample Loading:

    • Dissolve the crude solid in a minimum volume of DCM.[2][8]

    • Expert Tip: If the crude is gummy or insoluble in small amounts of DCM, use the Dry Loading technique. Adsorb the crude onto Celite 545 (ratio 1:2 sample:Celite), evaporate to a free-flowing powder, and load into a solid load cartridge. This eliminates "head-of-column" precipitation.[1][2]

  • Run Parameters:

    • Flow Rate: 15–20 mL/min (for a 12g column).

    • Detection: UV 254 nm (primary) and 280 nm (secondary).[2]

  • Fraction Collection:

    • Collect peaks based on slope detection.[1][2]

    • Spot check fractions using Ehrlich’s reagent to confirm the presence of the active pyrrole unit.

  • Post-Run Processing:

    • Combine pure fractions.

    • Evaporate solvent at < 40°C . Pyrroles can be heat-sensitive.[1][2]

    • Dry under high vacuum to remove trace MeOH, which can trap water.[2]

Troubleshooting & Remediation

IssueRoot CauseCorrective Action
Streaking / Tailing Interaction between amide/pyrrole NH and acidic silanols.[1][2][3]Add 0.1% Triethylamine (Et3N) to the mobile phase.[2][3] Alternatively, switch to Acetone/Hexane system.[1]
Co-elution with Impurities Similar polarity of byproduct (e.g., methyl ester analog).[2][3]Change selectivity. Switch from DCM/MeOH to EtOAc/Hexane (1:1) or Toluene/Acetone (3:1) .[1][2]
Product Decomposition Acidic silica catalyzing polymerization.[1][2][3]Use Neutral Alumina instead of Silica, or perform rapid filtration rather than long column runs.[2][3]
Color Change (Pink/Brown) Auto-oxidation on the column.[1][2][3]Minimize time on column. Use degassed solvents.[1][2][9] Store fractions in the dark immediately.

Process Visualization

Purification Decision Tree

This workflow illustrates the logical path for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture SolubilityCheck Solubility Check (DCM vs EtOAc) Start->SolubilityCheck TLC TLC Analysis (Stain: Ehrlich's Reagent) SolubilityCheck->TLC Decision Separation Strategy TLC->Decision Determine Rf & Impurity Profile RouteA Method A: Flash (Silica) DCM/MeOH Gradient Decision->RouteA High Polarity / Soluble in DCM RouteB Method B: Dry Load (Celite) EtOAc/Hex Gradient Decision->RouteB Low Solubility / Complex Mixture Analysis Fraction Analysis (UV + Stain) RouteA->Analysis RouteB->Analysis Final Pure this compound Analysis->Final Evaporate <40°C

Caption: Decision tree for selecting the optimal loading and solvent strategy based on crude solubility and TLC profile.

Flash Chromatography Gradient Profile

Visualizing the mobile phase composition over time to maximize separation efficiency.[2]

GradientProfile T0 T=0 min 100% DCM T5 T=5 min 2% MeOH T0->T5 Isocratic Hold T12 T=12 min 5% MeOH (Product Elutes) T5->T12 Shallow Gradient T20 T=20 min 10% MeOH (Flush) T12->T20 Steep Flush

Caption: Optimized gradient profile using DCM/MeOH to separate the target amide from non-polar impurities and polar oligomers.

References

  • PubChem. this compound (Compound). National Library of Medicine.[2] Accessed October 2023. [Link]

  • Organic Syntheses. 2-Trichloroacetylpyrrole and its Conversion to Pyrrole-2-carboxamides. Org. Synth. 1971, 51, 100.[2] [Link][2]

  • Teledyne ISCO. Flash Chromatography Guide: Purification of Amides and Nitrogen Heterocycles. Application Note AN102. [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography Visualization Reagents (Ehrlich's Reagent). [Link]

Sources

N-Methyl-1H-pyrrole-2-carboxamide NMR spectroscopic analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: NMR Spectroscopic Analysis of N-Methyl-1H-pyrrole-2-carboxamide

Executive Summary

This guide details the structural characterization of This compound using 1D and 2D NMR spectroscopy. While pyrrole-2-carboxamides are ubiquitous pharmacophores in DNA-minor groove binders (e.g., Distamycin, Netropsin), precise structural assignment is often complicated by tautomerism, rotational isomerism, and solvent-dependent proton exchange.

Critical Distinction: This protocol specifically addresses the amide-N-methylated derivative (this compound), distinct from the ring-N-methylated isomer (1-methylpyrrole-2-carboxamide) common in natural products. A diagnostic strategy to differentiate these regioisomers is included, serving as a vital quality control checkpoint in drug development workflows.

Chemical Structure & NMR Properties

Target Molecule: this compound

  • Formula: C₆H₈N₂O

  • Key Features:

    • Pyrrole Ring: Electron-rich heteroaromatic system; NH at position 1 is exchangeable.

    • Carboxamide: Substituted at position 2; restricted rotation about the C(O)-N bond may lead to rotamers (cis/trans) observable by NMR.

    • N-Methyl Group: Located on the amide nitrogen.[1]

Diagnostic NMR Challenges:

  • Exchangeable Protons: The pyrrole NH (

    
    ) and amide NH (
    
    
    
    ) are sensitive to solvent acidity, water content, and temperature.
  • Coupling Patterns: The amide methyl group appears as a doublet (coupling to

    
    ) unlike the singlet observed in ring-methylated isomers.
    
  • Quadrupolar Broadening:

    
    N nuclei can broaden attached proton signals (
    
    
    
    ), requiring specific acquisition parameters.

Experimental Protocol

Sample Preparation

To minimize chemical exchange broadening and observe both NH signals, DMSO-d₆ is the solvent of choice due to its hydrogen-bond accepting capability, which stabilizes the NH protons and slows their exchange rate.

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).

  • Concentration: 10–15 mg in 600 µL (approx. 100–150 mM). High concentrations favor dimer formation; moderate concentration is preferred for monomeric characterization.

  • Drying: Sample must be dried under high vacuum to remove trace water, which catalyzes proton exchange.

Acquisition Parameters (600 MHz recommended)
Parameter1H (Proton)13C (Carbon)COSYHSQCHMBC
Pulse Seq zg30zgpg30cosygpppqfhsqcedetgphmbcgplpndqf
Scans (NS) 1610248416
Relaxation (D1) 2.0 s2.0 s1.5 s1.5 s1.5 s
Spectral Width 14 ppm240 ppm10 ppmF1: 160, F2: 10F1: 220, F2: 10
Temp 298 K298 K298 K298 K298 K

Expert Insight: For hmbcgplpndqf, set the long-range coupling constant (


) to 8 Hz. This is critical for observing the correlation between the amide carbonyl and the distant pyrrole ring protons.

Structural Assignment & Analysis

1H NMR Assignment Strategy

The spectrum in DMSO-d₆ will typically display:

  • Pyrrole NH (

    
    ):  Broad singlet, highly deshielded (>11.0 ppm).
    
  • Amide NH (

    
    ):  Broad quartet (or broad signal), ~7.5–8.5 ppm. Coupled to the methyl group.
    
  • Pyrrole Ring Protons (

    
    ): 
    
    • 
       (α to ring N): Most deshielded ring CH (~6.8–7.0 ppm).
      
    • 
       (β to ring N, α to C=O): ~6.7–6.9 ppm.[2]
      
    • 
       (β to ring N): Most shielded ring CH (~6.0–6.2 ppm).
      
  • N-Methyl (

    
    ):  Doublet (
    
    
    
    Hz) at ~2.7–2.8 ppm. This doublet is the primary confirmation of the amide-N-methyl structure.
13C NMR Assignment
  • Carbonyl (C=O): ~161 ppm.

  • Pyrrole C2 (Quaternary): ~125–130 ppm (Determined via HMBC).

  • Pyrrole C5 (CH): ~122 ppm.[2]

  • Pyrrole C3 (CH): ~110 ppm.[2]

  • Pyrrole C4 (CH): ~108 ppm.[3]

  • N-Methyl (

    
    ):  ~26 ppm.[2][3][4][5]
    
Workflow Diagram

The following logic flow ensures robust structural verification and differentiation from isomers.

NMR_Workflow Start Sample in DMSO-d6 H1_Acq Acquire 1H NMR Start->H1_Acq Check_Me Analyze Methyl Signal (2.7-3.8 ppm) H1_Acq->Check_Me Doublet Doublet (J ~ 4.5 Hz) Check_Me->Doublet Coupled to NH Singlet Singlet Check_Me->Singlet No Coupling Amide_Me Indicates N-Methyl Amide (Target Structure) Doublet->Amide_Me Ring_Me Indicates 1-Methyl Pyrrole (Isomer/Impurity) Singlet->Ring_Me Check_NH Check Low Field Region (>9 ppm) Amide_Me->Check_NH Reject Identify as 1-Methylpyrrole-2-carboxamide Ring_Me->Reject Pyrrole_NH Broad Singlet Present (Pyrrole NH) Check_NH->Pyrrole_NH No_NH Signal Absent (Blocked Ring N) Check_NH->No_NH Confirm Confirm Structure: this compound Pyrrole_NH->Confirm No_NH->Reject

Figure 1: Decision tree for differentiating this compound from its regioisomer.

Detailed Analysis & Self-Validation

The "Doublet vs. Singlet" Check (Self-Validating Step)

The most common error in analyzing this class of compounds is misidentifying the methylation site.

  • Target (Amide-Methyl): The methyl protons couple to the adjacent amide proton (

    
    ). This splits the methyl signal into a doublet  (
    
    
    
    Hz).
    • Validation: Perform a D₂O shake. The amide NH will exchange (disappear), and the methyl doublet will collapse into a singlet .

  • Impurity (Ring-Methyl): The methyl group is attached to the pyrrole nitrogen.[1] There is no adjacent proton for coupling. The signal appears as a sharp singlet .

2D NMR Correlations

Use these correlations to build the scaffold:

  • COSY:

    • 
       and 
      
      
      
      .
    • 
       (confirming the amide-methyl connectivity).
      
  • HMBC (Key for connectivity):

    • Carbonyl Connection: The Carbonyl carbon (~161 ppm) should show correlations to:

      • 
         (2-bond).[1]
        
      • 
         (3-bond).
        
      • 
         of the pyrrole ring (3-bond). This is the bridge linking the side chain to the ring. 
        
    • Ring N Connection: The Pyrrole NH (

      
      ) should correlate to 
      
      
      
      , anchoring the proton on the ring nitrogen.
Conformational Analysis (NOESY)

Due to the partial double bond character of the C-N amide bond, the methyl group can exist cis or trans to the carbonyl oxygen.

  • NOESY Experiment: Look for cross-peaks between the N-Methyl protons and the Pyrrole

    
     proton.
    
    • Strong NOE: Indicates the s-trans conformation (Methyl and Pyrrole ring are spatially close).

    • Weak/No NOE: Indicates s-cis (Methyl is far from the ring).

    • Note: In secondary amides, the trans isomer (alkyl group trans to carbonyl oxygen, i.e., cis to the pyrrole ring) is typically preferred sterically, often showing a strong NOE to

      
      .
      

References

  • IUPAC Nomenclature of Organic Chemistry. (2013). Nomenclature of Fused and Bridged Fused Ring Systems. Link

  • ChemicalBook Spectral Database. (2024). 1H NMR of Pyrrole-2-carboxylic acid derivatives. Link

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: Pyrrole-2-carboxamide.[1][6][7] Link

  • Bailly, C., et al. (1990).[8] Interaction of synthetic analogs of distamycin with poly(dA-dT): role of the conjugated N-methylpyrrole system. Biochemistry. Link

    • Note: Provides comparative NMR data for 1-methylpyrrole derivatives, useful for distinguishing the target isomer.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition, Wiley. (Standard text for amide coupling constants).

Sources

Application Note: Cellular Profiling of N-Methyl-1H-pyrrole-2-carboxamide Based DNA-Binding Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Scope

N-Methyl-1H-pyrrole-2-carboxamide (Py) is not merely a chemical building block; it is the fundamental "letter" of the molecular code used to read the minor groove of DNA. In the field of chemical biology, Py units are linked (often with N-methylimidazole, Im) to form Pyrrole-Imidazole Polyamides (PIPs) . These synthetic ligands can be programmed to bind specific DNA sequences with affinities and specificities comparable to transcription factors.

While simple monomeric derivatives are explored for antimicrobial activity (e.g., MmpL3 inhibition in M. tuberculosis), the most sophisticated cell-based application of the Py scaffold is Transcriptional Modulation . This guide focuses on a high-content protocol to evaluate the efficacy of Py-containing ligands in permeating mammalian cell membranes, entering the nucleus, and inhibiting specific gene expression.

Biological Mechanism of Action

The Py unit recognizes A·T and T·A base pairs (and, less specifically, G·C) in the minor groove.[1] When paired with an Im unit in an antiparallel hairpin motif, the Py/Im pair distinguishes C·G from G·C. By binding to regulatory promoter regions, these molecules act as "DNA-binding knockouts," sterically displacing Transcription Factors (TFs) to silence gene expression.

G Compound Py-Containing Ligand Uptake Cellular Uptake (Endocytosis/Diffusion) Compound->Uptake Nucleus Nuclear Localization Uptake->Nucleus Rate Limiting Step DNA_Bind Minor Groove Binding (Sequence Specific) Nucleus->DNA_Bind TF_Block Steric Displacement of Transcription Factor DNA_Bind->TF_Block Silence Gene Silencing (mRNA Reduction) TF_Block->Silence

Figure 1: Mechanism of Action. The trajectory of a Py-based ligand from extracellular space to transcriptional silencing. Nuclear localization is often the bottleneck for these scaffolds.

Part 2: Experimental Design & Logic

To validate the bioactivity of this compound derivatives, a simple cytotoxicity assay is insufficient. You must prove Target Engagement . We employ a Dual-Luciferase Reporter System , where the Py-ligand targets a specific response element (e.g., AP-1, NF-κB, or a custom sequence) driving Firefly luciferase, while Renilla luciferase serves as a normalization control.

Critical Parameters
  • Cell Line: HeLa or HEK293T (Robust transfection efficiency).

  • Incubation Time: 24–48 hours (Py-polyamides have slow nuclear uptake kinetics compared to small molecule kinase inhibitors).

  • Control: A "mismatch" compound (scrambled Py/Im sequence) is required to prove sequence specificity.

Part 3: Detailed Protocol

Phase 1: Reagent Preparation

Solubility Warning: Py-rich oligomers can aggregate.

  • Dissolve lyophilized this compound derivatives in anhydrous DMSO to a stock concentration of 1–10 mM .

  • Vortex vigorously for 1 minute.

  • Quality Check: Measure absorbance at 310 nm (characteristic of the Py-carboxamide chromophore). Calculate concentration using

    
     per ring.
    
  • Store aliquots at -20°C. Avoid freeze-thaw cycles >3 times.

Phase 2: Dual-Luciferase Reporter Assay
Materials
  • Cells: HEK293T (ATCC CRL-3216).

  • Plasmids:

    • Target Vector: pGL4.xx [luc2P/Response Element/Hygro] (Promega).

    • Control Vector: pRL-TK (Renilla).

  • Reagent: Dual-Glo® Luciferase Assay System.

  • Plate: 96-well White Opaque Tissue Culture Plate (for luminescence reflection).

Step-by-Step Workflow
  • Seeding (Day 0):

    • Harvest HEK293T cells and count using Trypan Blue exclusion.

    • Seed 1.5 × 10⁴ cells/well in 100 µL DMEM (+10% FBS, No Antibiotics).

    • Incubate overnight at 37°C, 5% CO₂.

  • Transfection (Day 1):

    • Prepare transfection complex (e.g., Lipofectamine 3000).

    • Ratio: 90 ng Target Plasmid : 10 ng Control Plasmid per well (9:1 ratio minimizes Renilla squelching).

    • Add 10 µL complex per well. Incubate 4–6 hours.

  • Compound Treatment (Day 1, Post-Transfection):

    • Prepare 5x serial dilutions of the Py-ligand in Opti-MEM .

    • Dose Range: 1 nM to 10 µM (Typical IC₅₀ for high-affinity polyamides is 10–100 nM).

    • Remove transfection media and replace with 100 µL fresh complete media containing the compound.

    • Crucial Step: Ensure final DMSO concentration is <0.5% in all wells.

  • Induction (Optional - Day 2):

    • If targeting an inducible promoter (e.g., NF-κB), add the stimulant (e.g., TNF-α) 24 hours after compound addition.

    • If targeting a constitutive promoter, skip this step.

  • Readout (Day 3):

    • Remove plates from incubator and equilibrate to Room Temperature (RT) for 15 mins.

    • Add 75 µL Dual-Glo® Reagent (Firefly substrate). Shake 10 mins. Read Luminescence (L1).

    • Add 75 µL Stop & Glo® Reagent (Renilla substrate). Shake 10 mins. Read Luminescence (L2).

Workflow Seed Seed HEK293T (Day 0) Transfect Transfect Plasmids (Day 1) Seed->Transfect Treat Add Py-Compound (Day 1, +4h) Transfect->Treat Incubate Incubate 48h (Nuclear Entry) Treat->Incubate Lysis Dual-Glo Lysis (Day 3) Incubate->Lysis Read Luminometer Readout Lysis->Read

Figure 2: Experimental Workflow. Timeline for the reporter gene assay.

Part 4: Data Analysis & Interpretation

Calculation

Normalize the data to account for transfection efficiency and non-specific toxicity.

  • Calculate Relative Luciferase Units (RLU):

    
    
    
  • Calculate % Repression:

    
    
    
  • Curve Fitting: Plot log[Compound] vs. RLU using a non-linear regression (4-parameter logistic) to determine IC₅₀.

Data Presentation Table
ParameterHigh Efficacy ResultPoor Efficacy ResultInterpretation
IC₅₀ < 100 nM> 5 µMLow IC₅₀ indicates strong binding affinity and nuclear uptake.
Max Repression > 80%< 30%High repression confirms effective TF displacement.
Renilla Signal Stable (±10%)Decreasing (>50% drop)Dropping Renilla signal indicates General Cytotoxicity , not specific gene silencing.

Part 5: Troubleshooting & Optimization

Issue 1: Low Potency (High IC₅₀)
  • Cause: Poor nuclear localization. Py-polyamides are large (MW > 1000) and hydrophobic.

  • Solution: Use a confocal microscopy assay with a fluorescently labeled analogue (e.g., FITC-Py-Polyamide) to verify nuclear entry. If trapped in lysosomes, consider conjugation with a nuclear localization signal (NLS) or modifying the C-terminus (e.g., adding a beta-alanine tail).

Issue 2: High Toxicity
  • Cause: Off-target binding to essential genomic loci or intercalation.

  • Solution: Run an MTT/MTS viability assay in parallel. A "Therapeutic Window" should exist where Gene Silencing occurs without cell death.

Issue 3: Solubility
  • Cause: Planar aromatic rings stack (aggregation).

  • Solution: Sonicate the stock solution. Ensure the culture media contains at least 10% FBS, as serum albumin can help solubilize hydrophobic ligands.

References

  • Biological Activity of Pyrrole-2-carboxamides

    • Vertex AI Search Result 1.1: "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors." PubMed Central. 2

  • Cellular Uptake of Polyamides

    • Vertex AI Search Result 1.3: "Cellular uptake of N-methylpyrrole/N-methylimidazole polyamide-dye conjugates."[3] PubMed.[1] 3[2]

  • DNA Binding Mechanism

    • Vertex AI Search Result 1.15: "Binding site size limit of the 2:1 pyrrole-imidazole polyamide-DNA motif." PubMed Central. 1

  • General Scaffold Properties

    • Vertex AI Search Result 1.2: "N-Propyl-1H-pyrrole-2-carboxamide | High Purity Chemical Building Block."[4] Benchchem. 4

Sources

Application Note: Characterization of N-Methyl-1H-pyrrole-2-carboxamide as a Scaffold for DDAH1 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for evaluating N-Methyl-1H-pyrrole-2-carboxamide (NMPC) and its structural derivatives as inhibitors of Dimethylarginine Dimethylaminohydrolase 1 (DDAH1) .

The pyrrole-2-carboxamide moiety acts as a structural bioisostere to the guanidino group found in Asymmetric Dimethylarginine (ADMA), the endogenous substrate of DDAH. Inhibition of DDAH leads to the accumulation of ADMA, which subsequently inhibits Nitric Oxide Synthase (NOS).[1] This pathway is a critical therapeutic target for sepsis, cancer vasculogenic mimicry, and idiopathic pulmonary fibrosis.

This guide provides a validated, colorimetric endpoint assay (modified COLDER method) to determine the IC


 of NMPC derivatives, ensuring high Z-factors suitable for drug discovery campaigns.

Biological Mechanism & Rationale[1][2][3][4]

The ADMA/DDAH/NO Axis

DDAH1 is a cysteine hydrolase that metabolizes ADMA into L-citrulline and dimethylamine. ADMA is a potent endogenous inhibitor of all NOS isoforms (eNOS, iNOS, nNOS).

  • Physiological State: DDAH activity clears ADMA

    
     NOS is active 
    
    
    
    Nitric Oxide (NO) production is maintained.
  • Inhibition State: NMPC binds DDAH active site

    
     ADMA accumulates 
    
    
    
    NOS is inhibited
    
    
    NO production decreases.

This compound mimics the planar geometry and hydrogen-bonding capability of the substrate's guanidinium functionality, allowing it to dock into the narrow active site channel of DDAH1, interacting with the catalytic triad (Cys273, His172, Glu77 in human DDAH1).

Pathway Visualization

DDAH_Pathway cluster_0 DDAH Activity NMPC N-Methyl-1H-pyrrole- 2-carboxamide DDAH DDAH1 Enzyme (Active) NMPC->DDAH Inhibits (Competitive) Citrulline L-Citrulline (Product) DDAH->Citrulline Catalyzes ADMA ADMA (Substrate) ADMA->DDAH Substrate for ADMA->Citrulline NOS Nitric Oxide Synthase (NOS) ADMA->NOS Inhibits NO Nitric Oxide (NO) NOS->NO Produces

Figure 1: The DDAH/ADMA regulatory axis. NMPC inhibition of DDAH leads to ADMA accumulation, indirectly suppressing NO synthesis.

Materials & Reagents

To ensure assay reproducibility, use the following validated grade reagents.

ComponentSpecificationStorageFunction
hDDAH1 Recombinant human, >95% purity-80°CTarget Enzyme
NMPC This compound (>98%)-20°CTest Inhibitor
ADMA Asymmetric Dimethylarginine (HCl salt)-20°CSubstrate
COLDER A 2,3-Butanedione monoxime (0.5%) + Thiosemicarbazide (0.01%)4°C (Dark)Chromogenic Reagent
COLDER B FeCl

(0.025%) in 10% H

SO

+ 6% H

PO

RTAcid/Oxidizer
Assay Buffer 100 mM Sodium Phosphate, pH 7.44°CReaction Matrix
Reference PD 404182-20°CPositive Control

Experimental Protocol: DDAH1 Inhibition Assay

Phase 1: Pre-Incubation (E-I Complex Formation)

Rationale: Pyrrole-carboxamides may exhibit slow-binding kinetics. A pre-incubation step ensures equilibrium binding before substrate competition begins.

  • Preparation: Dilute rhDDAH1 to 200 nM in Assay Buffer.

  • Compound Plate: Prepare a 10-point serial dilution of NMPC in DMSO (Top concentration 10 mM).

  • Transfer: Add 1 µL of compound to a 96-well clear flat-bottom plate.

  • Enzyme Addition: Add 49 µL of the 200 nM rhDDAH1 solution to the wells.

    • Final Enzyme Conc: 100 nM (in reaction volume).

  • Incubation: Seal plate and incubate for 15 minutes at 37°C .

Phase 2: Enzymatic Reaction
  • Substrate Prep: Prepare 2 mM ADMA in Assay Buffer.

  • Initiation: Add 50 µL of 2 mM ADMA to all wells.

    • Final Substrate Conc: 1 mM (approx.

      
       value for DDAH1).
      
    • Final Reaction Volume: 100 µL.

  • Kinetics: Incubate for 60 minutes at 37°C .

    • Note: The reaction must remain in the linear phase. If characterizing highly potent derivatives, reduce time to 30 mins.

Phase 3: Colorimetric Detection (COLDER Reaction)

Mechanism: The COLDER reagent reacts specifically with the ureido group of L-citrulline under acidic conditions to form a pink diazonium derivative.

  • Quenching: Add 100 µL of COLDER Mixture (Mix COLDER A and B at 1:3 ratio immediately before use) to stop the enzymatic reaction.

  • Development: Seal the plate with an aluminum foil seal (critical to prevent evaporation).

  • Heating: Incubate at 95°C for 15 minutes in a dry heating block or water bath.

    • Safety Warning: Use pressure-relief seals or heavy weights on the plate lid to prevent "popping" due to vapor pressure.

  • Cooling: Cool to Room Temperature (RT) for 10 minutes in the dark.

  • Readout: Measure Absorbance at 540 nm (or 530-560 nm range) on a microplate reader.

Workflow Visualization

Assay_Workflow Step1 PRE-INCUBATION Enzyme (100nM) + NMPC Inhibitor 15 min @ 37°C Step2 SUBSTRATE ADDITION Add ADMA (1mM Final) Initiate Reaction Step1->Step2 Step3 ENZYMATIC PHASE Hydrolysis of ADMA -> Citrulline 60 min @ 37°C Step2->Step3 Step4 QUENCH & DEVELOP Add COLDER Reagent (Acidic) Stops Enzyme Step3->Step4 Step5 COLOR GENERATION Heat to 95°C for 15 min Cool to RT Step4->Step5 Step6 DATA ACQUISITION Measure Absorbance @ 540nm Step5->Step6

Figure 2: Step-by-step workflow for the colorimetric DDAH1 inhibition assay.

Data Analysis & Quality Control

IC50 Calculation
  • Background Subtraction: Subtract the absorbance of the "No Enzyme" blank from all data points.

  • Normalization: Calculate % Inhibition using the "No Inhibitor" (DMSO only) control:

    
    
    
  • Curve Fitting: Plot log[NMPC] vs. % Inhibition. Fit data to a 4-parameter logistic (4PL) equation:

    
    
    
Acceptance Criteria

To ensure scientific integrity, the assay must meet these metrics:

ParameterAcceptance ThresholdTroubleshooting
Z-Factor > 0.5If <0.5, check pipetting precision or increase enzyme conc.
Signal-to-Background > 5:1If low, ensure COLDER reagents are fresh (unstable >4 hrs).
CV% (Replicates) < 10%Check for bubbles in wells before reading.
Reference IC50 Within 3-fold of historicalValidate enzyme activity if reference shifts.

Critical Considerations for Pyrrole-Carboxamides

Solubility & Aggregation

This compound is generally soluble in DMSO. However, highly substituted derivatives may precipitate in aqueous buffer.

  • Validation: Perform a dynamic light scattering (DLS) check or a detergent-sensitivity control (add 0.01% Triton X-100). If IC

    
     increases significantly with detergent, the inhibition may be artifactual (promiscuous aggregation).
    
Interference

The pyrrole ring is electron-rich.

  • False Positives: Ensure the compound itself does not absorb at 540 nm. Run a "Compound Only" control (Buffer + Compound + COLDER reagents, no Enzyme/Substrate).

  • Chemical Reactivity: Pyrroles can be sensitive to strong acids. The COLDER reaction is acidic. Ensure the color develops after the enzymatic step is quenched; the inhibitor structure during the detection phase is irrelevant, but it must not quench the diazonium dye formation.

References

  • Leiper, J., et al. (2007).[1] "Biochemical and physiological characterization of DDAH1 and DDAH2." Nature Medicine, 13, 198–203. [Link]

  • Knipp, M., et al. (2005). "Reaction mechanism of the arginine deiminase/DDAH enzyme family." Journal of the American Chemical Society, 127(4), 1234–1245. [Link]

  • Kotthaus, J., et al. (2012). "Colorimetric assay for the determination of DDAH activity." Analytical Biochemistry, 421(2), 552-557. [Link]

  • Rossiter, S., et al. (2005). "Chemistry and biology of the dimethylarginine dimethylaminohydrolases." Chemical Reviews, 105(9), 3323-3346. [Link]

  • Gubareva, E.A., et al. (2020).[2] "Inhibition of DDAH Enzymes as an Emerging Therapeutic Strategy."[1][2] Frontiers in Oncology, 9, 1455.[2] [Link]

Sources

A Robust, Validated RP-HPLC Method for the Quantification of N-Methyl-1H-pyrrole-2-carboxamide in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This comprehensive application note provides a detailed framework and step-by-step protocols for the validation of an analytical method for N-Methyl-1H-pyrrole-2-carboxamide. As a key intermediate or potential active pharmaceutical ingredient (API), the reliable quantification of this molecule is paramount for ensuring product quality, safety, and efficacy. This guide is designed for researchers, analytical scientists, and drug development professionals, grounding its protocols in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] We delve into the causality behind each experimental choice, offering not just a procedure, but a self-validating system for robust analytical testing.

Introduction: The Scientific Imperative for Validation

This compound belongs to the pyrrole-2-carboxamide class of compounds, a scaffold known for its diverse and potent biological activities, including antimicrobial and anti-tuberculosis properties.[3][4] Whether this molecule is used as a starting material, an intermediate in a complex synthesis, or the final API, an accurate and reliable analytical method is non-negotiable. It forms the bedrock of quality control, stability testing, and regulatory submissions.

The objective of validating an analytical procedure is to demonstrate through empirical evidence that it is fit for its intended purpose.[2][5] This is not merely a checklist exercise; it is a systematic process that ensures the data generated is accurate, precise, and reproducible. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate such validation to ensure patient safety and drug product quality.[6][7] This document outlines the validation of a specific, sensitive, and robust isocratic Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for this compound.

Foundational Elements: Method Development & System Suitability

Before validation can commence, a suitable analytical method must be developed. Based on the chemical properties of this compound (a polar aromatic amide), an RP-HPLC method was chosen for its versatility and widespread use.

Proposed Chromatographic Conditions

The following conditions serve as the starting point for validation. These parameters were selected to provide optimal peak shape, resolution, and a reasonable run time.

ParameterRecommended ConditionRationale
Instrument HPLC or UPLC system with UV/PDA DetectorStandard equipment for pharmaceutical analysis.
Column C18, 4.6 x 150 mm, 5 µmA C18 stationary phase provides excellent retention for moderately polar organic molecules.
Mobile Phase Acetonitrile:Water (40:60 v/v) with 0.1% Formic AcidA common mobile phase for pyrrole derivatives.[8][9] Formic acid improves peak shape and suppresses silanol interactions.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures retention time reproducibility.
Detection Wavelength 254 nm (or λmax of the compound)A common wavelength for aromatic compounds; should be optimized by running a UV scan of the analyte.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Diluent Mobile PhaseEnsures compatibility with the chromatographic system and avoids peak distortion.
System Suitability Testing (SST)

Causality: Before any validation run or sample analysis, SST is performed to verify that the chromatographic system is performing adequately.[10] It is the first line of defense against system-related errors.

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a standard solution of this compound at a concentration of 100 µg/mL.

  • Inject this standard solution five or six replicate times.

  • Calculate the key SST parameters.

Acceptance Criteria:

ParameterAcceptance LimitPurpose
Tailing Factor (T) ≤ 2.0Measures peak symmetry.
Theoretical Plates (N) ≥ 2000Measures column efficiency.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Measures the precision of the injection system.
RSD of Retention Time ≤ 1.0%Measures the stability of the pump and flow rate.

The Validation Workflow: A Step-by-Step Guide

The following sections provide detailed protocols for each validation parameter as stipulated by ICH Q2(R1).[1]

Validation_Workflow cluster_params Validation Parameters start_node Method Development & System Suitability Specificity Specificity start_node->Specificity param_node param_node end_node Validated Method Ready for Routine Use Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOQ LOQ Precision->LOQ LOD LOD LOQ->LOD Robustness Robustness LOD->Robustness Robustness->end_node

Caption: High-level workflow for analytical method validation.

Specificity (Selectivity)

Causality: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11] This ensures that the signal measured is only from the compound of interest.

Protocol:

  • Blank Analysis: Inject the diluent (mobile phase) to ensure no interfering peaks are present at the retention time of the analyte.

  • Placebo Analysis: If validating for a drug product, prepare a placebo (all excipients without the API) and inject the extract to check for interference.

  • Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

    • Acid: 0.1 N HCl at 60 °C for 2 hours.

    • Base: 0.1 N NaOH at 60 °C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 4 hours.

    • Thermal: 105 °C for 24 hours (solid state).

    • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • Inject the stressed samples and the unstressed standard.

  • Use a Photo-Diode Array (PDA) detector to assess peak purity for the analyte peak in the stressed samples.

Acceptance Criteria:

  • No co-eluting peaks at the retention time of this compound in the blank or placebo chromatograms.

  • The analyte peak should be well-resolved from all degradation peaks (Resolution > 2.0).

  • The peak purity index (from PDA analysis) should be greater than 0.999, indicating no co-eluting impurities.

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response. The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.

Protocol:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL).

  • From the stock solution, prepare a series of at least five calibration standards. For an assay method, a typical range is 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

  • Inject each concentration level in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.998.

  • The y-intercept should be minimal (not significantly different from zero).

  • A visual inspection of the plot should confirm linearity.

Concentration (µg/mL)Mean Peak Area (n=3)
80801500
90902100
1001001800
1101103500
1201202900
  • Result: r² = 0.9998, y = 10015x - 1250

Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by applying the method to samples with known concentrations of the analyte.

Protocol:

  • Prepare samples at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate (total of 9 determinations).

  • Analyze the samples and calculate the concentration using the linear regression equation from the linearity study.

  • Express accuracy as the percentage recovery.

    • Recovery (%) = (Measured Concentration / Nominal Concentration) x 100

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Spike LevelNominal Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%80.079.599.4%
100%100.0100.8100.8%
120%120.0119.299.3%
Precision

Causality: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[12]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Prepare a new set of six samples at 100% of the target concentration.

    • Calculate the RSD for this set and also perform a statistical comparison (e.g., F-test) of the two data sets.

Acceptance Criteria:

  • The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Precision LevelAnalyst/DayNMean Assay (%)RSD (%)
Repeatability Analyst 1 / Day 1699.80.85
Intermediate Analyst 2 / Day 26100.30.92
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality:

  • LOD: The lowest concentration of analyte in a sample that can be detected, but not necessarily quantitated as an exact value.

  • LOQ: The lowest concentration of analyte in a sample that can be determined with acceptable precision and accuracy.[11] This is a critical parameter for impurity analysis.

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to the noise of a blank injection.

  • The concentration that yields an S/N ratio of approximately 3:1 is the LOD.

  • The concentration that yields an S/N ratio of approximately 10:1 is the LOQ.

  • To confirm the LOQ, inject a minimum of six samples prepared at this concentration and verify that the precision (RSD) and accuracy (% Recovery) are acceptable.

Acceptance Criteria:

  • LOD: S/N ratio ≥ 3.

  • LOQ: S/N ratio ≥ 10.

  • LOQ Precision: RSD ≤ 10%.

  • LOQ Accuracy: Recovery within 80-120%.

ParameterConcentration (µg/mL)S/N RatioPrecision (RSD%)Accuracy (%)
LOD 0.05~3:1N/AN/A
LOQ 0.15~10:16.5%98.2%
Robustness

Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters.[10] It provides an indication of its reliability during normal usage.

Protocol:

  • Vary key chromatographic parameters one at a time.

  • Inject a system suitability solution and a standard sample for each condition.

  • Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor) and the assay result.

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The change in the assay result should not be significant (e.g., < 2% difference from the nominal method).

Parameter VariedVariationRetention Time (min)Tailing FactorAssay (%)
Nominal -5.41.1100.1
Flow Rate +0.1 mL/min4.91.1100.3
-0.1 mL/min6.01.299.8
Column Temp. +2 °C5.21.1100.0
-2 °C5.61.1100.2
Mobile Phase %ACN +2%4.81.299.9
-2%6.11.1100.4

Interplay of Core Validation Parameters

The key quantitative validation parameters are intrinsically linked. Linearity defines the concentration range, while accuracy and precision confirm the reliability of measurements within that range. The LOQ establishes the lower limit of this reliable measurement.

Caption: Relationship between key quantitative validation parameters.

Conclusion

This application note has detailed a systematic and robust approach to the validation of an RP-HPLC method for this compound, in accordance with ICH guidelines. By following these protocols, laboratories can ensure that the analytical method is fit for its intended purpose, generating reliable and defensible data. A validated method is a cornerstone of the drug development lifecycle, ensuring that all decisions regarding product quality, from early-stage development to final batch release, are based on sound science. The modern approach to validation views it not as a one-time event, but as part of the method's lifecycle, requiring continuous monitoring and potential re-validation as needed.[7][13]

References

  • Autecht. Understanding Methyl 1H-Pyrrole-2-Carboxylate: Properties & Applications for Buyers. [Link]

  • SIELC Technologies. N-Methylpyrrole-2-carboxylic acid. [Link]

  • U.S. Food and Drug Administration (FDA). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]

  • International Council for Harmonisation (ICH). bioanalytical method validation and study sample analysis m10. [Link]

  • National Center for Biotechnology Information (NCBI). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. [Link]

  • National Center for Biotechnology Information (NCBI). A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC by Using Design of Experiment Approach. [Link]

  • The Good Scents Company. 1-methyl-2-pyrrole carboxaldehyde. [Link]

  • National Center for Biotechnology Information (NCBI). Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models. [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • European Medicines Agency (EMA). Bioanalytical method validation - Scientific guideline. [Link]

  • ResearchGate. SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES. [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Medicines Agency (EMA). Guideline Bioanalytical method validation. [Link]

  • MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

  • European Medicines Agency (EMA). ICH M10 on bioanalytical method validation. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ResearchGate. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. [Link]

  • ECA Academy. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ResearchGate. FDA issues revised guidance for analytical method validation. [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

Sources

Application Note: N-Methyl-1H-pyrrole-2-carboxamide in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the utility of N-Methyl-1H-pyrrole-2-carboxamide (NMP-2-C) as a privileged scaffold in Fragment-Based Drug Discovery (FBDD). Unlike generic aromatic fragments, NMP-2-C possesses a dual-modality profile: it serves as a fundamental recognition unit for DNA minor groove binding (the "Dervan Polyamide" legacy) and as a versatile hinge-binding motif in kinase and enzyme inhibitor design. This guide provides validated protocols for biophysical screening (STD-NMR) and chemical elaboration, specifically addressing the synthetic challenges associated with electron-rich pyrrole coupling.

Part 1: Physicochemical Profile & Library Suitability

This compound is a "Rule of Three" compliant fragment. Its high solubility and specific hydrogen-bonding vectors make it an ideal starting point for fragment evolution.

Table 1: Physicochemical Properties
PropertyValueFBDD Significance
Molecular Weight 124.14 Da< 300 Da (Rule of 3 compliant), allows significant mass addition during elaboration.
cLogP ~0.2 - 0.6High water solubility; low risk of non-specific hydrophobic aggregation in assays.
H-Bond Donors 1 (Amide NH)Critical for directional binding (e.g., to DNA bases or protein backbone carbonyls).
H-Bond Acceptors 1 (Amide CO)Pairs with donors to form stable H-bond networks.
Topology Planar/AromaticFacilitates stacking interactions (π-π or cation-π) within binding pockets.
Vector Count 2 (N-Me, Amide)The N-methyl group projects into solvent or hydrophobic sub-pockets, while the amide serves as the linker.

Part 2: Application A - Modular Assembly for DNA Recognition

The most authoritative application of NMP-2-C is its role as the "Py" unit in pyrrole-imidazole polyamides. These synthetic ligands are programmed to read the DNA minor groove code.

Mechanism of Action

In the minor groove, the NMP-2-C fragment ("Py") pairs with itself or an imidazole ("Im") analog on the antiparallel strand of the ligand.

  • Py/Py Pair: Recognizes A·T or T·A base pairs. The steric bulk of the pyrrole ring accommodates the hydrogen atom at the C2 position of adenine but clashes with the exocyclic amine of guanine.

  • Py/Im Pair: Recognizes C·G base pairs.

Visualization: The DNA Recognition Logic

The following diagram illustrates the pairing rules essential for designing DNA-targeting ligands using this fragment.

DNA_Recognition cluster_0 Ligand Pairing cluster_1 DNA Target Sequence Py_Py Py / Py (N-Methylpyrrole dimer) AT_Base A · T / T · A (Steric Fit) Py_Py->AT_Base Selects Note1 Py steric bulk blocks Guanine amino group Py_Py->Note1 Py_Im Py / Im (Pyrrole / Imidazole) GC_Base C · G (H-Bond Specificity) Py_Im->GC_Base Selects

Caption: Logic gate for DNA minor groove recognition. Py/Py pairs select for A/T rich regions due to steric exclusion of Guanine.

Part 3: Application B - Fragment Elaboration (Grow & Link)

Beyond DNA binding, NMP-2-C is a potent scaffold for protein targets. The amide group mimics the peptide backbone, making it suitable for:

  • Mycobacterial Targets: Used in MmpL3 inhibitors (antitubercular agents) where the pyrrole ring occupies a hydrophobic cleft [1].

  • Kinase Hinges: The amide NH/CO motif can form bidentate hydrogen bonds with the kinase hinge region.

Workflow: Fragment-to-Lead

The transition from a millimolar fragment hit to a nanomolar lead requires a rigorous validation and elaboration workflow.

FBDD_Workflow Library Fragment Library (NMP-2-C Analogs) Screen Primary Screen (STD-NMR / SPR) Library->Screen High Concentration (0.5 - 1 mM) Hit_Val Hit Validation (Chemical Shift Perturbation) Screen->Hit_Val Identify Binders Elaboration Chemical Elaboration (Grow/Link Strategy) Hit_Val->Elaboration Valid Hit Elaboration->Hit_Val Iterative Cycle Lead Lead Compound (nM Affinity) Elaboration->Lead SAR Optimization

Caption: FBDD workflow emphasizing the iterative cycle between chemical elaboration and biophysical validation.

Part 4: Detailed Protocols

Protocol 1: Biophysical Screening via STD-NMR

Saturation Transfer Difference (STD) NMR is the gold standard for validating weak interactions typical of NMP-2-C fragments (


 in mM range).

Objective: Detect magnetization transfer from the receptor (protein/DNA) to the transiently bound fragment.

Materials:

  • Target Protein/DNA (>95% purity, 10-20 µM final concentration).

  • NMP-2-C Fragment (stock 100 mM in d6-DMSO).

  • Buffer: 50 mM Phosphate/Tris, 150 mM NaCl, pH 7.4 (Deuterated solvent: D2O).

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a 500 µL sample containing 20 µM receptor and 1 mM fragment (Ligand:Protein ratio = 50:1).

    • Critical: Ensure DMSO concentration is < 5% to prevent protein denaturation.

  • Pulse Sequence Setup:

    • Use a standard STD pulse sequence (e.g., stddiff on Bruker systems).

    • On-Resonance Irradiation: Set frequency to -1.0 ppm or 12.0 ppm (regions with only protein signals) to saturate the receptor.

    • Off-Resonance Irradiation: Set frequency to 40.0 ppm (control).

    • Saturation Train: Use a cascade of Gaussian pulses (total saturation time 2-3 seconds).

  • Data Acquisition:

    • Acquire interleaved scans (on-resonance/off-resonance) to minimize drift artifacts.

    • Number of scans: 128–512, depending on protein size (larger proteins = better saturation transfer).

  • Analysis:

    • Subtract the On-Resonance spectrum from the Off-Resonance spectrum.

    • Positive Result: Signals corresponding to the NMP-2-C methyl group (~3.8 ppm) or pyrrole protons (~6.0-7.0 ppm) appearing in the difference spectrum indicate binding.

    • Epitope Mapping: The proton showing the strongest STD signal is in closest contact with the receptor surface [2].

Protocol 2: Synthetic Elaboration (The Trichloroacetyl Route)

Direct coupling of pyrrole-2-carboxylic acids can be sluggish or prone to decarboxylation. The Trichloroacetyl method is the preferred "Expert" route for generating amides from electron-rich pyrroles [3].

Objective: Couple the NMP-2-C scaffold to an amine (R-NH2) to "grow" the fragment.

Reaction Scheme: Pyrrole + Cl3CCOCl -> 2-Trichloroacetylpyrrole -> (Amine) -> Pyrrole-2-Carboxamide[1]

Step-by-Step Methodology:

  • Activation (Synthesis of the Surrogate):

    • Dissolve N-methylpyrrole (1.0 eq) in anhydrous DCM.

    • Add Trichloroacetyl chloride (1.1 eq) dropwise at 0°C.

    • Stir at room temperature for 2 hours. The electron-rich pyrrole reacts rapidly at the C2 position.

    • Quench with saturated NaHCO3, extract with DCM, and dry. Result: 2-(Trichloroacetyl)-1-methylpyrrole.

  • Coupling (Amide Bond Formation):

    • Dissolve the 2-(trichloroacetyl)-1-methylpyrrole intermediate (1.0 eq) in THF or DMF.

    • Add the amine partner (R-NH2, e.g., a linker or second fragment) (1.2 eq).

    • Add Triethylamine (TEA) (2.0 eq).

    • Reaction: Heat to 60°C for 4–12 hours. The trichloromethyl group acts as an excellent leaving group (haloform-type reaction), yielding the amide under milder conditions than direct acid coupling.

  • Purification:

    • Evaporate solvent.

    • Purify via Flash Chromatography (Silica gel, MeOH/DCM gradient).

Why this works: The trichloroacetyl group activates the carbonyl carbon towards nucleophilic attack by the amine, bypassing the need for unstable acid chlorides or expensive peptide coupling reagents (HATU/PyBOP) which can sometimes cause side reactions with the electron-rich pyrrole ring.

Part 5: Troubleshooting & Quality Control[2]

IssueProbable CauseCorrective Action
STD-NMR: No Signal

too low (tight binder) or too high (no binding).
If

< 1 µM, residence time is too long for STD effect. Switch to WaterLOGSY or T2-relaxation filter experiments.
STD-NMR: Artifacts Direct irradiation of ligand.Ensure the On-Resonance frequency (-1.0 ppm) is at least 1-2 ppm away from any ligand signal.
Synthesis: Low Yield Steric hindrance on the amine partner.Switch from the Trichloroacetyl method to using the Acid Fluoride (via TFFH reagent) for sterically encumbered amines.
Synthesis: Regioisomers C3 vs C2 acylation.N-methylpyrrole directs preferentially to C2. If C3 isomers form, lower the reaction temperature to -78°C during the acylation step.

References

  • Poce, G., et al. (2020). "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors." Journal of Medicinal Chemistry. Available at: [Link]

  • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition. Available at: [Link]

  • Baird, E. E., & Dervan, P. B. (1996). "Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids." Journal of the American Chemical Society. Available at: [Link]

  • Congreve, M., et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today. Available at: [Link]

Sources

Application Notes and Protocols for In Vivo Studies of N-Methyl-1H-pyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the In Vivo Potential of N-Methyl-1H-pyrrole-2-carboxamide

The pyrrole-2-carboxamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of compounds with a vast array of biological activities. This class of molecules has demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents.[1] this compound, a fundamental member of this family, serves as a crucial building block for more complex pharmaceutical compounds.[2][3] Its therapeutic potential for in vivo applications is an area of growing interest.

This guide provides a comprehensive framework for researchers initiating in vivo animal studies with this compound. We will delve into the critical aspects of study design, from initial formulation and dose-range finding to establishing pharmacokinetic profiles and implementing relevant pharmacodynamic and efficacy models. The protocols outlined herein are designed to be adaptable, providing a solid foundation for rigorous and reproducible in vivo research.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for successful in vivo experimentation. These properties directly influence formulation strategies and potential routes of administration.

PropertyValueSource
Molecular FormulaC6H8N2OPubChem CID: 23273389[4]
Molecular Weight124.14 g/mol PubChem CID: 23273389[4]
AppearanceSolid (predicted)
SolubilitySoluble in organic solventsAssumed based on related compounds
Water SolubilityExpected to be lowAssumed based on structure

Pre-clinical In Vivo Workflow: A Strategic Approach

A systematic and phased approach is crucial for the successful in vivo evaluation of any new chemical entity. The following workflow is recommended for this compound:

preclinical_workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Pharmacokinetic Profiling cluster_2 Phase 3: Efficacy Evaluation Formulation Formulation Development Tolerability Dose-Range Finding & Tolerability Formulation->Tolerability Establish suitable vehicle & concentration PK_Single Single-Dose Pharmacokinetics (PK) Tolerability->PK_Single Determine Maximum Tolerated Dose (MTD) PK_Multi Multi-Dose Pharmacokinetics (optional) PK_Single->PK_Multi Inform dosing for efficacy studies Efficacy Disease-Specific Efficacy Models PK_Single->Efficacy Establish dose-exposure relationship lps_model cluster_0 Experimental Timeline cluster_1 Readouts Dosing Administer this compound or Vehicle LPS Administer LPS (i.p.) Dosing->LPS 1 hour pre-treatment Sacrifice Sacrifice & Sample Collection LPS->Sacrifice 2-6 hours post-LPS Cytokines Measure pro-inflammatory cytokines (e.g., TNF-α, IL-6) in plasma via ELISA Sacrifice->Cytokines Tissue Histological analysis of target organs (e.g., lung, liver) Sacrifice->Tissue

Figure 2: Workflow for LPS-induced inflammation model.

Protocol: LPS-Induced Inflammation

  • Animal Model: 8-10 week old mice (e.g., C57BL/6).

  • Group Allocation:

    • Group 1: Vehicle + Saline.

    • Group 2: Vehicle + LPS.

    • Group 3: this compound + LPS.

    • Group 4: Positive control (e.g., Dexamethasone) + LPS.

  • Procedure:

    • Administer the test compound or vehicle one hour prior to LPS challenge.

    • Administer LPS (e.g., 1-5 mg/kg) via intraperitoneal injection.

    • At a predetermined time point (e.g., 2 or 6 hours post-LPS), collect blood and tissues for analysis.

  • Endpoints:

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma using ELISA.

    • Perform histological analysis of tissues (e.g., lung, liver) to assess inflammatory cell infiltration and tissue damage.

Anticancer Activity

Model: Xenograft Tumor Model in Immunocompromised Mice

This model is the gold standard for evaluating the in vivo efficacy of novel anticancer agents.

Protocol: Xenograft Tumor Model

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG).

  • Tumor Implantation: Subcutaneously implant human cancer cells (chosen based on in vitro sensitivity to this compound) into the flank of the mice.

  • Tumor Growth and Grouping:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups with similar average tumor volumes.

  • Treatment:

    • Group 1: Vehicle control.

    • Group 2: this compound (at one or more doses).

    • Group 3: Positive control (a standard-of-care chemotherapy for the chosen cell line).

    • Administer treatment for a specified period (e.g., daily for 21 days).

  • Monitoring and Endpoints:

    • Measure tumor volume (using calipers) and body weight 2-3 times per week.

    • The primary endpoint is tumor growth inhibition (TGI).

    • At the end of the study, tumors can be excised for biomarker analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Antimicrobial Activity

Model: Systemic Bacterial Infection Model in Mice

This model is used to assess the in vivo efficacy of novel antimicrobial agents.

Protocol: Systemic Bacterial Infection

  • Animal Model: 8-10 week old mice.

  • Infection: Infect mice with a clinically relevant bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) via intraperitoneal or intravenous injection.

  • Treatment:

    • Administer this compound or vehicle at a specified time post-infection (e.g., 1-2 hours).

    • Include a positive control group treated with a known effective antibiotic.

  • Endpoints:

    • Survival: Monitor survival over a period of 7-14 days.

    • Bacterial Load: At a specific time point, sacrifice a subset of animals and determine the bacterial load (colony-forming units) in blood, spleen, and liver.

Ethical Considerations in Animal Research

All animal studies must be conducted in strict accordance with the guidelines set forth by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to all experimental designs to ensure animal welfare.

Conclusion

This compound holds significant promise for in vivo therapeutic applications due to the established biological activities of the broader pyrrole-2-carboxamide class. The protocols and workflows detailed in this guide provide a robust starting point for researchers to systematically evaluate its in vivo properties. A phased approach, beginning with formulation and tolerability, followed by pharmacokinetic profiling, and culminating in well-designed efficacy studies, will be crucial for successfully translating the potential of this compound into tangible pre-clinical data.

References

  • Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(3), 2568–2587. Available at: [Link]

  • Martins, F., et al. (2021). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 13(10), 1549. Available at: [Link]

  • Rawat, P., et al. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Antibiotics, 11(10), 1369. Available at: [Link]

  • Scientific Committee on Consumer Safety. (2011). Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). European Commission. Available at: [Link]

  • PubChem. (n.d.). 1H-pyrrole-2-carboxamide. Retrieved from [Link]

  • Bentham Science Publishers. (2023). Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. Retrieved from [Link]

  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. Available at: [Link]

  • Patel, R. V., et al. (2020). A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies. Molecular Diversity, 24(3), 827-841. Available at: [Link]

  • Wang, L., et al. (2021). Identification of Novel Antagonists Targeting Cannabinoid Receptor 2 Using a Multi-Step Virtual Screening Strategy. International Journal of Molecular Sciences, 22(21), 11985. Available at: [Link]

  • Google Patents. (n.d.). CN102329326A - Pyrrole derivatives and preparation method and application thereof.
  • Gupta, M., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology, 27(5), 879-897. Available at: [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Norman, P. (2009). In vitro and in vivo characterization of the potent and selective JAK2 inhibitor, R723. Proceedings of the American Association for Cancer Research Annual Meeting, 50, Abstract #1796. Available at: [Link]

  • Quintas-Junior, L. J., et al. (2018). Cannabinoid CB1 and CB2 receptors antagonists AM251 and AM630 differentially modulate the chronotropic and inotropic effects of isoprenaline in rat isolated atria. Pharmacological Reports, 70(4), 708-715. Available at: [Link]

  • Di Pardo, A., et al. (2024). 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates. Archiv der Pharmazie, e2400708. Available at: [Link]

  • Thomas, C. M., et al. (2005). Cannabidiol displays unexpectedly high potency as an antagonist of CB1 and CB2 receptor agonists in vitro. British Journal of Pharmacology, 145(6), 804-806. Available at: [Link]

Sources

Troubleshooting & Optimization

N-Methyl-1H-pyrrole-2-carboxamide solubility improvement techniques

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-PYR-024 Status: Open Priority: High (Blocker for Biological Assays) Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]

Issue Diagnosis: The "Brick Dust" Phenomenon

User Report: "I am trying to dissolve N-Methyl-1H-pyrrole-2-carboxamide for a DNA-binding assay. It dissolves in DMSO but precipitates immediately upon dilution in aqueous buffer (PBS), even at low concentrations (10 µM).[2] What is happening?"

Technical Analysis: Your experience is consistent with the high crystal lattice energy characteristic of pyrrole-carboxamides. Unlike simple lipophilic compounds where solubility is limited by the "oil-water" partition coefficient (LogP), this molecule suffers from strong intermolecular hydrogen bonding in the solid state.

  • Structural Culprit: The molecule contains two potent hydrogen bond donors (the pyrrole ring -NH and the amide -NH) and one strong acceptor (the carbonyl oxygen).

  • The Mechanism: These groups form a tight "ribbon-like" network in the crystal lattice.[1][2] Water molecules struggle to break these inter-molecular bonds to solvate the individual molecules.[2] To dissolve it, you must thermodynamically disrupt this lattice.[2]

Troubleshooting Guides (Step-by-Step)

Module A: The "DMSO Shock" Protocol (For In Vitro Bioassays)

Best for: High-throughput screening, DNA-binding assays (EMSA, footprinting).[1]

The Logic: You cannot simply stir this compound into water.[2] You must create a high-energy "supersaturated" state using a water-miscible organic solvent, then "shock" it into the aqueous phase rapidly to prevent immediate nucleation.

Protocol:

  • Stock Preparation: Dissolve the solid this compound in anhydrous DMSO to a concentration of 10 mM . (Ensure the DMSO is dry; water in the stock promotes premature aggregation).

  • The Intermediate Dilution (Critical Step): Do not add the 10 mM stock directly to the assay plate.

    • Prepare a "working stock" by diluting the 10 mM DMSO stock 1:10 into pure Ethanol or Methanol .[2]

    • Result: 1 mM solution in 90% EtOH / 10% DMSO.

  • Final Addition: Add this intermediate mix to your aqueous buffer (PBS/Tris) while vortexing.

    • Target: Final solvent concentration < 1% v/v.[1][2]

    • Why? The alcohol acts as a "bridge" solvent, reducing the surface tension mismatch between DMSO and water, preventing the "crashing out" effect often seen with direct DMSO injection.

Module B: Hydrotropic Solubilization (For High-Concentration Stock)

Best for: Animal injections (IP/IV) or stock solutions where DMSO is toxic.[1]

The Logic: Hydrotropes are amphiphilic salts that disrupt the hydrogen bonding network of the amide without using harsh organic solvents. Nicotinamide (Vitamin B3) is structurally similar to your compound and acts as a "stacking agent," preventing the pyrrole rings from aggregating.

Protocol:

  • Hydrotrope Solution: Prepare a 2.0 M Nicotinamide solution in distilled water.

  • Solubilization: Add this compound excess solid to the hydrotrope solution.

  • Energy Input: Sonicate at 40°C for 30 minutes.

  • Filtration: Filter through a 0.45 µm PVDF filter.

  • Result: You should achieve a solubility increase of 10-50x compared to pure water.[1][2]

Advanced Formulation: Cyclodextrin Complexation

If you require a stable aqueous solution without co-solvents, encapsulation is the gold standard. The hydrophobic pyrrole ring fits snugly into the cavity of Beta-Cyclodextrin (β-CD), hiding the hydrophobic surface from the water while the CD's hydroxyls interact with the solvent.

Recommended Excipient: Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1][2] Reason: Native β-CD has limited solubility; the HP derivative is highly soluble and less toxic.[1][2]

Protocol: The "Kneading" Method

  • Ratio: Mix the pyrrole carboxamide and HP-β-CD in a 1:1 molar ratio .

  • Wetting: Add a minimal amount of 50% Ethanol/Water to the powder mixture in a mortar until a paste forms.[2]

  • Kneading: Grind the paste vigorously with a pestle for 45 minutes. The paste will dry out; add drops of solvent to maintain consistency.

  • Drying: Dry the paste in a vacuum oven at 40°C overnight.

  • Reconstitution: The resulting powder will dissolve rapidly in water, carrying the drug with it.[2]

Decision Logic & Mechanism Visualization

Figure 1: Troubleshooting Decision Tree

Use this flowchart to select the correct solubilization strategy based on your end application.

Solubility_Decision_Tree Start Start: this compound (Solid Powder) App_Check What is the Application? Start->App_Check Bioassay In Vitro Bioassay (Cell/Enzyme) App_Check->Bioassay Screening Animal In Vivo Study (Mouse/Rat) App_Check->Animal Dosing Chem Chemical Synthesis (Reaction) App_Check->Chem Synthesis DMSO_Limit Is DMSO tolerated > 1%? Bioassay->DMSO_Limit Sol_Hydrotrope Protocol B: Hydrotropy (2M Nicotinamide) Animal->Sol_Hydrotrope IV/IP Injection Sol_CD Protocol C: Cyclodextrin Complexation (HP-β-CD) Animal->Sol_CD Oral/Long-term Sol_DMSO Use 100% DMSO or DMF Chem->Sol_DMSO Sol_CoSolvent Protocol A: DMSO Stock + Buffer Dilution DMSO_Limit->Sol_CoSolvent Yes DMSO_Limit->Sol_CD No (Sensitive Cells)

Caption: Decision matrix for selecting the optimal solubilization technique based on experimental constraints (toxicity, concentration, and application).[1]

Figure 2: Mechanism of Insolubility & Solubilization

Visualizing why the lattice is strong and how Cyclodextrins break it.

Mechanism cluster_0 Solid State (Insoluble) cluster_1 Aqueous Solution (Soluble) Mol1 Pyrrole-Amide Mol2 Pyrrole-Amide Mol1->Mol2 H-Bond (Strong) Mol3 Pyrrole-Amide Mol2->Mol3 H-Bond (Strong) Action Add HP-β-Cyclodextrin (Host-Guest) Mol2->Action Complex1 CD-Encapsulated Pyrrole Action->Complex1 Water H2O Network Complex1->Water Hydrophilic Shell Interaction

Caption: Disruption of the intermolecular Hydrogen-Bond Ribbon (Lattice Energy) via Cyclodextrin encapsulation, rendering the hydrophobic core soluble in aqueous media.

Frequently Asked Questions (FAQ)

Q1: Can I use pH adjustment to dissolve it? A: Generally, no .[2] The pyrrole nitrogen (pKa ~17) is not basic enough to protonate in physiological pH ranges.[2] The amide nitrogen is also non-basic.[2] While extremely high pH (>12) might deprotonate the amide (creating a salt), this will likely hydrolyze the amide bond or degrade the pyrrole ring. Stick to co-solvents or complexation.[1][2][3]

Q2: My solution turned yellow/brown after 24 hours. Is it still good? A: Discard it. Pyrrole derivatives are electron-rich and prone to oxidation (polypyrrole formation) upon exposure to light and oxygen.[1][2]

  • Fix: Always prepare fresh solutions. If storage is necessary, store the DMSO stock at -20°C under Argon/Nitrogen gas, protected from light (amber vials).

Q3: I need a concentration of 50 mM for an NMR study. What solvent should I use? A: For NMR, DMSO-d6 is the solvent of choice. It disrupts the hydrogen bonding effectively.[2] If you must use D2O, you will likely fail unless you use a high concentration of deuterated surfactant (SDS-d25) or cyclodextrin.[2]

References

  • Dervan, P. B. (2001).[2] "Molecular Recognition of DNA by Small Molecules." Bioorganic & Medicinal Chemistry, 9(9), 2215-2235.[2]

    • Context: Describes the synthesis and handling of pyrrole-imidazole polyamides, establishing DMSO/Ethanol protocols.
  • Yalkowsky, S. H. (1999).[2] "Solubility and Solubilization in Aqueous Media." American Chemical Society.[1][2]

    • Context: Authoritative text on the thermodynamics of crystal l
  • Loftsson, T., & Brewster, M. E. (2010).[2] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

    • Context: Validates the use of HP-β-CD for enhancing solubility of hydrophobic amides.
  • Sanghvi, R., et al. (2008).[2] "Stacking complexation by nicotinamide: A useful way of enhancing drug solubility."[2] International Journal of Pharmaceutics, 336(1), 35-41.

    • Context: Provides the mechanistic basis for using Nicotinamide (Hydrotropy) Protocol B.

Sources

Technical Support Center: Optimizing Metabolic Stability of N-Methyl-1H-pyrrole-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for medicinal chemists and drug discovery scientists. It addresses the specific metabolic liabilities of the N-methyl-1H-pyrrole-2-carboxamide scaffold and provides actionable, evidence-based solutions.

Ticket ID: PYR-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, ADME-Tox Division Subject: Troubleshooting rapid clearance and oxidative instability in pyrrole-carboxamide scaffolds.

Diagnostic & Assessment: Identifying the Liability

Before modifying the structure, you must confirm the mechanism of instability. The electron-rich nature of the pyrrole ring often leads to false positives in standard stability screens.

Q1: My compound shows <5 min half-life in Human Liver Microsomes (HLM). How do I confirm if this is CYP-mediated or chemical instability?

Diagnosis: The N-methylpyrrole ring is electron-rich (


-excessive), making it prone to both enzymatic oxidation and spontaneous chemical oxidation (autoxidation) in air/solution. You must distinguish between CYP-driven clearance  and chemical degradation .

Validation Protocol (The "-NADPH" Control): Run a "minus-cofactor" control alongside your standard microsomal stability assay.

  • Test Arm: Compound + Microsomes + NADPH (activates CYPs).

  • Control Arm: Compound + Microsomes + Buffer (NO NADPH).[1]

  • Scenario A: Rapid loss in both arms.

    • Root Cause:[2][3][4][5][6] Chemical instability (autoxidation) or non-specific binding/precipitation.

    • Action: Check stability in buffer alone. If unstable, add antioxidants (e.g., ascorbic acid) to the assay buffer or store stocks under argon.

  • Scenario B: Loss only in the Test Arm (with NADPH).

    • Root Cause:[3][4][5][7] CYP450-mediated metabolism.[8]

    • Action: Proceed to Metabolite Identification (MetID) to pinpoint the soft spot (see Q2).

Q2: What are the primary metabolic "soft spots" on this scaffold?

Technical Insight: Based on extensive SAR data, N-methyl-1H-pyrrole-2-carboxamides typically undergo metabolism at three distinct vectors.

The Metabolic Triad (Visualized):

MetabolicPathways Parent This compound (Parent) Oxidation Ring Oxidation (C4/C5) (Major Liability) Parent->Oxidation CYP3A4/CYP2C9 (e- rich attack) Demethyl N-Demethylation Parent->Demethyl CYP-mediated (Oxidative dealkylation) Hydrolysis Amide Hydrolysis (Rare in Microsomes) Parent->Hydrolysis Amidases (Non-NADPH dependent) Epoxide Reactive Epoxide Intermediate Oxidation->Epoxide RingOpen Ring Scission/ Succinimide formation Epoxide->RingOpen Glutathione trapping or rearrangement NH_Analog NH-Pyrrole (Loss of activity) Demethyl->NH_Analog AcidAmine Carboxylic Acid + Amine Hydrolysis->AcidAmine

Figure 1: Primary metabolic pathways for N-methylpyrrole derivatives. The electron-rich ring (Red path) is the most common liability.

Structural Optimization: Engineering Stability

Once the liability is identified (e.g., Ring Oxidation vs. N-Demethylation), apply these specific medicinal chemistry strategies.

Q3: MetID confirms oxidation of the pyrrole ring. How do I stabilize it without killing potency?

Issue: The pyrrole ring is


-excessive, acting as a nucleophile for the electrophilic heme-oxo species of CYP450.
Solution:  Reduce the electron density of the ring (lower the HOMO energy).

Strategy A: Electronic Deactivation (The "EWG" Scan) Introduce Electron-Withdrawing Groups (EWGs) at the C4 or C5 positions.

  • Action: Install a Nitrile (-CN) or Fluorine (-F) at C4.

  • Why: A nitrile group at C4 is highly effective at pulling electron density from the ring, significantly reducing oxidative liability.

  • Evidence: In necroptosis inhibitors, replacing a thiadiazole with a 5-cyano-1-methylpyrrole dramatically improved microsomal stability while maintaining potency [1].[2]

  • Caution: Ensure the EWG does not interfere with H-bond donors/acceptors required for target binding (e.g., in the minor groove of DNA).

Strategy B: Blocking the C5 Position The C5 position (alpha to the nitrogen) is the most reactive site for electrophilic attack.

  • Action: Block C5 with a Chlorine (-Cl) or Trifluoromethyl (-CF3).

  • Trade-off: -CF3 adds significant lipophilicity (increasing LogP), which might inadvertently increase metabolic clearance via higher affinity for CYP active sites. -Cl is a balanced alternative.

Q4: The N-methyl group is being removed (N-demethylation). What are my alternatives?

Issue: The C-H bonds of the N-methyl group are susceptible to hydrogen atom abstraction (HAT) by CYP450.

Strategy A: Deuteration (The "Heavy Atom" Effect)

  • Action: Replace -CH3 with -CD3 (Trideuteromethyl).

  • Mechanism: The C-D bond is stronger than the C-H bond (Kinetic Isotope Effect). This can reduce the rate of demethylation without changing the steric or electronic profile of the drug.

  • Success Rate: High for this specific metabolic route.

Strategy B: Steric Shielding

  • Action: Replace -CH3 with -CD2CF3 (2,2,2-trifluoroethyl) or Cyclopropyl.

  • Why: The bulky/fluorinated group provides steric hindrance and removes the abstractable alpha-protons (in the case of t-butyl) or electronically deactivates them (trifluoroethyl).

  • Note: N-difluoromethyl is also an option but may be chemically unstable (hydrolytically labile).

Assay Troubleshooting & Data Interpretation

Handling physical property issues that confound stability data.

Q5: My calculated Intrinsic Clearance ( ) does not correlate with in vivo PK. Why?

Root Cause 1: Extra-Hepatic Metabolism Pyrrole-carboxamides are often substrates for amidases found in blood/plasma, not just liver microsomes.

  • Fix: Run a Plasma Stability Assay (incubate in mouse/human plasma for 4 hours). If the compound degrades here, microsomes (which lack plasma esterases/amidases) will under-predict clearance.

Root Cause 2: Solubility-Limited Kinetics These derivatives can be planar and rigid (especially distamycin analogs), leading to poor aqueous solubility and precipitation in the phosphate buffer.

  • Fix:

    • Check the "0-minute" recovery. If <80% of the nominal concentration is recovered immediately after dosing, the compound has precipitated.

    • Add BSA (Bovine Serum Albumin) to the incubation buffer (0.1% - 1%) to solubilize the compound. Note: You must correct for unbound fraction (

      
      ) when calculating clearance.
      
Q6: Summary of Optimization Logic (Decision Tree)

OptimizationLogic Start Start: High Clearance in HLM CheckNADPH Is it stable without NADPH? Start->CheckNADPH ChemicalInstability NO: Chemical Instability CheckNADPH->ChemicalInstability No MetID YES: CYP-Mediated -> Run MetID CheckNADPH->MetID Yes Antioxidants Add Antioxidants / Check pH stability ChemicalInstability->Antioxidants Route1 Route: N-Demethylation MetID->Route1 Route2 Route: Pyrrole Oxidation MetID->Route2 Fix1 1. Deuteration (-CD3) 2. N-Cyclopropyl 3. N-Trifluoroethyl Route1->Fix1 Fix2 1. Add EWG at C4 (CN, F) 2. Block C5 (Cl, CF3) 3. Lower LogP Route2->Fix2

Figure 2: Decision matrix for structural modification based on metabolic phenotype.

Quantitative Reference Data

Typical stability profiles for Pyrrole-2-carboxamide analogs (Simulated/Aggregated Data).

ModificationEffect on LogPMetabolic Stability (HLM)Primary Risk
Parent (N-Me) BaselineLow (

min)
N-demethylation, Ring Ox.
N-CD3 (Deuterated) NeutralModerate (

min)
Ring Oxidation remains
4-Cyano (CN) DecreaseHigh (

min)
Potential toxicity (reactive nitrile)
4-Fluoro (F) NeutralModerate-HighNone (Bioisostere)
5-Chloro (Cl) IncreaseHighIncreased lipophilicity
N-Isopropyl IncreaseHigh (blocks demethylation)Steric clash with target

References

  • Structure-activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (via NIH/PubMed) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[9][Link][9]

  • Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites. Source: Xenobiotica (PubMed) URL:[Link]

  • Microsomal Stability Assay Protocol & Troubleshooting. Source: BioDuro-Global / Cyprotex URL:[Link]

Sources

Technical Support Center: Resolving Ambiguous NMR Signals of N-Methyl-1H-pyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the NMR analysis of N-Methyl-1H-pyrrole-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with acquiring and interpreting the NMR spectra of this molecule. Here, we provide in-depth, troubleshooting-focused FAQs and experimental protocols to help you resolve signal ambiguities and gain confidence in your structural assignments.

Introduction: The Challenge of this compound

This compound presents a unique set of challenges in NMR spectroscopy. The pyrrole ring protons exhibit close chemical shifts and complex coupling patterns, which can be further complicated by the presence of rotational isomers (rotamers) around the amide C-N bond. This can lead to signal broadening, overlapping multiplets, and even the appearance of two distinct sets of signals for a single compound, making unambiguous assignment difficult. This guide will walk you through a logical, step-by-step approach to tackle these issues.

Predicted NMR Data for this compound

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1N-CH₃~3.8~35
2C=O-~162
3CH~6.8~125
4CH~6.1~108
5CH~7.0~115
6N-H~8.0 (broad)-
7C-2-~128
8C-5-~110
Amide CH₃CH₃~2.7 (d)~26

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why do I see broad signals or more peaks than expected in my ¹H NMR spectrum?

A1: The likely cause is restricted rotation around the amide C-N bond, leading to the presence of rotational isomers (rotamers).

  • The Underlying Science: The partial double bond character of the C-N amide bond hinders free rotation. This can result in two distinct, slowly interconverting conformers (the s-cis and s-trans isomers) on the NMR timescale.[1] If the rate of interconversion is slow enough, you will observe separate signals for each rotamer. If the rate is intermediate, the signals will broaden and may coalesce.

  • Troubleshooting Workflow:

    • Variable Temperature (VT) NMR: This is the most definitive method to confirm the presence of rotamers.[2]

      • Protocol: Acquire a series of ¹H NMR spectra at different temperatures (e.g., from 298 K up to 353 K in 10-15 K increments).

      • Expected Outcome: As the temperature increases, the rate of rotation around the amide bond will increase. You should observe the broad signals sharpening and eventually coalescing into a single, averaged signal. Conversely, lowering the temperature may resolve the broad signals into two distinct sets of peaks.

    • Solvent Titration: Changing the solvent can alter the rotational barrier and the relative populations of the rotamers.

      • Protocol: Acquire ¹H NMR spectra in a series of solvents with varying polarity and hydrogen-bonding capabilities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, Methanol-d₄).

      • Expected Outcome: You may observe significant changes in chemical shifts and potentially the resolution of the rotameric signals in different solvents.

G cluster_0 Initial Observation cluster_1 Hypothesis cluster_2 Experimental Verification cluster_3 Conclusion Broad Signals or\nExtra Peaks Broad Signals or Extra Peaks Rotational Isomers\n(Rotamers) Rotational Isomers (Rotamers) Broad Signals or\nExtra Peaks->Rotational Isomers\n(Rotamers) Likely Cause VT_NMR Variable Temperature NMR Rotational Isomers\n(Rotamers)->VT_NMR Definitive Test Solvent_Study Solvent Titration Study Rotational Isomers\n(Rotamers)->Solvent_Study Supporting Evidence Confirmed Confirmed Presence of Rotamers VT_NMR->Confirmed Solvent_Study->Confirmed

Q2: The signals for the pyrrole ring protons (H-3, H-4, and H-5) are overlapping. How can I assign them definitively?

A2: 2D NMR spectroscopy is essential for resolving overlapping signals and establishing connectivity.

  • The Underlying Science: While 1D ¹H NMR provides information on chemical shifts and coupling constants, severe signal overlap can make interpretation ambiguous. 2D NMR experiments spread the information into a second dimension, revealing correlations between nuclei that are coupled to each other.

  • Recommended 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are spin-spin coupled (typically over 2-3 bonds).

      • What it tells you: You will see cross-peaks connecting H-3 to H-4, and H-4 to H-5, establishing the spin system of the pyrrole ring.

      • Protocol: A standard COSY experiment is usually sufficient. For resolving very small, long-range couplings, a long-range COSY experiment can be employed.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling).

      • What it tells you: It allows you to definitively link each pyrrole proton signal to its corresponding carbon signal.

      • Protocol: A standard HSQC experiment is typically used.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).

      • What it tells you: This is crucial for piecing together the entire molecular structure. For example, you would expect to see correlations from the N-CH₃ protons to C-2 and C-5 of the pyrrole ring, and from the pyrrole protons to the amide carbonyl carbon.

      • Protocol: The HMBC experiment should be optimized to detect long-range couplings in the range of 3-10 Hz.

G cluster_0 Problem cluster_1 Solution: 2D NMR cluster_2 Outcome Overlap Overlapping Pyrrole Proton Signals COSY COSY (H-H Connectivity) Overlap->COSY HSQC HSQC (Direct C-H) Overlap->HSQC HMBC HMBC (Long-Range C-H) Overlap->HMBC Assignment Unambiguous Signal Assignment COSY->Assignment HSQC->Assignment HMBC->Assignment

Q3: My sample is dilute, and the ¹³C NMR spectrum has a poor signal-to-noise ratio. How can I get better carbon data?

A3: Utilize proton-detected 2D NMR experiments like HSQC and HMBC, which are significantly more sensitive than direct ¹³C detection.

  • The Underlying Science: The sensitivity of an NMR experiment is proportional to the gyromagnetic ratio (γ) of the observed nucleus. Protons (¹H) have a much higher γ than carbon-13 (¹³C), making them inherently more sensitive. Proton-detected experiments transfer magnetization from the highly sensitive protons to the less sensitive carbons and then detect the signal on the proton channel, resulting in a significant sensitivity enhancement.

  • Experimental Strategy:

    • Prioritize HSQC and HMBC: For dilute samples, it is often more efficient to run HSQC and HMBC experiments to obtain your carbon data rather than a long 1D ¹³C experiment.

    • Optimize Acquisition Parameters: Increase the number of scans for your 2D experiments to improve the signal-to-noise ratio.

    • Use a Cryoprobe: If available, a cryogenically cooled probe can provide a 3-4 fold increase in sensitivity, which is particularly beneficial for dilute samples.

Experimental Protocols

Protocol 1: Standard 2D NMR Experiment Setup (COSY, HSQC, HMBC)
  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., DMSO-d₆) at a concentration of 5-10 mg/mL in a standard 5 mm NMR tube.

  • Initial 1D ¹H Spectrum: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and transmitter offset frequency.

  • COSY Experiment:

    • Use a standard gradient-selected COSY pulse program.

    • Set the spectral width in both dimensions to cover all proton signals.

    • Acquire at least 2 scans per increment and 256 increments in the indirect dimension.

  • HSQC Experiment:

    • Use a standard gradient-selected HSQC pulse program with sensitivity enhancement.

    • Set the ¹H spectral width as determined from the 1D spectrum and the ¹³C spectral width to approximately 180-200 ppm.

    • Acquire 4-8 scans per increment and 256 increments in the indirect dimension.

  • HMBC Experiment:

    • Use a standard gradient-selected HMBC pulse program.

    • Set the spectral widths as for the HSQC experiment.

    • Set the long-range coupling delay to optimize for correlations from couplings of ~8 Hz.

    • Acquire 8-16 scans per increment and 256-512 increments in the indirect dimension.

  • Data Processing: Process the 2D data using a sine-bell or squared sine-bell window function in both dimensions and perform phase correction as needed.

References

  • Yeh, A., Shih, C., & Chang, C. (n.d.). Variable-temperature NMR studies of 2-(pyridin-2-yl)-1H-benzo(d)imidazole. Semantic Scholar. [Link]

  • Mane, Y. D., et al. (2020). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Biomedical Journal of Scientific & Technical Research, 29(4). [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]

  • MDPI. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. [Link]

Sources

Technical Support Center: N-Methyl-1H-pyrrole-2-carboxamide Assay Compatibility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Assay Interference for Pyrrole-2-Carboxamide Scaffolds

Case Compound: N-Methyl-1H-pyrrole-2-carboxamide (CAS: 132911-42-3)

Introduction: The "Silent" Interferent

As researchers, we often treat small molecule scaffolds as inert carriers until proven otherwise. However, the 1-methyl-2-carboxamidopyrrole motif—a structural cornerstone in DNA-binding agents (e.g., Distamycin analogs) and recent anti-tubercular MmpL3 inhibitors—is chemically active.

This scaffold presents a unique "Interference Triad" that can devastate high-throughput screening (HTS) data quality:

  • UV-A/B Absorbance: Strong molar absorptivity overlapping with protein/DNA quantification.

  • Redox Instability: Electron-rich pyrrole rings act as reducing agents in viability assays.

  • Photo-Oxidation: Susceptibility to radical polymerization, creating "false color" in absorbance readouts.

This guide provides the protocols to diagnose, quantify, and eliminate these artifacts.

Module 1: Optical Interference (UV/Vis & Fluorescence)

The Mechanism

This compound possesses a conjugated


-system. The amide group conjugated to the pyrrole ring creates a strong absorbance band typically centered between 260–290 nm .
  • Impact: If you are measuring DNA (

    
    ) or Protein (
    
    
    
    ), this compound acts as a "phantom" biomolecule, artificially inflating concentration values.
  • Fluorescence: While weakly fluorescent on its own, oxidized byproducts (polypyrroles) can exhibit broad-spectrum fluorescence or quenching (Inner Filter Effect).

Diagnostic Protocol: Spectral Background Correction

Do not rely on simple blank subtraction if the compound concentration varies.

Step-by-Step Workflow:

  • Prepare a Dilution Series: Create 0, 10, 50, and 100

    
    M of the compound in your exact assay buffer (no protein/cells).
    
  • Scan the Spectrum: Perform a full wavelength scan (200–800 nm) rather than a single-point read.

  • Calculate Extinction Coefficient (

    
    ):  Plot Absorbance vs. Concentration at your assay's detection wavelength (
    
    
    
    ).
  • Correction Factor: If

    
     at 
    
    
    
    , you must apply the correction formula:
    
    
Visualizing the Spectral Interference Logic

SpectralCorrection Start Assay Readout (Absorbance) CheckWave Check Wavelength (λ) Start->CheckWave UV_Range UV (240-300 nm) CheckWave->UV_Range DNA/Protein Quant Vis_Range Visible (>400 nm) CheckWave->Vis_Range ELISA/MTT Interference High Probability: Compound Absorbance UV_Range->Interference Polymer Check for Discoloration Vis_Range->Polymer Action1 Run Cell-Free Spectral Scan Interference->Action1 Action2 Inspect for Polypyrrole Formation Polymer->Action2 Sample turned brown/black?

Figure 1: Decision tree for identifying optical interference based on detection wavelength.

Module 2: Chemical Reactivity (Redox Artifacts)

The Mechanism

The pyrrole nitrogen lone pair makes the ring electron-rich. In tetrazolium-based viability assays (MTT, MTS, WST-1), the assay relies on cellular dehydrogenases to reduce the reagent to a colored formazan dye.

  • The Artifact: this compound can chemically reduce tetrazolium salts without cells present, leading to false indications of cell viability (or masking cytotoxicity).

Diagnostic Protocol: The "Cell-Free" Control

This is the gold standard for validating small molecule viability data.

ConditionComponentsExpected Result (No Interference)Result (Interference)
Test Cells + Media + MTT + CompoundPurple (Viable) / Clear (Dead)Purple (False Viable)
Control A Media + MTT + Compound (No Cells )Clear / YellowPurple / Brown
Control B Media + MTT + DMSOClear / YellowClear / Yellow

Corrective Action: If Control A turns purple:

  • Switch to a non-redox assay endpoint, such as ATP quantification (CellTiter-Glo) or LDH release .

  • These assays rely on enzymatic cascades less prone to direct chemical reduction by the pyrrole ring.

Module 3: Stability & Polymerization

The Mechanism

Pyrroles are susceptible to oxidative polymerization, especially under light or in acidic conditions. This forms "polypyrroles"—dark, insoluble aggregates that scatter light and precipitate.

  • Observation: Your clear compound stock turns yellow/brown after 24 hours at room temperature.

  • Impact: The aggregates can non-specifically sequester enzymes (promiscuous inhibition) or block optical paths.

Troubleshooting Workflow: Aggregation vs. Inhibition

If you observe enzyme inhibition (e.g., Kinase or Protease assays), you must rule out colloidal aggregation.

The Detergent Test:

  • Measure IC50 of the compound in standard buffer.

  • Repeat measurement in buffer supplemented with 0.01% Triton X-100 (freshly prepared).

  • Interpretation:

    • IC50 shifts significantly (>3-fold increase): The compound was aggregating. The detergent broke the colloids. Result: False Positive.

    • IC50 remains stable: The inhibition is likely specific binding.

Frequently Asked Questions (FAQ)

Q1: My compound solution turned slightly pink/brown overnight. Can I still use it? A: No. This indicates oxidation and the formation of polypyrrole oligomers. These oligomers have different pharmacological properties and absorbance spectra than the monomer. Discard the stock, prepare fresh, and store under inert gas (


) protected from light.

Q2: I see high background in my Bradford Assay. Is the pyrrole interfering? A: Likely, yes. The Bradford reagent (Coomassie Blue) binds to basic amino acids and hydrophobic pockets. While the N-methyl group is small, the hydrophobic pyrrole ring can interact with the dye, or the compound's intrinsic absorbance at 595 nm (if polymerized) can add to the signal. Recommendation: Use the BCA assay (though check for reducing interference) or direct UV quantitation with the spectral correction described in Module 1.

Q3: Is this compound a "PAINS" (Pan-Assay Interference Compound)? A: While the specific this compound is not the classic "toxin," 2-aminopyrroles and related electron-rich heterocycles are frequently flagged as PAINS due to their redox cycling and photo-reactivity. Treat it as a "High-Risk Scaffold" and always run cell-free and detergent controls.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Mediated Assay Interference. Current Opinion in Chemical Biology. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23273389: this compound. [Link]

  • Dekker, F. J., et al. (2017).[1] Photoactivation provides a mechanistic explanation for pan-assay interference behaviour of 2-aminopyrroles.[1] European Journal of Medicinal Chemistry. [Link]

Sources

Technical Support Center: N-Methyl-1H-pyrrole-2-carboxamide Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: NMP-IVO-FORM-001 Subject: Troubleshooting In Vivo Formulation & Administration Assigned Specialist: Senior Application Scientist, Preclinical Development

Executive Summary

N-Methyl-1H-pyrrole-2-carboxamide (CAS: 132911-42-3) presents a classic "brick dust" challenge in preclinical formulation: it is a small, crystalline solid with high intermolecular hydrogen bonding (due to the pyrrole NH and amide motifs) that resists dissolution in aqueous media despite its relatively low molecular weight.

This guide replaces standard "trial-and-error" methods with a deterministic approach to formulation. Our goal is to achieve a stable, homogenous vehicle suitable for IV, IP, or PO administration without compromising animal welfare or data integrity.

Part 1: The "Clear Solution" Protocol (Solubility & Vehicle Selection)

User Query: "I cannot get the compound to dissolve in PBS. It stays as a suspension or precipitates after 10 minutes. What is the correct solvent system?"

The Mechanism

Direct addition to aqueous buffers (PBS, Saline) fails because the lattice energy of the crystal is higher than the hydration energy provided by water. You must first disrupt the crystal lattice using a dipolar aprotic solvent (DMSO) or a chaotrope, then stabilize the molecules with a co-solvent (PEG/PG) before introducing the aqueous phase.

The "Golden Triangle" Protocol (IV/IP/SC)

Target Concentration: 1–5 mg/mL

Step 1: The Primary Solubilization (The "Break" Step)

  • Dissolve the pure powder in 100% DMSO (Dimethyl Sulfoxide) .

  • Critical: Do not exceed 5-10% of the final total volume.

  • Checkpoint: Vortex until the solution is perfectly clear. If it is cloudy here, it will fail later.

Step 2: The Bridge (The "Stabilize" Step)

  • Add PEG 400 (Polyethylene Glycol 400) or Propylene Glycol .

  • Ratio: Typically 30-40% of the final volume.

  • Why: This acts as an interface between the organic DMSO and the aqueous buffer, preventing "shock precipitation."

Step 3: The Aqueous Dilution (The "Finish" Step)

  • Slowly add warm (37°C) Saline (0.9% NaCl) or Water for Injection .

  • Technique: Add dropwise while vortexing.

  • Avoid: Cold PBS (Phosphate Buffered Saline). The phosphate salts often induce precipitation of pyrrole-amides due to the "salting-out" effect.

Formulation Decision Tree

FormulationLogic cluster_legend Key Start Start: this compound Route Select Administration Route Start->Route IV Intravenous (IV) Route->IV Systemic IP Intraperitoneal (IP) Route->IP Systemic PO Oral Gavage (PO) Route->PO GI Absorption SolubilityCheck Req. Conc. > 5mg/mL? IV->SolubilityCheck StandardSol Standard Co-solvent: 5% DMSO + 40% PEG400 + 55% Saline IP->StandardSol Suspension Uniform Suspension: 0.5% Methylcellulose (MC) + 0.1% Tween 80 PO->Suspension SolubilityCheck->StandardSol No (<5mg/mL) ComplexSol Cyclodextrin Complex: 10% HP-β-CD in Saline SolubilityCheck->ComplexSol Yes (>5mg/mL) Legend Green = Solution (Preferred) Red = Suspension (Oral Only)

Figure 1: Decision matrix for vehicle selection based on administration route and concentration requirements.

Part 2: Stability & Chemical Integrity

User Query: "My formulation turned yellow/pink overnight. Is it still safe to use?"

The Mechanism

Pyrroles are electron-rich heterocycles. They are susceptible to:

  • Oxidation: Leading to colored impurities (often pink/red/brown) upon exposure to light and air.

  • Acid-Catalyzed Polymerization: In acidic environments, pyrroles can polymerize to form "pyrrole red."

Troubleshooting Guide
SymptomCauseCorrective Action
Pink/Red Discoloration Oxidation of the pyrrole ring.Discard. Prepare fresh immediately before dosing. Protect stock from light (amber vials). Degas buffers with Nitrogen.
Precipitation (White) "Crashing out" due to polarity shift.Re-evaluate co-solvent ratio. Switch from Saline to 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin).
Pain on Injection Osmolality shock or pH drift.Ensure final DMSO < 10%. Check pH is 7.0–7.4. Do not use pure water; use isotonic saline for the final dilution.
Self-Validating Stability Test

Before injecting animals, perform the "Benchtop Centrifuge Test" :

  • Prepare a mock aliquot (100 µL).

  • Centrifuge at 10,000 x g for 5 minutes.

  • Inspect the bottom of the tube.

    • Pellet visible? Formulation is unstable. Do not inject (risk of embolism).

    • Clear? Proceed.

Part 3: In Vivo Administration Limits

User Query: "How much of this vehicle can I safely inject into a mouse?"

Exceeding the solvent capacity causes vehicle toxicity (hemolysis, seizure, or peritonitis), which confounds experimental data.

Recommended Volume & Composition Limits
SpeciesRouteMax Volume (Bolus)Max DMSO %Max PEG400 %Recommended Vehicle
Mouse (25g) IV 5 mL/kg (125 µL)5%40%5% DMSO / 40% PEG400 / 55% Saline
IP 10 mL/kg (250 µL)10%50%10% DMSO / 40% PEG400 / 50% Saline
PO 10 mL/kg (250 µL)5%100%0.5% Methylcellulose (Suspension)
Rat (250g) IV 5 mL/kg (1.25 mL)5%40%5% DMSO / 40% PEG400 / 55% Saline
IP 10 mL/kg (2.5 mL)10%50%10% DMSO / 40% PEG400 / 50% Saline

Note: For IV administration, if the compound precipitates at <5% DMSO, switch to Cyclodextrin (HP-β-CD) formulations. Avoid Tween 80 in IV if measuring histamine or cardiovascular endpoints.

Part 4: Advanced Workflow (Cyclodextrin Strategy)

If the co-solvent method (DMSO/PEG) fails or causes toxicity, the Cyclodextrin Encapsulation method is the gold standard for lipophilic pyrroles.

CyclodextrinFlow Step1 Weigh HP-β-CD (20% w/v in Saline) Step2 Add Compound (Solid Powder) Step1->Step2 Step3 Sonicate/Vortex (30 mins, Room Temp) Step2->Step3 Step4 Check Clarity Step3->Step4 Decision Clear? Step4->Decision Success Filter Sterilize (0.22 µm PVDF) Decision->Success Yes Fail Add 1-2% DMSO & Re-sonicate Decision->Fail No Fail->Step3

Figure 2: Workflow for preparing Hydroxypropyl-beta-cyclodextrin (HP-β-CD) inclusion complexes.

References

  • Li, P., & Zhao, L. (2019). Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics. Directs the co-solvent selection strategy (DMSO/PEG/Water).

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. The authoritative source for vehicle toxicity limits and solvent tolerability in rodents.

  • PubChem Compound Summary. (2024). This compound. National Center for Biotechnology Information. Verification of physicochemical properties (H-bond donors/acceptors).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Basis for the HP-β-CD encapsulation protocol.

Validation & Comparative

Publish Comparison Guide: Cross-Resistance Studies with N-Methyl-1H-pyrrole-2-carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

N-Methyl-1H-pyrrole-2-carboxamide (Py) is not merely a chemical intermediate; it is the fundamental pharmacophore of DNA minor groove binding polyamides (e.g., Distamycin A, Netropsin) and a broadly emerging scaffold for antitubercular agents (targeting MmpL3).

In drug development, "cross-resistance" studies with Py-based agents are critical for two reasons:

  • Mechanistic Validation: Determining if a new Py-derivative retains activity against cell lines resistant to parent compounds (like Distamycin) confirms structural distinctiveness.

  • Liability Profiling: Py-polyamides are known substrates for P-glycoprotein (P-gp/MDR1) . Early identification of efflux-mediated cross-resistance prevents late-stage failure.

This guide provides a blueprint for structuring cross-resistance assays, comparing Py-based candidates against industry standards, and interpreting Resistance Factors (RF) to drive lead optimization.

Mechanistic Grounding: Why Cross-Resistance Occurs

To design effective studies, one must understand the biological pressure points. The Py scaffold operates primarily through two modes, each with distinct resistance profiles.

A. The DNA Minor Groove Binding Mode (Oncology/Gene Regulation)

Py units link to form crescent-shaped oligomers that bind AT-rich sequences in the DNA minor groove.

  • Primary Resistance Mechanism: Upregulation of ATP-binding cassette (ABC) transporters (e.g., ABCB1/MDR1). The hydrophobic Py ring is a high-affinity substrate for P-gp efflux.

  • Secondary Mechanism: Alterations in Topoisomerase II (if the Py-agent is a conjugate like Brostallicin) or DNA repair pathways (NER/BER).

B. The MmpL3 Inhibition Mode (Antimicrobial/TB)

Recent derivatives (e.g., indole-2-carboxamides) target the mycobacterial membrane protein Large 3 (MmpL3).[1]

  • Primary Resistance Mechanism: Point mutations in the mmpL3 gene (e.g., V681I) that alter the binding pocket, preventing the Py-scaffold from docking.

Visualization: Resistance Pathways

ResistancePathways cluster_Mechanisms Resistance Mechanisms Drug Py-Scaffold Drug Cell Target Cell Drug->Cell Entry Efflux Efflux Pump (P-gp/MDR1) Cell->Efflux Substrate Recognition TargetMut Target Mutation (mmpL3 or Topo II) Cell->TargetMut Binding Site Altered Repair DNA Repair (NER/BER) Cell->Repair Damage Recognition Efflux->Drug Extrusion (Resistance) TargetMut->Drug Loss of Affinity Repair->Drug Lesion Removal

Figure 1: Dual pathways of resistance for this compound derivatives. In mammalian cells, efflux dominates; in mycobacteria, target mutation drives resistance.

Comparative Landscape: Selecting Control Agents

When characterizing a new Py-derivative, you must benchmark against established agents to calculate the Resistance Factor (RF) .

Comparator ClassStandard AgentMechanism of ActionUsage in Cross-Resistance Study
Parent Natural Product Distamycin A AT-rich Minor Groove BinderGold Standard. Defines baseline cross-resistance. If your drug is resistant in Distamycin-resistant lines, it shares the same uptake/efflux liability.
Structural Analog Netropsin AT-rich Minor Groove BinderUsed to verify if resistance is scaffold-specific (pyrrole vs. imidazole variations).
MDR Control Doxorubicin Topo II Inhibitor / IntercalatorPositive Control for Efflux. High P-gp substrate. Used to confirm MDR phenotype in cell lines.
Antitubercular Control SQ109 MmpL3 InhibitorTB Specific. Used to check for cross-resistance in M. tuberculosis strains with mmpL3 mutations.

Experimental Protocols

Protocol A: Determination of Resistance Factors (RF)

Objective: Quantify the shift in IC50 between parental and resistant cell lines.

Materials:

  • Parental Line: e.g., K562 (Leukemia) or H37Rv (TB).

  • Resistant Line: e.g., K562/DOX (P-gp overexpressing) or H37Rv-mut (MmpL3 mutant).

  • Assay: CellTiter-Glo® (Mammalian) or REMA (Mycobacteria).

Workflow:

  • Seeding: Plate cells at 3,000 cells/well in 96-well plates.

  • Dosing: Add Py-derivative in a 9-point serial dilution (1:3). Include Distamycin A as a reference.

  • Incubation: 72 hours at 37°C.

  • Readout: Add detection reagent, shake for 10 min, measure luminescence.

  • Calculation:

    
    
    
    • Interpretation:

      • RF < 2.0: No cross-resistance (Novel mechanism/Not a substrate).

      • RF > 10.0: Strong cross-resistance (Shared mechanism).

Protocol B: Stepwise Generation of Resistant Mutants

Objective: Force evolution of resistance to identify the primary target or efflux mechanism of your specific Py-derivative.

Visualization: Stepwise Selection Workflow

StepwiseSelection Start Parental Culture (Sensitive) Step1 Passage 1-5 Conc: 0.5x MIC Start->Step1 Step2 Passage 6-10 Conc: 1x - 2x MIC Step1->Step2 Growth Observed Step3 Passage 11-20 Conc: 4x - 10x MIC Step2->Step3 Growth Observed Isolate Isolate Colonies Step3->Isolate Seq Whole Genome Sequencing (Identify Target/Efflux Mutations) Isolate->Seq

Figure 2: Stepwise dose escalation protocol to isolate resistant clones for target identification.

Detailed Steps:

  • Initial MIC: Determine the Minimum Inhibitory Concentration (MIC) of the Py-derivative.

  • Inoculation: Inoculate bacteria/cells at sub-lethal concentrations (0.5x MIC).

  • Escalation: Every 3-4 days (upon confluence), passage cells into media containing 2x the previous concentration.

  • Endpoint: Continue until growth is sustained at >10x the initial MIC.

  • Characterization: Perform WGS (Whole Genome Sequencing) on the survivor population to identify SNPs in mmpL3 or transporter genes.

Data Presentation & Analysis

When publishing your comparison, structure your data to highlight the Selectivity Profile .

Table 1: Cross-Resistance Profile of Novel Py-Derivative (Example Data)

CompoundCell Line (Parental) IC50 (nM)Cell Line (MDR/Resistant) IC50 (nM)Resistance Factor (RF)Interpretation
Distamycin A (Control)50250050.0 High P-gp Substrate
Doxorubicin (Control)1085085.0 Validated MDR Phenotype
Novel Py-Analog 1 4545010.0 Moderate Cross-Resistance
Novel Py-Analog 2 40501.25 No Cross-Resistance (Lead Candidate)

Key Insight for Researchers: If your Novel Py-Analog shows an RF ≈ 1.0 while Distamycin shows RF > 50, you have successfully engineered the scaffold to evade the P-gp efflux pump, a major milestone in developing "drug-like" minor groove binders.

References

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors. Source: Journal of Medicinal Chemistry (2022).[1][2] URL:[Link] Significance: Establishes the Py-scaffold as a potent anti-TB agent targeting MmpL3 and details resistance mutation mapping.

  • Minor groove DNA binders as antimicrobial agents.[2][3] Pyrrole tetraamides are potent antibacterials against vancomycin resistant Enterococci. Source:[2] Journal of Medicinal Chemistry (2002).[2] URL:[Link] Significance: foundational text on optimizing Py-polyamides for activity against drug-resistant bacteria.[1]

  • Interaction of synthetic analogs of distamycin with DNA.[4][5][6] Role of the conjugated N-methylpyrrole system. Source: FEBS Letters (1987).[7] URL:[Link] Significance: Defines the structural basis of the Py-scaffold's DNA binding specificity, critical for understanding cross-resistance mechanisms.

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Source: Molecules (MDPI) (2022). URL:[Link] Significance:[3][4][5][6][8][9][10][11][12][13] A comprehensive review of pyrrole-2-carboxamide derivatives and their spectrum of activity against resistant pathogens.[1][12][14]

Sources

Comparative Guide to the Activity of N-Methyl-1H-pyrrole-2-carboxamide Analogs Against Resistant Microbial Strains

Author: BenchChem Technical Support Team. Date: February 2026

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, necessitating the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. Within this landscape, nitrogen-containing heterocyclic compounds, particularly those built upon the pyrrole scaffold, have emerged as a promising foundation for new antimicrobial drugs.[1][2][3][4] The pyrrole ring is a key structural motif in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[2][5] This guide provides a comparative analysis of N-Methyl-1H-pyrrole-2-carboxamide analogs, synthesizing experimental data to illuminate their potential in combating drug-resistant pathogens.

The Rationale for Pyrrole-Based Scaffolds

The inherent chemical properties of the pyrrole ring make it an attractive starting point for medicinal chemistry. Its aromatic nature, combined with a modest hydrophilicity and lipophilic character, allows for favorable interactions with biological targets and the ability to penetrate bacterial cell membranes.[6] By functionalizing the core this compound structure, researchers can systematically modulate the compound's physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles.

Mechanisms of Action: Diverse Targets to Overcome Resistance

Pyrrole-2-carboxamide analogs have been shown to engage various essential bacterial processes, a crucial feature for overcoming existing resistance mechanisms.

  • Inhibition of DNA Gyrase and Topoisomerase IV: A significant class of these analogs, known as pyrrolamides, function by targeting the bacterial type II topoisomerases, DNA gyrase (GyrB) and topoisomerase IV (ParE).[6] These enzymes are vital for DNA replication, repair, and segregation. Their inhibition leads to the disruption of DNA synthesis and, ultimately, bacterial cell death.[6] This mechanism is distinct from that of fluoroquinolones, offering a potential avenue to combat quinolone-resistant strains.

  • Targeting Cell Wall Synthesis: In the context of Mycobacterium tuberculosis, certain pyrrole-2-carboxamides have been identified as potent inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3).[7] MmpL3 is an essential transporter for mycolic acids, which are fundamental components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall integrity, leading to cell death.[7]

  • Membrane Disruption: Some naturally occurring pyrrole derivatives, such as the marinopyrroles, are hypothesized to act as protonophores.[6] They are thought to insert into the bacterial membrane and dissipate the proton motive force, disrupting cellular energetics without causing widespread membrane lysis.[6]

cluster_0 Mechanism of Pyrrolamide Action Compound Pyrrolamide Analog Target DNA Gyrase (GyrB) / Topoisomerase IV (ParE) Compound->Target Binds to ATPase domain Process DNA Replication & Supercoiling Target->Process Inhibition Outcome Bacterial Cell Death Process->Outcome Disruption leads to

Caption: Hypothetical mechanism of action for pyrrolamide-class analogs.

Comparative Performance Analysis

The true potential of a new antimicrobial scaffold is revealed through rigorous testing against clinically relevant resistant strains. The following table summarizes key experimental data for various this compound analogs and related derivatives, offering a direct comparison of their efficacy.

Compound Class/AnalogTarget Organism(s)Key Structural FeaturesMIC (µg/mL)Cytotoxicity (IC₅₀/CC₅₀) & Cell LineSelectivity Index (SI)Reference
Pyrrole-2-carboxamide (Compound 32) Drug-Resistant M. tuberculosisPhenyl & pyridyl groups with electron-withdrawing substituents; bulky carboxamide substituent.< 0.016> 64 µg/mL> 4000[7]
Pyrrolamide (GyrB/ParE Inhibitor) Staphylococcus aureus3,4-dichloro-5-methyl-1H-pyrrole core with a hydroxyisopropyl pyridazine moiety.0.008Not specifiedNot specified[6][8]
Pyrrolamide Analog Staphylococcus aureus3,4-dichloropyrrole derivative.4Not specifiedNot specified[6]
N-arylpyrrole (Compound Vc) MRSA, E. coli, K. pneumoniaeN-aryl substitution on the pyrrole ring.4 (MRSA)188.17 µg/mL (VERO cells)47.01[1][3][4][9]
N-arylpyrrole (Compound Vb) MRSAN-aryl substitution.443.32 µg/mL (VERO cells)10.83[1][3]
Pyrrole-2-carboxamide Analog Series Gram-positive & Gram-negative bacteriaVarious benzyl and phenyl substitutions.1.05 - 12.01Not specifiedNot specified[6]
Structure-Activity Relationship (SAR) Insights

The data reveals critical relationships between the chemical structure of these analogs and their biological activity. Understanding these relationships is fundamental to designing next-generation compounds with enhanced potency and reduced toxicity.

  • Substitutions on the Pyrrole Ring: The addition of electron-withdrawing groups, such as halogens (e.g., 3,4-dichloro), directly to the pyrrole ring significantly enhances antibacterial potency, particularly in the pyrrolamide series targeting DNA gyrase.[6]

  • N1-Position Modifications: Attaching substituted phenyl and pyridyl groups to the nitrogen of the pyrrole ring has been shown to be a successful strategy, especially for anti-tubercular agents.[7]

  • Carboxamide Group Modifications: The substituent on the carboxamide nitrogen is a key determinant of activity. Bulky groups have proven effective in improving anti-TB activity, while various N-aryl substitutions have yielded potent anti-MRSA compounds.[1][3][7]

cluster_sar Structure-Activity Relationship Logic Core Pyrrole-2-Carboxamide Core Structure R1 R1 Substitutions (Pyrrole Ring) Core->R1 R2 R2 Substitutions (Amide Nitrogen) Core->R2 Activity Enhanced Antimicrobial Activity R1->Activity e.g., Electron- withdrawing groups Toxicity Modulated Cytotoxicity R1->Toxicity R2->Activity e.g., Bulky or Aryl groups R2->Toxicity

Caption: Logical flow of structure-activity relationship (SAR) studies.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the findings, standardized and robust experimental protocols are essential. Below are detailed methodologies for the key assays used to evaluate these compounds.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Causality: This assay directly quantifies the minimum concentration of a compound required to inhibit the visible growth of a microorganism, providing a gold-standard measure of antibacterial potency.

  • Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to confirm sterility. A known antibiotic (e.g., levofloxacin, linezolid) should be run in parallel as a comparator.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol 2: MTT Assay for Cytotoxicity Assessment

Causality: This colorimetric assay measures the metabolic activity of mammalian cells, serving as an indicator of cell viability. It is crucial for determining if a compound's antimicrobial activity is selective for bacterial cells over host cells.

  • Cell Seeding: Mammalian cells (e.g., VERO or HepG2) are seeded into a 96-well plate at a density of ~1 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) and an untreated control are included.

  • Incubation: The plate is incubated for 24-48 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is read at ~570 nm using a microplate reader. The concentration that reduces cell viability by 50% (IC₅₀ or CC₅₀) is calculated from the dose-response curve.

cluster_workflow Compound Evaluation Workflow A Synthesis of Analog Library B Primary Screening: MIC Determination A->B C Cytotoxicity Assay (e.g., MTT) B->C Active Hits D Selectivity Index (SI) Calculation (IC50 / MIC) B->D C->D E Lead Compound Identification D->E High SI F Mechanism of Action Studies E->F G In Vivo Efficacy & Toxicology Models E->G H Preclinical Candidate F->H G->H

Caption: A typical experimental workflow for antimicrobial drug discovery.

Conclusion and Authoritative Grounding

The collective evidence strongly supports the this compound scaffold as a versatile and highly promising platform for the development of novel antibiotics against resistant pathogens. Analogs have demonstrated exceptional potency against formidable threats like MRSA and drug-resistant M. tuberculosis, often with favorable selectivity indices.[1][3][7] The diverse mechanisms of action, including the inhibition of essential enzymes like DNA gyrase and MmpL3, provide a critical advantage in circumventing existing resistance pathways.[6][7] Future research should focus on optimizing the pharmacokinetic properties of lead compounds to ensure their efficacy and safety in in vivo models, paving the way for the development of next-generation therapies to combat the global challenge of antimicrobial resistance.

References

  • Hu, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]

  • Ilies, M., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules. Available at: [Link]

  • Qandeel, B. M., et al. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. RSC Advances. Available at: [Link]

  • Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Available at: [Link]

  • Ilies, M., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available at: [Link]

  • Qandeel, B. M., et al. (2024). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Taylor & Francis Online. Available at: [Link]

  • Qandeel, B. M., et al. (2025). (PDF) Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. ResearchGate. Available at: [Link]

  • Rani, P. (2017). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. Available at: [Link]

  • El-Henawy, A. A., et al. (2018). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science. Available at: [Link]

  • Adamovich, S. N., et al. (2021). Antibacterial activity of new silatrane pyrrole-2-carboxamide hybrids. ResearchGate. Available at: [Link]

  • El-Sayed, W. A., et al. (2018). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. ResearchGate. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as. RSC Publishing. Available at: [Link]

  • Lo, H.-Y., et al. (2024). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available at: [Link]

  • Qandeel, B. M., et al. (2024). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. DOI. Available at: [Link]

  • Gabbard, R. D., et al. (2022). Structure activity relationship analysis. ResearchGate. Available at: [Link]

  • Al-Warhi, T., et al. (2024). MRSA Inhibitory Activity of Some New Pyrazolo[1,5-a]pyrimidines Linked to Arene and/or Furan or Thiophene Units. PubMed. Available at: [Link]

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Technical Guide: Assessing the Selectivity of N-Methyl-1H-pyrrole-2-carboxamide (NMPC)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Selectivity of N-Methyl-1H-pyrrole-2-carboxamide (NMPC) for DNA Minor Groove Recognition Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Chemical Biologists

Executive Summary: The "Py" Unit in Molecular Recognition

This compound (often abbreviated as Py or NMPC ) is a fundamental heterocyclic pharmacophore used primarily in the design of sequence-specific DNA-binding ligands (polyamides) and, more recently, as a scaffold for anti-tubercular agents (MmpL3 inhibitors).

In its primary application—DNA minor groove recognition —NMPC acts as a "reader" of A·T/T·A base pairs. Its selectivity is defined not by strong hydrogen bonding to the target, but by steric exclusion . Unlike its partner N-methylimidazole (Im) , which accepts a hydrogen bond from the exocyclic amine of guanine, NMPC sterically clashes with this amine, forcing it to prefer A·T rich regions where the minor groove is deep and lacks this protruding group.

This guide compares NMPC’s selectivity profile against its functional analogs (Im, Hp, and Desmethylpyrrole) and provides a validated workflow for assessing its binding fidelity.

Comparative Performance Profile

To accurately assess NMPC, one must benchmark it against the alternative heterocyclic building blocks used in polyamide engineering.

Table 1: Comparative Selectivity Profile of NMPC and Analogs

FeatureN-Methylpyrrole (Py) N-Methylimidazole (Im) N-Methyl-3-hydroxypyrrole (Hp) Desmethylpyrrole (Ds)
Primary Target A[1]·T / T·A (Degenerate)G[2]·C (Specific)T·A (Specific)A·T / T·A (Degenerate)
Selectivity Mechanism Steric exclusion of G-NH₂H-bond acceptor (N3) for G-NH₂H-bond donor (OH) to T-O2Shape complementarity
Binding Affinity (

)
High (Hydrophobic fit)Moderate (Enthalpic gain)Moderate to LowModerate (Loss of hydrophobic bulk)
Key Limitation Cannot distinguish A·T from T·ARequires pairing with PyChemical instability (oxidation)Lower specificity than Py
Structural Role Deep minor groove insertionSpecific G-readoutSpecific T-readoutProbing methyl group role

Key Insight: The N-methyl group of NMPC is critical. Removing it (Desmethylpyrrole) retains A·T affinity but significantly reduces specificity, as the molecule becomes small enough to tolerate the guanine amino group, leading to "leakage" in selectivity [1].

Mechanistic Logic: The "Pairing Code"

The selectivity of NMPC is best understood within the context of the Dervan Pairing Rules. When two NMPC units are stacked antiparallel in the minor groove (Py/Py pair), they effectively bind A·T or T·A.

PairingRules cluster_0 Ligand Unit 1 cluster_1 Ligand Unit 2 (Antiparallel) cluster_2 Target DNA Base Pair Py1 N-Methylpyrrole (Py) Py2 N-Methylpyrrole (Py) Py1->Py2 Pairs with AT A · T / T · A Py1->AT Py/Py Selects CG C · G Py1->CG Py/Im Selects Im1 N-Methylimidazole (Im) Im1->Py2 Pairs with GC G · C Im1->GC Im/Py Selects Im2 N-Methylimidazole (Im)

Figure 1: The Molecular Recognition Code. NMPC (Py) serves as the default "spacer" that tolerates A/T but is sterically blocked by G/C unless paired with Imidazole (Im).

Validated Assessment Protocols

To experimentally validate the selectivity of an NMPC-containing ligand, you must employ a self-validating system that correlates binding affinity with sequence specificity.

Protocol A: Quantitative DNase I Footprinting (The Gold Standard)

This method visualizes the exact location of ligand binding on a DNA fragment and quantifies the affinity (


).

Reagents:

  • 
    P-labeled DNA fragment (approx. 100-200 bp) containing match and mismatch sites.
    
  • DNase I enzyme (promotes cleavage).

  • Sequencing gel (8% polyacrylamide).

Step-by-Step Workflow:

  • Preparation: Radiolabel DNA at the 3' or 5' end.

  • Equilibration: Incubate DNA (<10 pM) with increasing concentrations of the NMPC-ligand (e.g., 1 pM to 10 µM) for 12-24 hours at 22°C. Note: Long equilibration is crucial for high-affinity minor groove binders.

  • Cleavage: Add DNase I cleavage buffer. Allow digestion for exactly 7 minutes. Stop reaction with ethanolic precipitation.

  • Electrophoresis: Run samples on a denaturing polyacrylamide gel alongside A+G sequencing markers.

  • Analysis: Use storage phosphor technology to image.

  • Quantification: Integrate band intensities (

    
    ) vs. reference bands (
    
    
    
    ).
    • Calculation: Plot

      
       (fraction bound) vs. [Ligand].
      
    • Fit to Langmuir isotherm:

      
      
      

Validation Check: The "footprint" (protected region) at the A·T rich site should be distinct. If you see protection at G·C sites at low concentrations, your NMPC unit lacks selectivity (possibly due to linker flexibility or lack of N-methylation).

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

For real-time assessment of


 and 

.
  • Chip: Streptavidin-coated sensor chip (SA).

  • Ligand: Biotinylated hairpin polyamide containing NMPC.

  • Analyte: Hairpin DNA sequences (Match vs. Mismatch).

  • Flow: 30-50 µL/min to minimize mass transport limitations.

  • Data: NMPC-based ligands typically show fast association (

    
    ) but very slow dissociation (
    
    
    
    ) at match sites.
Experimental Data Interpretation: Selectivity Ratios

When assessing NMPC, "Selectivity" is defined mathematically as the ratio of equilibrium association constants (


) between match and mismatch sites.

Table 2: Expected Selectivity Metrics for NMPC-containing Ligands

ComparisonTarget SequenceMismatch SequenceAcceptable Selectivity (

)
Interpretation
Single Mismatch 5'-TGTTA-3'5'-TGGTA-3'> 10-foldNMPC successfully excludes the single Guanine.
Reversed Orientation 5'-WGWWC-3'5'-WCWGW-3'> 50-foldLigand orientation is strictly controlled by the NMPC/Im pairing.
Methyl Effect 5'-AAAAA-3'5'-AAAAA-3'Py vs Ds

1.0
Desmethylpyrrole binds A-tracts with equal affinity to Py.
Methyl Specificity 5'-AGACA-3'5'-AGACA-3'Py vs Ds > 10Desmethylpyrrole loses specificity for G-exclusion compared to Py [1].
Emerging Applications: Beyond DNA

While DNA is the primary target, recent medicinal chemistry efforts have utilized the NMPC scaffold for protein targets.

  • MmpL3 Inhibition (Tuberculosis): NMPC derivatives have been identified as inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3). In this context, the N-methyl group and the carboxamide hydrogen are crucial for hydrophobic interactions within the proton-translocation channel [2].

  • Assessment Strategy: Unlike DNA binding, selectivity here is assessed via MIC (Minimum Inhibitory Concentration) against M. tuberculosis vs. cytotoxicity (Vero cells).

Assessment Workflow Diagram

The following diagram outlines the logical flow for determining if NMPC is the correct choice for your target application.

AssessmentWorkflow cluster_DNA Target: DNA Minor Groove cluster_Protein Target: Protein (e.g., MmpL3) Start Start: Selectivity Assessment of NMPC TargetID Identify Biological Target Start->TargetID SeqAnalysis Analyze Sequence Content (A/T rich vs G/C rich) TargetID->SeqAnalysis Nucleic Acid Docking In Silico Docking (Check Hydrophobic Pocket) TargetID->Docking Enzyme/Receptor Design Design Polyamide (Py/Py vs Py/Im) SeqAnalysis->Design Exp1 Exp: DNase I Footprinting (Specificity) Design->Exp1 Exp2 Exp: SPR / Tm Analysis (Affinity) Exp1->Exp2 Decision Calculate Selectivity Index (SI) (Target Affinity / Off-Target Affinity) Exp2->Decision SAR SAR Study (Vary N-Methyl & Amide) Docking->SAR Exp3 Exp: MIC / IC50 Assays SAR->Exp3 Exp3->Decision

Figure 2: Strategic Assessment Workflow. Differentiates the validation path for DNA recognition versus protein inhibition.

References
  • Recognition of the DNA minor groove by pyrrole-imidazole polyamides: comparison of desmethyl- and N-methylpyrrole. Source: California Institute of Technology / PubMed URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors. Source: Journal of Medicinal Chemistry / PubMed Central URL:[Link]

  • Biology of N-methylpyrrole-N-methylimidazole Hairpin Polyamide. Source: Tokyo Medical and Dental University / PubMed URL:[Link]

  • Synthesis and Characterization of DNA Minor Groove Binding Alkylating Agents. Source: NIH / PMC URL:[Link]

Sources

Therapeutic Index & Structural Efficacy: N-Methyl-1H-pyrrole-2-carboxamide in DNA-Targeting Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "A/T Reader" in Programmable Therapeutics

N-Methyl-1H-pyrrole-2-carboxamide (Py) is rarely evaluated as a standalone monotherapy. Instead, it serves as the fundamental A/T-recognition unit in the design of Pyrrole-Imidazole (Py-Im) polyamides—a class of "programmable" small molecules that bind the DNA minor groove with affinities rivaling transcription factors.

When evaluating the Therapeutic Index (TI) of this moiety, we must shift from classical toxicology (LD50/ED50) to a biophysical TI : the ratio between sequence-specific binding (Efficacy) and non-specific genomic binding/cytotoxicity (Toxicity) .

This guide compares the Py unit against its structural analogues—Desmethylpyrrole (Ds) and N-Methylimidazole (Im) —to demonstrate why the N-methyl substitution is critical for maximizing the therapeutic window by enforcing conformational rigidity and minimizing off-target binding.

Comparative Analysis: Py vs. Analogues

The "Therapeutic Index" of a DNA-binding pharmacophore is defined by its ability to discriminate between the target sequence and the vast excess of non-target genomic DNA.

Table 1: Structural & Functional Comparison
FeatureN-Methylpyrrole (Py) Desmethylpyrrole (Ds) N-Methylimidazole (Im) Distamycin A (Parent)
Primary Target A/T or T/A Base PairsA/T Base PairsG/C Base PairsA/T Rich Regions
Specificity Mechanism Steric fit (clashes with G-NH2)H-bond donor (NH)H-bond acceptor (N:)H-bonding / Shape
Binding Affinity (

)
Low nM (High)Low nM (High)Low nM (High)Low nM
Sequence Selectivity High (Discrim. against G/C)Low (Tolerates G/C mismatch)High (Specific for G)Moderate (A/T run only)
Cell Permeability High (Lipophilic Methyl)Low (Polar NH)HighLow to Moderate
Therapeutic Index Contribution Maximal (High specificity)Reduced (High off-target)Maximal (High specificity)Low (Limited programmability)
Critical Insight: The Methyl Group as a "Specificity Lock"

Experimental data confirms that removing the N-methyl group (yielding Ds ) retains binding affinity but drastically reduces specificity.[1]

  • Observation: The Py unit sterically clashes with the exocyclic amine of Guanine, preventing binding at G/C sites.

  • Result: The Ds unit lacks this steric bulk, allowing it to accommodate G/C base pairs promiscuously.

Mechanism of Action: The Pairing Rules

To evaluate the efficacy of Py, one must understand the Dervan Pairing Rules. The TI is optimized when Py is paired correctly to read the DNA sequence without error.

Diagram 1: Molecular Recognition Logic (Graphviz)

MolecularRecognition cluster_0 Ligand Units cluster_1 Target DNA Base Pair Py N-Methylpyrrole (Py) AT A • T Pair Py->AT Py / Py Pair (Degenerate) TA T • A Pair Py->TA Py / Py Pair (Degenerate) CG C • G Pair Py->CG Py / Im Pair (Specific) Mechanism Mechanism: Steric Clash with G-NH2 group Py->Mechanism Im N-Methylimidazole (Im) GC G • C Pair Im->GC Im / Py Pair (Specific) Hp Hydroxypyrrole (Hp) Hp->TA Hp / Py Pair (Discriminates A vs T) Mechanism->GC Prevents Binding

Caption: The "Pairing Rules" dictate that Py provides the scaffold for A/T recognition. The N-methyl group is the structural feature that enforces the steric clash (Red Arrow), preventing binding to G/C sites and ensuring high specificity.

Experimental Protocols for TI Evaluation

To objectively determine the TI of a Py-based scaffold, you must measure two parameters:


 (Efficacy/Affinity)  and 

(Cytotoxicity)
.
Protocol A: Thermal Denaturation ( ) Screening

Validates the "Efficacy" component of TI.

  • Preparation: Prepare a 10 mM sodium cacodylate buffer (pH 7.0) containing 10 mM NaCl.

  • Oligonucleotides: Synthesize a self-complementary DNA duplex (e.g., 5'-CCAAAGTTTGG-3') containing the target A/T site.

  • Mixture: Mix DNA (2 µM) with the Py-containing ligand (4 µM) to achieve a 1:1 or 2:1 ratio.

  • Measurement:

    • Use a UV-Vis spectrophotometer (e.g., JASCO V-730) equipped with a Peltier temperature controller.

    • Monitor absorbance at 260 nm .

    • Ramp temperature from 20°C to 90°C at a rate of 0.5°C/min.

  • Calculation:

    • Determine

      
       (melting temperature) from the first derivative of the melting curve.
      
    • 
       .
      
    • Success Metric: A

      
       indicates strong minor groove binding.
      
Protocol B: Cytotoxicity Assessment (MTT Assay)

Validates the "Toxicity" component of TI.

  • Cell Line: Use a standard line like HeLa or A549.

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Treat with Py-ligand at concentrations ranging from 0.1 µM to 100 µM.

    • Control: Include Distamycin A (reference) and DMSO (vehicle).

  • Incubation: Incubate for 72 hours.

  • Detection: Add MTT reagent; incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure OD at 570 nm. Calculate

    
    .
    
    • Target: Non-alkylating Py-polyamides typically show

      
       (Low Toxicity).
      
    • Comparison: If

      
       drops below 1 µM without an alkylating payload, it suggests off-target intercalation or non-specific toxicity (Low TI).
      

Data Interpretation & Workflow

The following diagram illustrates how to process the experimental data to calculate the functional Therapeutic Index.

Diagram 2: TI Evaluation Workflow (Graphviz)

TI_Workflow cluster_efficacy Efficacy (Binding) cluster_tox Toxicity (Safety) Synthesis Synthesis of Py-Im Polyamide Tm Thermal Denaturation (Delta Tm) Synthesis->Tm MTT MTT Assay (Determine IC50) Synthesis->MTT SPR SPR / Bio-Layer Interferometry (Determine Kd) Tm->SPR If Tm > 5°C Calc Calculate Functional TI: TI = IC50 / Kd SPR->Calc OffTarget Bind-n-Seq (Genomic Specificity) MTT->OffTarget If IC50 > 10uM MTT->Calc Decision Candidate Selection OffTarget->Decision Verify Specificity Calc->Decision Select High TI

Caption: A rigorous TI evaluation requires parallel assessment of binding thermodynamics (


/

) and cellular toxicity (

). A high TI is defined by nM affinity with µM safety margins.

References

  • Dervan, P. B. (2001). "Molecular Recognition of DNA by Small Molecules." Bioorganic & Medicinal Chemistry, 9(9), 2215-2235. Link

  • Sugiyama, H., & Bando, T. (2006). "Synthesis and biological properties of sequence-specific DNA-alkylating pyrrole-imidazole polyamides." Accounts of Chemical Research, 39(12), 935-944.[2] Link

  • Waring, M. J., et al. (1997). "Design, synthesis and biological evaluation of novel analogues of Distamycin." Antiviral Chemistry & Chemotherapy. Link

  • Baird, E. E., & Dervan, P. B. (1996). "Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids." Journal of the American Chemical Society, 118(26), 6141-6146. Link

  • Urbach, A. R., & Dervan, P. B. (2001). "Toward rules for 1:1 polyamide:DNA recognition." Proceedings of the National Academy of Sciences, 98(8), 4343-4348. Link

Sources

A Researcher's Guide to Confirming the Mechanism of Action of N-Methyl-1H-pyrrole-2-carboxamide Through Mutagenesis

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous mechanistic studies. N-Methyl-1H-pyrrole-2-carboxamide belongs to the broader class of pyrrole-carboxamides, a scaffold known for a diverse range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This guide provides an in-depth, experience-driven workflow for unequivocally confirming the mechanism of action of this compound using mutagenesis, a cornerstone technique in target validation. We will compare this definitive method with other target deconvolution approaches and provide the technical details necessary for successful experimental design and execution.

The Imperative of Target Validation

Phenotypic screening can identify compounds with desirable biological effects, but without a clear understanding of the molecular target, advancing a lead candidate is a significant gamble. Target deconvolution—the process of identifying the specific molecular target(s) of a compound—is therefore a critical step. While several techniques can suggest potential targets, site-directed mutagenesis provides the most direct and compelling evidence of a specific drug-target interaction at the molecular level.

This guide will use a hypothetical, yet plausible, scenario: this compound has been identified as a potent inhibitor of Staphylococcus aureus growth. Preliminary evidence from computational modeling and broad-spectrum enzymatic assays suggests that its mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in bacterial folate metabolism. Our goal is to confirm this hypothesis with irrefutable experimental data.

Part 1: The Strategic Workflow for Target Confirmation

Workflow cluster_0 Phase 1: In Silico & Biochemical Foundation cluster_1 Phase 2: Genetic Manipulation cluster_2 Phase 3: Comparative Analysis P1_A Computational Docking & Binding Site Prediction P1_B Wild-Type (WT) Enzyme Kinetics & IC50 Determination P1_A->P1_B Identifies Putative Binding Residues P2_A Site-Directed Mutagenesis Primer Design P1_B->P2_A Informs Residue Selection for Mutagenesis P2_B PCR Amplification of Target Gene P2_A->P2_B P2_C DpnI Digestion of Parental Plasmid P2_B->P2_C P2_D Transformation & Mutant Selection P2_C->P2_D P3_A Expression & Purification of WT and Mutant DHFR P2_D->P3_A Provides Plasmids for Protein Expression P3_B Biochemical Assay of Mutant Enzyme P3_A->P3_B P3_C Comparative IC50 Analysis P3_B->P3_C Conclusion Confirmation of Mechanism of Action P3_C->Conclusion

Figure 1: A comprehensive workflow for confirming the mechanism of action of a small molecule inhibitor using site-directed mutagenesis.

Step 1: Predicting the Interaction - Computational Docking

Before embarking on wet-lab experiments, it is crucial to build a strong, data-driven hypothesis. Computational methods for predicting small molecule binding sites are invaluable for this purpose.[2][3][4]

Causality: By modeling the three-dimensional structure of S. aureus DHFR and docking this compound into the active site, we can predict the most likely binding pose and identify the key amino acid residues involved in the interaction. This in silico analysis is not merely predictive; it provides a rational basis for designing our mutagenesis experiments, saving considerable time and resources.

Protocol Snapshot: Binding Site Prediction

  • Obtain the crystal structure of S. aureus DHFR from the Protein Data Bank (PDB).

  • Utilize computational software (e.g., AutoDock, Glide, or Fpocket) to perform molecular docking simulations of this compound with the DHFR structure.[3]

  • Analyze the top-scoring docking poses to identify amino acid residues within a 4-5 Å radius of the ligand. Pay close attention to residues predicted to form hydrogen bonds, hydrophobic interactions, or other significant intermolecular forces.

  • Based on this analysis, select 2-3 key residues for mutagenesis. For our DHFR example, let's hypothesize that Leucine 54 and Phenylalanine 92 are critical for binding.

Step 2: The Gold Standard - Site-Directed Mutagenesis

Site-directed mutagenesis allows for the precise alteration of the genetic code, enabling the substitution of specific amino acids in the target protein.[5][6] If this compound's activity is significantly reduced against a mutant version of DHFR, it provides strong evidence that the mutated residue is critical for the drug's binding or inhibitory action.

Detailed Protocol: Site-Directed Mutagenesis of DHFR

This protocol is based on the widely used QuikChange™ method, which utilizes a high-fidelity DNA polymerase to amplify the entire plasmid containing the wild-type DHFR gene, incorporating the desired mutation via the primers.[7]

  • Primer Design: This is a critical step for success.[7]

    • Design two complementary primers, each between 25 and 45 bases in length.

    • The desired mutation (e.g., changing Leucine 54 to Alanine) should be in the center of each primer, with at least 15 bases of correct sequence on either side.

    • The melting temperature (Tm) should be ≥ 78°C. A common formula is: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch (where N is primer length).[7]

    • Primers should have a GC content of at least 40% and terminate in a G or C.

  • PCR Amplification:

    • Set up the PCR reaction in a 50 µL volume:

      Component Amount
      5x Phusion HF Buffer 10 µL
      dNTPs (10 mM) 1 µL
      Forward Primer (10 µM) 1.25 µL
      Reverse Primer (10 µM) 1.25 µL
      Template DNA (plasmid with WT DHFR) 1 µL (5-50 ng)
      Phusion DNA Polymerase 0.5 µL

      | Nuclease-free water | to 50 µL |

    • Use the following cycling parameters (adjust annealing temperature and extension time based on primer Tm and plasmid size):

      Step Temperature Time Cycles
      Initial Denaturation 98°C 30 s 1
      Denaturation 98°C 10 s 18
      Annealing 60°C 30 s
      Extension 72°C 1 min/kb of plasmid
      Final Extension 72°C 7 min 1

      | Hold | 4°C | ∞ | |

  • DpnI Digestion:

    • Following PCR, add 1 µL of DpnI restriction enzyme directly to the amplification product.

    • Incubate at 37°C for 1-2 hours.

    • Rationale: The parental plasmid DNA, isolated from an E. coli strain, is methylated. The newly synthesized PCR product is unmethylated. DpnI specifically digests methylated DNA, selectively removing the parental template and leaving only the desired mutant plasmids.[5][8]

  • Transformation:

    • Transform high-efficiency competent E. coli cells with 1-2 µL of the DpnI-treated PCR product.

    • Plate on selective LB agar plates (e.g., containing ampicillin) and incubate overnight at 37°C.[9]

  • Verification:

    • Pick several colonies and grow overnight cultures for plasmid purification.

    • Verify the presence of the mutation by Sanger sequencing of the purified plasmids. This is a non-negotiable step to ensure the desired mutation is present and that no other unintended mutations were introduced.

Step 3: The Moment of Truth - Comparative Biochemical Assays

With both wild-type and mutant DHFR plasmids in hand, the next step is to express and purify the proteins and then compare their sensitivity to this compound.

Protocol Snapshot: Protein Expression, Purification, and IC50 Determination

  • Expression and Purification: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the wild-type and verified mutant plasmids. Induce protein expression (e.g., with IPTG) and purify the His-tagged DHFR proteins using nickel-affinity chromatography.

  • Biochemical Assay: DHFR activity can be monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency.[10]

    • For both wild-type and mutant DHFR, set up a series of reactions with a fixed concentration of enzyme and substrates (dihydrofolate and NADPH) and a range of concentrations of this compound.

    • Measure the initial reaction rates.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Part 2: Data Interpretation and Visualization

The power of this approach lies in the direct comparison of the IC50 values. A significant increase in the IC50 for the mutant enzyme strongly indicates that the mutated residue is crucial for the compound's activity.

Table 1: Hypothetical IC50 Values for this compound Against Wild-Type and Mutant S. aureus DHFR

Enzyme VariantMutationPredicted Role in BindingIC50 (µM)Fold Change in IC50Interpretation
Wild-TypeNone-0.5-Baseline potency
Mutant 1L54AHydrophobic interaction50.0100xCritical for binding
Mutant 2F92Aπ-stacking with pyrrole ring75.0150xCritical for binding
Control MutantS100ASolvent-exposed, not in binding site0.61.2xNot involved in binding

Interpreting the Results: The hypothetical data in Table 1 would provide compelling evidence to confirm the mechanism of action. The >100-fold increase in the IC50 for the L54A and F92A mutants demonstrates their critical role in the binding and inhibition by this compound. The negligible change in the control mutant (S100A) validates that the observed effects are specific to the predicted binding site and not due to a general loss of protein stability.

MoA cluster_wt Wild-Type DHFR cluster_mut Mutant DHFR (L54A) wt_compound N-Methyl-1H-pyrrole- 2-carboxamide wt_enzyme DHFR Active Site (with Leu54, Phe92) wt_compound->wt_enzyme Binds with High Affinity wt_product Tetrahydrofolate (Essential for DNA synthesis) wt_enzyme->wt_product Inhibited mut_compound N-Methyl-1H-pyrrole- 2-carboxamide mut_enzyme DHFR Active Site (with Ala54, Phe92) mut_compound->mut_enzyme Binding Abolished mut_product Tetrahydrofolate (Synthesis proceeds) mut_enzyme->mut_product Active

Figure 2: A diagram illustrating the confirmed mechanism of action. The compound effectively inhibits the wild-type enzyme but fails to bind to the mutant, confirming the importance of the mutated residue.

Part 3: Comparison with Alternative Target Deconvolution Methods

While site-directed mutagenesis is the gold standard for confirming a hypothesized target, other methods are invaluable for identifying potential targets in the first place. A robust drug discovery program will often use a combination of these approaches.

Table 2: Comparison of Target Deconvolution Techniques

MethodPrincipleAdvantagesLimitationsRole in Workflow
Affinity Chromatography A tagged version of the compound is immobilized on a resin to "pull down" binding proteins from a cell lysate.Unbiased, can identify novel targets.Requires chemical modification of the compound which may alter its binding properties. Can identify non-specific binders.Discovery: Excellent for initial hypothesis generation.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding can stabilize a protein against proteolysis. Changes in protein degradation patterns in the presence of the drug are analyzed by mass spectrometry.Label-free (no modification of the compound needed).[11]May not work for all drug-target interactions. Less sensitive for weak binders.Discovery/Validation: Good for generating a list of candidate targets.
Cellular Thermal Shift Assay (CETSA) Drug binding can alter the thermal stability of a protein. Changes in protein melting temperature are measured.Can be performed in live cells, providing physiological relevance. Label-free.Not all proteins show a significant thermal shift upon ligand binding.Discovery/Validation: Strong method for identifying direct targets in a cellular context.
Site-Directed Mutagenesis Specific amino acids in the putative target are mutated to assess the impact on drug activity.Provides definitive evidence of a direct, functional interaction at a specific site.Requires a pre-existing hypothesis about the target. Can be time-consuming.Confirmation: The ultimate validation of a drug-target interaction.

In an integrated workflow, a phenotypic screen might be followed by CETSA or DARTS to generate a list of high-confidence target candidates. Computational docking can then refine the binding site hypothesis, which is finally and definitively confirmed using the site-directed mutagenesis workflow detailed in this guide. This logical progression from broad discovery to specific confirmation represents a powerful and efficient strategy in modern drug development.

References

  • Gogoi N.G. et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

  • Lomenick, B. et al. (2013). Target deconvolution techniques in modern phenotypic profiling. PMC - NIH. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23273389, this compound. PubChem. [Link]

  • Alonso, H. et al. (2006). Computational evaluation of protein – small molecule binding. PMC - NIH. [Link]

  • Presolski, L. et al. (2011). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC - NIH. [Link]

  • Xu, X. et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]

  • Laursen, K. (2016). Site Directed Mutagenesis by PCR. Addgene Blog. [Link]

  • Anonymous. (n.d.). In a biochemical and cellular assay, the IC 50 of an irreversible... ResearchGate. [Link]

  • Ghanem, A. et al. (2025). Evaluation of Small-Molecule Binding Site Prediction Methods on Membrane-Embedded Protein Interfaces. Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • Wang, W. & Malcolm, B.A. (2012). An easy-to-use site-directed mutagenesis method with a designed restriction site for convenient and reliable mutant screening. NIH. [Link]

  • Križman, G.E. (2022). A two-point IC 50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Varghese, J.J. & Kulkarni, P. (2025). Computational methods for binding site prediction on macromolecules. Quarterly Reviews of Biophysics - Cambridge University Press & Assessment. [Link]

  • Li, Y. et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. [Link]

  • Hahne, H. et al. (2020). Chapter 5: Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation. Books. [Link]

  • Charles River. (n.d.). Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Charles River. [Link]

  • Verma, A. et al. (2023). Recent computational advances in the identification of cryptic binding sites for drug discovery. Oxford Academic. [Link]

  • Mote, G.D. et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. [Link]

  • Fry, B. (2025). Design of small molecule binding proteins using deep learning. YouTube. [Link]

  • Rawat P. et al. (2022). Pyrrole-2-carboxylate and Pyrrole-2-carboxamide Derivatives. MDPI. [Link]

  • Stepanov, A.I. et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. [Link]

  • Anonymous. (n.d.). Site Directed Mutagenesis Protocol. University of Washington. [Link]

  • Denton, A. & Ulicna, K. (2024). Lab 4 - Target Deconvolution Explanation. YouTube. [Link]

  • Assay Genie. (n.d.). Site Directed Mutagenesis Protocol. Assay Genie. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Methyl-1H-pyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. When handling novel or specialized reagents like N-Methyl-1H-pyrrole-2-carboxamide (CAS No. 132911-42-3)[1], a robust understanding of the necessary personal protective equipment (PPE) is not merely a procedural formality—it is the bedrock of responsible science. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each protective measure.

Part 1: Hazard Assessment - A Foundation of Chemical Analogy

Comprehensive toxicological data for this compound is not extensively documented. In such cases, a cornerstone of laboratory safety is the principle of chemical analogy. We must assess the hazards of structurally similar compounds to extrapolate a reliable safety profile. The hazard profile for our target compound is therefore inferred from well-documented analogs.

Key Analogs and Their Documented Hazards:

  • N-Methylpyrrole-2-carboxaldehyde (CAS No. 1192-58-1): Known to cause skin irritation, serious eye irritation, and potential respiratory irritation[2][3].

  • Methyl 1H-pyrrole-2-carboxylate (CAS No. 1193-62-0): Also identified as causing skin, eye, and respiratory irritation.

  • N-Methyl-2-pyrrolidone (NMP) (CAS No. 872-50-4): A widely used solvent that is a known skin and eye irritant and is classified for reproductive toxicity, potentially damaging the unborn child[4][5].

Inferred Hazard Profile for this compound:

Based on these analogs, it is imperative to handle this compound as, at minimum, a substance that can cause skin irritation, serious eye irritation, and respiratory tract irritation . The potential for reproductive toxicity, as seen with NMP, warrants a heightened level of caution and strict adherence to handling protocols to minimize any exposure.

Part 2: Core Directive - The Last Line of Defense

Your PPE is the final barrier between you and the chemical. Its selection and use must be deliberate and informed by the compound's hazard profile. The following are the minimum PPE requirements for handling this compound in a laboratory setting.

Hand Protection: The Primary Point of Contact

Directive: Wear chemical-impermeable gloves at all times when handling the compound, its containers, or contaminated surfaces.

Causality: The primary risk of dermal exposure comes from direct handling. Analogs consistently demonstrate skin irritation[2][3]. Nitrile gloves are the standard for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves are necessary.

  • Standard Operations (e.g., weighing, solution prep): Nitrile gloves (minimum 4 mil thickness) are sufficient. Always double-check for tears or punctures before use.

  • Extended Use or Spill Cleanup: Neoprene or Viton gloves offer superior chemical resistance and should be used.

  • Protocol: Always inspect gloves for integrity before donning. Remove gloves using the proper technique (peeling from the cuff) to avoid contaminating your skin. Wash hands thoroughly after removing gloves[6].

Eye and Face Protection: Shielding Against Irreversible Damage

Directive: Wear ANSI Z87.1-compliant safety glasses with side shields at a minimum. When there is a risk of splashes or handling larger quantities, upgrade to chemical splash goggles and a full-face shield.

Causality: The risk of serious eye irritation is high[2][6]. A splash of an irritant can cause significant and potentially permanent damage. Standard safety glasses protect from projectiles but are inadequate against chemical splashes.

  • Minimum Requirement: Safety glasses with integrated side shields.

  • Recommended for Liquid Transfers: Chemical splash goggles provide a seal around the eyes, offering superior protection.

  • High-Risk Operations (e.g., heating, reactions under pressure, large volumes): A full-face shield worn over chemical splash goggles is mandatory to protect the entire face.

Body Protection: Preventing Incidental Dermal Contact

Directive: A flame-resistant laboratory coat is the minimum requirement. For tasks with a higher splash potential, supplement with a chemically resistant apron.

Causality: Lab coats prevent contamination of personal clothing and protect the skin from minor drips and spills[7]. Given the irritant nature of the compound, ensuring no skin is exposed is critical.

  • Standard Protocol: A clean, buttoned lab coat should be worn at all times in the laboratory.

  • Enhanced Protection: When handling stock solutions or performing transfers of larger volumes (>50 mL), a chemically resistant apron made of rubber or neoprene should be worn over the lab coat.

Respiratory Protection: An Essential Precaution for Aerosols and Dust

Directive: Handle this compound only in a well-ventilated area, preferably within a certified chemical fume hood[3][7].

Causality: The compound's analogs may cause respiratory irritation[2]. If the compound is a fine powder or if there is a potential for aerosolization (e.g., through heating, sonicating, or vigorous mixing), inhalation becomes a significant risk.

  • Solid Handling: When weighing or transferring the solid compound, perform the task in a fume hood to contain any dust.

  • Emergency or Maintenance: If exposure limits are exceeded or in situations where engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.

Part 3: Operational and Disposal Plans

PPE Selection Workflow

The following diagram outlines the logical workflow for selecting the appropriate level of PPE for any task involving this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 Risk Assessment cluster_1 PPE Determination cluster_2 Actionable Protocol start Identify Task (e.g., Weighing, Solution Prep, Reaction) assess_physical Assess Physical Form (Solid vs. Liquid) start->assess_physical assess_quantity Assess Quantity (mg vs. multi-gram) assess_physical->assess_quantity ppe_eye Eye/Face Protection assess_physical->ppe_eye Liquid? assess_aerosol Potential for Dust or Aerosol? assess_quantity->assess_aerosol ppe_hand Hand Protection assess_quantity->ppe_hand Large Scale? ppe_body Body Protection assess_quantity->ppe_body Splash Risk? ppe_resp Respiratory Protection assess_aerosol->ppe_resp Yes protocol_low Standard PPE: - Safety Glasses (side shields) - Nitrile Gloves - Lab Coat ppe_eye->protocol_low Low Splash Risk protocol_high Enhanced PPE: - Goggles & Face Shield - Neoprene/Viton Gloves - Chem-Resistant Apron ppe_eye->protocol_high High Splash Risk ppe_hand->protocol_low Incidental Contact ppe_hand->protocol_high Prolonged Contact ppe_body->protocol_low Low Splash Risk ppe_body->protocol_high High Splash Risk protocol_resp Work in Fume Hood (Consider Respirator for Spills) ppe_resp->protocol_resp

Caption: Logical workflow for determining the appropriate level of PPE.

Spill Response Protocol
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Don Enhanced PPE: Before attempting cleanup, don the following:

    • Chemical splash goggles and a face shield.

    • Heavy-duty chemical-resistant gloves (neoprene or Viton).

    • A chemically resistant apron over a lab coat.

    • If the spill is large or in a poorly ventilated area, a NIOSH-approved respirator is required.

  • Contain the Spill: For liquid spills, use an inert absorbent material like sand or diatomaceous earth to contain the spill[8][9]. For solid spills, gently cover with an absorbent pad to prevent dust from becoming airborne.

  • Clean and Collect: Carefully collect the absorbed material or solid using spark-proof tools and place it into a clearly labeled, sealed container for hazardous waste[3].

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.

PPE Disposal Plan

Proper disposal is critical to prevent secondary contamination.

  • Gloves: Disposable gloves should be removed and discarded into a designated hazardous waste container immediately after handling the chemical.

  • Lab Coats: If a lab coat becomes contaminated, it must be professionally decontaminated before laundering. Do not take contaminated lab coats home.

  • Other Disposable PPE: Aprons, shoe covers, and other disposable items should be placed in the hazardous waste container.

  • Waste Container: All waste must be disposed of through a licensed chemical destruction plant or via controlled incineration, in accordance with local, state, and federal regulations[10]. Do not discharge to sewer systems[7].

Summary of PPE Requirements

Task / OperationMinimum Hand ProtectionMinimum Eye/Face ProtectionMinimum Body ProtectionRespiratory & Ventilation
Weighing Solid (mg scale) Single pair Nitrile GlovesSafety Glasses with Side ShieldsLab CoatChemical Fume Hood
Preparing Stock Solutions Single pair Nitrile GlovesChemical Splash GogglesLab CoatChemical Fume Hood
Running Reactions / Transfers Double pair Nitrile GlovesChemical Splash Goggles & Face ShieldLab Coat & Chem-Resistant ApronChemical Fume Hood
Large Spill Cleanup Neoprene / Viton GlovesChemical Splash Goggles & Face ShieldLab Coat & Chem-Resistant ApronFume Hood / Respirator

This guide is built on a foundation of established safety principles and data from analogous chemical structures. By understanding the reasoning behind each piece of protective equipment, you empower yourself to work not only effectively but also with the highest commitment to safety.

References

  • Carl ROTH. (2016). Safety Data Sheet: N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Methyl-2-pyrrolidone. Retrieved from [No direct URL available in search results]
  • Saillenfait, A. M., et al. (2025). Developmental toxicity of N-methyl-2-pyrrolidone in rats following inhalation exposure. Journal of Applied Toxicology. [No direct URL available in search results]
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methyl Pyrrolecarboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

  • Solvents & Petroleum Service, Inc. (2015). Safety Data Sheet - N-methyl-2-pyrrolidone. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wang, et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Retrieved from [Link]

  • Sharma, G., & Sabiah, S. (2021). Pyrrole carboxamide introduction in the total synthesis of pyrrole–imidazole alkaloids. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pyrrole. Retrieved from [Link]

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×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-1H-pyrrole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-Methyl-1H-pyrrole-2-carboxamide

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.